Isooctyl thioglycolate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair waving or straightening. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBHEJLECUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274221 | |
| Record name | 6-Methylheptyl sulfanylacetate | |
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Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |
| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
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| Record name | Isooctyl thioglycolate | |
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Boiling Point |
125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
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Density |
0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
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Color/Form |
Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |
CAS No. |
106-76-3, 25103-09-7 | |
| Record name | 6-Methylheptyl 2-mercaptoacetate | |
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| Record name | Isooctyl thioglycolate | |
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| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
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| Record name | 6-Methylheptyl sulfanylacetate | |
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| Record name | Isooctyl mercaptoacetate | |
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| Record name | ISOOCTYL THIOGLYCOLATE | |
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| Record name | ISOOCTYL THIOGLYCOLATE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of Isooctyl Thioglycolate
Abstract
This technical guide provides a comprehensive examination of the synthesis of isooctyl thioglycolate, a crucial intermediate in the production of organotin heat stabilizers for PVC and a versatile component in various chemical applications.[1] We will delve into the two predominant synthetic routes: the direct esterification of thioglycolic acid with isooctyl alcohol and the two-step pathway involving the formation of isooctyl chloroacetate followed by a sulfhydrylation reaction. This document will explore the underlying mechanisms of these pathways, compare various catalytic systems, and provide detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound synthesis.
Introduction
This compound (IOTG) is a colorless to pale yellow liquid with a faint fruity odor.[2] It is a key building block in the chemical industry, primarily serving as a precursor to organotin stabilizers, which are essential for preventing the thermal degradation of polyvinyl chloride (PVC).[1][3] Beyond this primary application, IOTG is also utilized in the formulation of antioxidants, fungicides, oil additives, plasticizers, and insecticides.[2][4] The synthesis of high-purity IOTG is therefore of significant industrial importance. This guide will provide a detailed exploration of the chemical pathways and mechanisms for its production, offering insights into process optimization and catalyst selection.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C10H20O2S | [5][6] |
| Molecular Weight | 204.33 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Odor | Faint fruity | [7] |
| Boiling Point | 125 °C (at reduced pressure) | [5] |
| Density | 0.970 g/cm³ (at 4 °C) | [5] |
| Flash Point | 133 °C | [5][6] |
| Refractive Index | 1.459 | [5][6] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Synthesis Pathway 1: Direct Esterification of Thioglycolic Acid with Isooctyl Alcohol
The most conventional method for synthesizing this compound is through the direct esterification of thioglycolic acid with isooctyl alcohol.[4] This reaction is an equilibrium-driven process, and various techniques are employed to shift the equilibrium towards the product side to achieve high yields.
Reaction Mechanism: Fischer-Speier Esterification
The direct esterification of thioglycolic acid with isooctyl alcohol proceeds via the well-established Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Diagram: Fischer-Speier Esterification Mechanism
Caption: Acid-catalyzed esterification mechanism.
Catalytic Systems
The choice of catalyst is critical in direct esterification to achieve high reaction rates and yields.
-
Homogeneous Acid Catalysts: Concentrated sulfuric acid and p-toluenesulfonic acid are commonly used. They are effective but can be corrosive and difficult to separate from the reaction mixture.
-
Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins and solid superacids (e.g., SO₄²⁻/TiO₂@CNTS), offer advantages in terms of ease of separation, reusability, and reduced environmental impact.[8]
Experimental Protocol: Direct Esterification
The following is a generalized laboratory-scale protocol for the direct esterification of thioglycolic acid.
Materials:
-
Thioglycolic acid
-
Isooctyl alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (as an azeotropic agent)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add thioglycolic acid, a molar excess of isooctyl alcohol (typically a 1.2:1 to 2.2:1 molar ratio of alcohol to acid), the acid catalyst (e.g., 0.5-1.0 mol% relative to the thioglycolic acid), and toluene.[9]
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene and excess isooctyl alcohol. The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Diagram: Experimental Workflow for Direct Esterification
Caption: Step-by-step workflow for direct esterification.
Synthesis Pathway 2: Two-Step Sulfhydrylation Route
An alternative industrial route to this compound involves a two-step process that avoids the direct handling of thioglycolic acid, which can be costly and prone to oxidation.[3] This pathway first involves the esterification of chloroacetic acid with isooctyl alcohol to form isooctyl chloroacetate, followed by a sulfhydrylation step to introduce the thiol group.
Step 1: Synthesis of Isooctyl Chloroacetate
This is a standard esterification reaction, similar to the direct esterification described above, but using chloroacetic acid as the starting material.
Reaction: ClCH₂COOH + C₈H₁₇OH ⇌ ClCH₂COOC₈H₁₇ + H₂O
The reaction is typically catalyzed by a strong acid like sulfuric acid and driven to completion by the removal of water.[3]
Step 2: Sulfhydrylation of Isooctyl Chloroacetate
There are two primary methods for converting isooctyl chloroacetate to this compound:
Method A: Reaction with Sodium Hydrosulfide (NaSH)
In this direct nucleophilic substitution, the hydrosulfide ion (SH⁻) displaces the chloride ion.
Reaction: ClCH₂COOC₈H₁₇ + NaSH → HSCH₂COOC₈H₁₇ + NaCl
Method B: Bunte Salt Formation and Hydrolysis
This method involves the reaction of isooctyl chloroacetate with sodium thiosulfate to form a Bunte salt, which is then hydrolyzed to yield the desired thiol.[3]
Bunte Salt Formation: ClCH₂COOC₈H₁₇ + Na₂S₂O₃ → NaO₃S₂CH₂COOC₈H₁₇ + NaCl
Acid Hydrolysis of Bunte Salt: NaO₃S₂CH₂COOC₈H₁₇ + H₂O --(H⁺)--> HSCH₂COOC₈H₁₇ + NaHSO₄
The acid hydrolysis of Bunte salts is a reliable method for the preparation of thiols.[10][11]
Experimental Protocol: Two-Step Sulfhydrylation Route (via Bunte Salt)
The following is a generalized protocol for the two-step synthesis.
Part A: Synthesis of Isooctyl Chloroacetate
-
Follow the direct esterification protocol, substituting thioglycolic acid with chloroacetic acid.
Part B: Synthesis of this compound via Bunte Salt
Materials:
-
Isooctyl chloroacetate
-
Sodium thiosulfate
-
Aqueous ethanol (as solvent)
-
Hydrochloric acid (for hydrolysis)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with condenser and stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Bunte Salt Formation: In a round-bottom flask, dissolve isooctyl chloroacetate and a molar equivalent of sodium thiosulfate in aqueous ethanol. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Hydrolysis: Cool the reaction mixture and then acidify with hydrochloric acid. Heat the mixture again to effect the hydrolysis of the Bunte salt to the thiol.
-
Work-up and Purification: Follow the work-up and purification steps as described in the direct esterification protocol.
Diagram: Two-Step Sulfhydrylation Pathway
Caption: Overview of the two-step synthesis route.
Comparative Analysis of Synthesis Pathways
| Feature | Direct Esterification | Two-Step Sulfhydrylation |
| Starting Materials | Thioglycolic acid, isooctyl alcohol | Chloroacetic acid, isooctyl alcohol, sodium thiosulfate/hydrosulfide |
| Number of Steps | One | Two |
| Advantages | Simpler process, fewer steps. | Avoids direct use of expensive and easily oxidized thioglycolic acid.[3] May lead to higher overall yield in some industrial settings.[3] |
| Disadvantages | Thioglycolic acid is relatively expensive and susceptible to oxidation.[3] The equilibrium nature of the reaction requires efficient water removal. | More complex process with an intermediate to isolate or carry forward. Involves handling of additional reagents. |
| Industrial Applicability | Widely used, especially for smaller to medium-scale production. | Often preferred for large-scale industrial production due to raw material cost and stability. |
Byproducts and Purification
The primary byproduct in the direct esterification is water, which is removed during the reaction. In both pathways, unreacted starting materials and the catalyst need to be removed during the work-up. A potential side reaction is the oxidation of the thiol group in this compound to form a disulfide. This can be minimized by carrying out the reaction and purification under an inert atmosphere.
Purification is typically achieved through a series of washing steps to remove acidic and water-soluble impurities, followed by drying and vacuum distillation to obtain the final high-purity product. The distillation residue may contain oxidized products, which can be treated to recover valuable materials.[12]
Safety and Handling
-
This compound: Harmful if swallowed and may cause an allergic skin reaction.[4] It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this compound.[7]
-
Thioglycolic Acid: Corrosive and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Chloroacetic Acid: Toxic and corrosive. Handle with extreme care and appropriate PPE.
-
Sodium Hydrosulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][13]
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: direct esterification and a two-step sulfhydrylation route. The choice of method depends on factors such as the scale of production, cost of raw materials, and available equipment. A thorough understanding of the reaction mechanisms, the role of catalysts, and appropriate purification techniques is essential for the successful and efficient synthesis of this industrially important chemical. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis of this compound with a strong basis in both theory and practice.
References
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- 2. Page loading... [wap.guidechem.com]
- 3. Process for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. CN107857718A - A kind of synthesis technique of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
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- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to Isooctyl Mercaptoacetate (CAS 25103-09-7)
Isooctyl mercaptoacetate (IOMA), often referred to as isooctyl thioglycolate (IOTG), is a molecule whose utility extends across markedly different industries, from the high-temperature processing of polymers to the delicate chemistry of personal care products. This guide is structured to provide researchers, scientists, and development professionals with a comprehensive understanding of IOMA, moving beyond simple data recitation. We will explore the causality behind its synthesis, the mechanisms that drive its applications, and the critical safety and analytical considerations required for its effective and responsible use. Our focus will be on the "why"—the scientific principles that make this compound a versatile and indispensable tool in modern chemistry.
Core Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers
At its core, Isooctyl mercaptoacetate is the ester formed from thioglycolic acid and isooctyl alcohol. The "isooctyl" group is typically a branched eight-carbon chain, most commonly 6-methylheptyl. This branched structure is crucial as it imparts specific physical properties like a low melting point and good solubility in organic media.
-
CAS Number: 25103-09-7[1]
-
IUPAC Name: 6-methylheptyl 2-sulfanylacetate[3]
-
Common Synonyms: this compound, Acetic acid, 2-mercapto-, isooctyl ester, Mercaptoacetic acid isooctyl ester.[1][2][4][5]
Caption: Chemical structure of Isooctyl mercaptoacetate.
Physicochemical Data
The physical properties of IOMA are critical to its handling, storage, and application. Its liquid state over a broad temperature range and low volatility are advantageous for its use as a plasticizer and process additive.
| Property | Value | Source(s) |
| Appearance | Water-white to colorless or pale yellow liquid | [2][6] |
| Odor | Faint, mild fruity odor | [2][6] |
| Density | ~0.97 g/cm³ at 20-25 °C | [1][2][7] |
| Melting Point | <-50 °C | [8] |
| Boiling Point | 125 °C at 17 Torr; 255-260 °C (lit.) | [1][2][7] |
| Flash Point | >94.4 °C (closed cup) | |
| Vapor Pressure | 0.3 hPa at 20 °C | |
| Water Solubility | 4.73 - 10.6 mg/L at 20 °C (low) | [7][8] |
| Refractive Index | ~1.461 at 20 °C | [2][7] |
| Storage | Store below +30°C | [2][7] |
Synthesis and Manufacturing Protocols
The industrial production of IOMA is primarily achieved through esterification. The choice of synthetic route often depends on raw material availability, cost, and desired product purity. A common and illustrative method involves the reaction of chloroacetic acid with isooctyl alcohol, followed by substitution with a sulfur source.
Dominant Synthetic Pathway
A widely employed two-step synthesis provides a high yield and a well-controlled process:
-
Esterification: Chloroacetic acid is reacted with isooctyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form isooctyl chloroacetate.[2][9]
-
Thiolation (Bunte Salt Route): The resulting isooctyl chloroacetate is then reacted with sodium thiosulfate to form a Bunte salt intermediate. This intermediate is subsequently hydrolyzed with acid to yield the final Isooctyl mercaptoacetate product.[2][9]
An alternative route involves the direct esterification of thioglycolic acid (TGA) with isooctyl alcohol, often catalyzed by sulfuric acid under vacuum to drive the reaction to completion by removing water.[10]
Caption: Two-step synthesis of IOMA via the Bunte Salt route.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines the direct esterification of thioglycolic acid, a common method for achieving high purity.
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a temperature probe.
-
Charge Reactants: To the flask, add 1.0 mole of thioglycolic acid and 1.2 moles of isooctyl alcohol (a slight excess of alcohol is used to drive the reaction equilibrium).
-
Add Catalyst: Slowly add 0.02 moles of p-toluenesulfonic acid (or a similar acid catalyst) to the stirred mixture.
-
Esterification Reaction: Heat the mixture to approximately 110-120°C. Water will begin to collect in the Dean-Stark trap as the esterification proceeds. Continue heating until no more water is evolved (typically 3-5 hours).
-
Neutralization & Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent. Purify the crude product by vacuum distillation to obtain pure Isooctyl mercaptoacetate. The high boiling point necessitates vacuum to prevent thermal degradation.[7]
-
Quality Control: Analyze the final product for purity using Gas Chromatography (GC-FID), confirming its identity via IR or NMR spectroscopy.[10]
Core Applications and Mechanisms of Action
IOMA's utility is derived from the reactivity of its thiol (-SH) group, which can act as a reducing agent or a nucleophile.
PVC Heat Stabilization
Poly(vinyl chloride) (PVC) is notoriously heat-sensitive, degrading at processing temperatures through an autocatalytic dehydrochlorination process.[11][12] IOMA is a precursor to highly effective organotin stabilizers, such as Dioctyltin bis(isooctyl mercaptoacetate).
Mechanism of Stabilization:
-
Substitution of Labile Chlorine: The primary stabilization mechanism involves the replacement of labile allylic chlorine atoms on the PVC backbone with the more stable thioglycolate group. This prevents the initiation of the "unzipping" reaction that releases HCl.[13][14]
-
HCl Scavenging: The stabilizers react with and neutralize any HCl that is formed, preventing it from catalyzing further degradation.[11]
This dual action significantly improves the thermal stability of PVC, allowing for higher processing temperatures and resulting in products with better color retention and long-term durability.[15]
Caption: Mechanism of PVC stabilization by IOMA-based compounds.
Cosmetics & Personal Care
In cosmetic formulations, particularly for hair waving, straightening, or depilation, IOMA functions as a potent reducing agent.[16][17]
Mechanism of Action: The structural integrity of hair is largely due to strong disulfide bonds (-S-S-) within the keratin protein. IOMA's thiol group (-SH) cleaves these bonds, reducing them to two thiol groups (-SH HS-).[17] This process temporarily softens the hair's structure, allowing it to be reshaped (waved or straightened). In depilatories, this chemical breakdown weakens the hair shaft, allowing it to be easily wiped away. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in hair products at concentrations up to 15.2% (as Thioglycolic Acid), provided that skin contact is minimized.[3]
Safety, Toxicology, and Environmental Profile
A thorough understanding of the toxicological and environmental profile of IOMA is essential for safe handling and formulation.
Toxicological Summary
IOMA presents moderate acute toxicity and is a known skin sensitizer.
| Endpoint | Result | Classification / Notes | Source(s) |
| Acute Oral Toxicity | LD₅₀: 348 mg/kg (Rat) | Harmful if swallowed (H302) | |
| Skin Irritation | Irritating | R38: Irritating to skin | [7] |
| Eye Irritation | Irritating | R36: Irritating to eyes | [7] |
| Respiratory Irritation | Irritating | R37: Irritating to respiratory system | [7] |
| Skin Sensitization | May cause an allergic skin reaction | H317: May cause an allergic skin reaction | [18] |
GHS Hazard Information and Safe Handling
| GHS Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements (selected) |
|
| Warning | H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H410: Very toxic to aquatic life with long lasting effects. | P261: Avoid breathing mist/vapours.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water. |
Data sourced from[18].
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle IOMA in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[19]
-
Personal Protective Equipment (PPE): Wear nitrile or butyl rubber gloves, chemical safety goggles, and a lab coat.[18] Contaminated work clothing should not be allowed out of the workplace.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[19] Avoid release into drains or waterways due to its high aquatic toxicity.
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Waste should be handled as hazardous.[3]
Environmental Fate
The most significant environmental concern for IOMA is its high acute toxicity to aquatic organisms (H400/H410).[18] Due to its low water solubility and moderate LogP (~3.68), it is not expected to be highly mobile in soil. Information on its biodegradation and potential for bioaccumulation is limited in readily available literature, but its chemical structure does not suggest high persistence. Environmental risk assessments should prioritize preventing its release into aquatic environments.[20][21]
Analytical Methodologies
Accurate and precise analytical methods are crucial for quality control during manufacturing and for ensuring the concentration of IOMA in final formulations.
Primary Technique: Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of Isooctyl mercaptoacetate.[10] This technique separates IOMA from raw materials (isooctyl alcohol, thioglycolic acid), byproducts, and solvents, allowing for accurate quantification. A finished product purity of ≥99.5% is often required for its use in synthesizing high-quality tin stabilizers.[10]
Sample Protocol: Purity Determination by GC-FID
-
Instrument & Column: Use a standard gas chromatograph equipped with an FID. A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent, 30m x 0.25mm x 0.25µm) is suitable.
-
Sample Preparation: Prepare a ~1% (w/v) solution of the IOMA sample in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C, and hold for 5 minutes. (This program should be optimized for the specific column and instrument).
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: The purity is determined by the area percent method. The peak corresponding to IOMA is identified by its retention time (confirmed with a pure standard), and its area is expressed as a percentage of the total area of all peaks in the chromatogram.[10]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isooctyl mercaptoacetate [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 25103-09-7 [chemicalbook.com]
- 9. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. CN106518737A - Quality control method for producing isooctyl mercaptoacetate used for tin mercaptan synthesis technology - Google Patents [patents.google.com]
- 11. academicjournals.org [academicjournals.org]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. scribd.com [scribd.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. nbinno.com [nbinno.com]
- 16. isooctyl mercaptoacetate, 25103-09-7 [thegoodscentscompany.com]
- 17. Page loading... [guidechem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.es [fishersci.es]
- 20. Environmental Fate & Ecotoxicology of Pesticides | Cambridge Environmental Inc [cambridgeenvironmental.com]
- 21. epa.gov [epa.gov]
Physical properties of isooctyl 2-mercaptoacetate
An In-Depth Technical Guide to the Physical Properties of Isooctyl 2-Mercaptoacetate
Authored by: A Senior Application Scientist
Abstract
Isooctyl 2-mercaptoacetate (CAS No. 25103-09-7), also known as isooctyl thioglycolate (IOTG), is a versatile specialty chemical with significant applications ranging from polymer manufacturing to personal care products.[1][2] A thorough understanding of its physical properties is paramount for its effective formulation, handling, and application in research and industrial settings. This guide provides a comprehensive overview of the core physical and chemical characteristics of IOTG, offering field-proven insights into the causality behind experimental choices and methodologies for its characterization. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals who work with this compound.
Chemical Identity and Structure
The unambiguous identification of a chemical substance is the foundation of scientific integrity. Isooctyl 2-mercaptoacetate is the ester of thioglycolic acid and isooctyl alcohol. The term "isooctyl" can refer to several isomers; the most common is 6-methylheptyl.[2][3]
-
IUPAC Name: 6-methylheptyl 2-sulfanylacetate[2]
-
CAS Registry Number: 25103-09-7[4]
-
Molecular Formula: C₁₀H₂₀O₂S[4]
-
Synonyms: this compound (IOTG), Isooctyl mercaptoacetate, Acetic acid, mercapto-, isooctyl ester[1][2]
Chemical Structure:
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to formulation stability and bioavailability. The following sections detail the essential physicochemical parameters of IOTG.
Summary of Physical Properties
For rapid assessment and comparison, the key quantitative properties of isooctyl 2-mercaptoacetate are summarized below. It is crucial to note that minor variations in reported values can exist due to different isomeric compositions or measurement conditions.
| Property | Value | Conditions | Source(s) |
| Appearance | Water-white to pale yellow liquid | Ambient | [1][2][5] |
| Odor | Faint, fruity, characteristic | - | [1][6] |
| Boiling Point | 96 °C | Atmospheric (unspecified) | [1][7] |
| 124-125 °C | Atmospheric (unspecified) | ||
| 125 °C | 17 Torr (2.27 kPa) | [6][8] | |
| Melting Point | < -50 °C / -31 °C | - | [1][6] |
| Density | 0.97 g/cm³ | 20 °C | [1][7] |
| 0.9736 g/cm³ | 25 °C | [6][8] | |
| Refractive Index (n_D) | 1.4590 - 1.4640 | 20 °C | [1] |
| 1.4606 | 21 °C | [2] | |
| Flash Point | 133 °C | Closed Cup | [1][6] |
| Vapor Pressure | 3.1 Pa | 20 °C | [1] |
| Water Solubility | 10.6 mg/L | 20 °C | [1] |
| LogP (Octanol/Water) | 3.68 | 20 °C | [1] |
Detailed Analysis of Key Properties
2.2.1. Boiling Point
The boiling point is a critical parameter for purification, process design, and assessing volatility. The literature presents a range of values, which underscores the importance of specifying the pressure at which the measurement is taken. Values of 96°C and 124-125°C are reported at what is presumed to be atmospheric pressure, while a value of 125°C is explicitly cited at a reduced pressure of 17 Torr.[1][6][7][9][8] For high-boiling-point compounds like IOTG, measurement under vacuum is the preferred method to prevent thermal decomposition that can occur at the higher temperatures required for boiling at atmospheric pressure. This choice of methodology ensures the integrity of the compound is maintained during characterization.
2.2.2. Melting Point
With a melting point below -30°C, IOTG exists as a liquid under standard laboratory and storage conditions.[1][6][9] This property simplifies its handling and transport, as no heating is required to liquefy the substance.
2.2.3. Density
The density of approximately 0.97 g/cm³ indicates that IOTG is slightly less dense than water.[1][7] This is a key consideration in biphasic systems, where it will form the upper layer in an immiscible mixture with water.
2.2.4. Refractive Index
The refractive index is a fundamental physical constant that is highly sensitive to purity. For IOTG, the refractive index is typically measured at 20°C using the sodium D-line (589 nm) and falls within the range of 1.459 to 1.464.[1][2] It serves as a rapid and non-destructive quality control parameter to verify the identity and purity of a sample against a reference standard.
2.2.5. Solubility and Partition Coefficient (LogP)
IOTG exhibits very low solubility in water (10.6 mg/L at 20°C) but is soluble in organic solvents such as ethanol and ether.[1][10] This lipophilic nature is further quantified by its octanol-water partition coefficient (LogP) of 3.68.[1] A LogP value greater than 3 suggests a strong preference for non-polar environments. This property is critical for applications in cosmetics and plasticizers, where compatibility with oils, lipids, and polymer matrices is essential. In the context of drug development or environmental science, this high LogP indicates potential for bioaccumulation.
Spectroscopic Profile
Spectroscopic analysis provides an unequivocal fingerprint for structural confirmation and identification.
-
Infrared (IR) Spectroscopy: The IR spectrum of IOTG is characterized by key absorption bands corresponding to its functional groups. A strong carbonyl (C=O) stretch from the ester group is expected around 1735 cm⁻¹. A weak thiol (S-H) stretch should appear near 2550 cm⁻¹, and C-O stretching bands will be present in the 1100-1300 cm⁻¹ region. The NIST database contains a reference vapor-phase IR spectrum for this compound.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of 204.33 g/mol .[4][11] The fragmentation pattern would provide further structural information, likely showing losses corresponding to the isooctyl group and the mercaptoacetyl moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex but predictable. Key signals would include a triplet for the thiol proton (-SH), a singlet for the methylene protons adjacent to the sulfur (-CH₂-SH), a triplet for the methylene protons of the ester (-O-CH₂-), and a complex multiplet pattern in the aliphatic region corresponding to the isooctyl chain, including characteristic signals for the methyl groups.
-
¹³C NMR: The carbon spectrum would show a distinct signal for the ester carbonyl carbon around 170 ppm, along with signals for the carbons of the isooctyl chain and the methylene carbon attached to the sulfur.
-
Safety, Handling, and Stability
From a practical standpoint, understanding the safety and stability of IOTG is non-negotiable for ensuring safe laboratory practice and product shelf-life.
-
Hazard Classification: IOTG is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[1] It is also recognized as being very toxic to aquatic life with long-lasting effects (H410).[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Work should be conducted in a well-ventilated area.
-
Storage: The recommended storage condition is below +30°C.[1] Some sources indicate it is air-sensitive, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent oxidation of the thiol group, particularly for long-term storage or high-purity applications.[12]
-
Incompatibilities: As a mercaptan, IOTG is incompatible with strong oxidizing agents, which can oxidize the thiol group to a disulfide. It is also incompatible with strongly alkaline and acidic materials.[13]
Experimental Protocols
The trustworthiness of physical property data relies on standardized, validated methodologies. The following section outlines the principles and steps for determining key properties of IOTG.
General Workflow for Physical Property Determination
The logical flow for characterizing a liquid sample like IOTG involves a series of sequential, non-destructive to destructive tests. This ensures that a single sample can be used for multiple measurements without being compromised early in the process.
Caption: Workflow for physical property characterization.
Protocol for Boiling Point Determination (OECD Guideline 103, Distillation Method)
Causality: This method is chosen to accurately determine the boiling temperature of a liquid. For a substance like IOTG with a relatively high boiling point, performing this measurement under reduced pressure is critical to prevent thermal degradation, which could otherwise lead to inaccurate results and sample contamination.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer or thermocouple placed so the top of the bulb is level with the bottom of the side-arm, a condenser, and a receiving flask. The system must be connected to a vacuum pump with a manometer to accurately measure the pressure.
-
Sample Preparation: Place a suitable volume of IOTG (e.g., 20-30 mL) and a few boiling chips or a magnetic stir bar into the round-bottom flask to ensure smooth boiling.
-
System Equilibration: Seal the apparatus and slowly reduce the pressure to the desired level (e.g., 17 Torr). Begin heating the flask gently using a heating mantle.
-
Measurement: Observe the temperature as the liquid begins to boil and a steady stream of condensate drips from the condenser. The boiling point is the temperature at which the vapor and liquid are in equilibrium, recorded when the temperature reading on the thermometer stabilizes during continuous distillation.
-
Data Recording: Record the stable temperature reading and the corresponding pressure from the manometer.
-
Correction (Optional): If needed, the boiling point at atmospheric pressure can be estimated from the vacuum distillation data using a pressure-temperature nomograph or the Clausius-Clapeyron equation, although the measured value under vacuum is often more relevant for high-boiling substances.
Protocol for Refractive Index Measurement (Abbe Refractometer)
Causality: The Abbe refractometer provides a rapid, simple, and precise method for measuring the refractive index, a key identifier for a pure liquid. The measurement is temperature-dependent, so precise temperature control is a self-validating aspect of this protocol.
Methodology:
-
Instrument Calibration: Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20.0 ± 0.1 °C). Allow the instrument to thermally equilibrate. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of IOTG onto the surface of the lower prism.
-
Prism Closure: Close the prism assembly firmly and allow a minute for the sample to reach thermal equilibrium with the prisms.
-
Measurement: Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line. If color fringing (dispersion) is observed, adjust the dispersion compensator until the dividing line is sharp and achromatic.
-
Reading the Scale: Read the refractive index value from the instrument's scale.
-
Cleaning: Immediately after the measurement, open the prisms and clean them thoroughly with a soft tissue dampened with an appropriate solvent (e.g., ethanol or acetone), followed by a dry tissue.
Conclusion
Isooctyl 2-mercaptoacetate is a liquid with low water solubility, a high boiling point, and a characteristic faint, fruity odor. Its physical properties, particularly its lipophilicity and low volatility, are directly responsible for its utility as a plasticizer, stabilizer, and chain transfer agent in polymer systems, as well as a conditioning agent in cosmetic formulations. The accurate determination of these properties through standardized experimental protocols is essential for quality control, process optimization, and ensuring safety in its various applications. This guide provides the foundational data and methodological insights required for professionals to confidently and effectively utilize this important industrial chemical.
References
- 1. This compound | 25103-09-7 [chemicalbook.com]
- 2. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Isooctyl mercaptoacetate [webbook.nist.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Page loading... [guidechem.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. specialchem.com [specialchem.com]
Isooctyl thioglycolate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Isooctyl Thioglycolate in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound (IOTG) in organic solvents, tailored for researchers, scientists, and professionals in drug development. The document elucidates the fundamental physicochemical properties of IOTG, delves into the thermodynamic principles governing its solubility, and presents detailed experimental protocols for the determination and quantification of its solubility. By integrating theoretical knowledge with practical, field-proven methodologies, this guide aims to serve as an essential resource for leveraging the solubility characteristics of IOTG in various scientific and industrial applications.
Introduction to this compound
This compound (IOTG), with the chemical formula C₁₀H₂₀O₂S, is a colorless to pale yellow liquid characterized by a faint fruity odor.[1][2] It is an ester of thioglycolic acid and a mixture of branched-chain octyl alcohols.[3] This compound is widely utilized across several industries, including cosmetics as a reducing agent, in polymer formulations as a plasticizer and stabilizer, and in the synthesis of specialty chemicals and pharmaceutical intermediates.[1] A key characteristic of IOTG is its solubility in organic solvents and insolubility in water, which is fundamental to its application and formulation.[1][4]
Understanding the solubility of IOTG in various organic solvents is critical for its effective use in research and drug development. Solubility dictates the choice of solvent for chemical reactions, purification processes like extraction and crystallization, and the formulation of final products. This guide provides a detailed exploration of the factors influencing IOTG's solubility and the methodologies to accurately determine it.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of IOTG is foundational to predicting and interpreting its solubility behavior.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀O₂S | [5][6] |
| Molecular Weight | 204.33 g/mol | [6][7] |
| CAS Number | 25103-09-7 | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Faint fruity odor | [1][2] |
| Density | 0.97 g/cm³ at 20 °C | |
| Boiling Point | 96 °C | [8][9] |
| Melting Point | < -50 °C | |
| Flash Point | > 94.4 °C | |
| Vapor Pressure | 0.3 hPa at 20 °C | |
| Water Solubility | Insoluble (10.6mg/L at 20℃) | [1][4][9] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is a thermodynamic equilibrium process.[10] The extent of solubility is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[11]
The Role of Polarity
Polar solvents tend to dissolve polar solutes, while non-polar solvents dissolve non-polar solutes.[11] IOTG, with its long isooctyl chain, has a significant non-polar character, which suggests good solubility in non-polar organic solvents. The presence of the ester and thiol functional groups introduces some polarity, potentially allowing for miscibility with a range of organic solvents. The general trend is that liquids with similar polarity are more likely to be miscible.[11]
Influence of Temperature
Temperature is a critical factor affecting solubility. For most solids and liquids, solubility increases with temperature because the dissolution process is often endothermic (absorbs heat).[12][13][14] Le Chatelier's principle explains that for an endothermic dissolution, an increase in temperature will shift the equilibrium towards more dissolution to counteract the applied heat.[13][15] Conversely, for an exothermic dissolution process, an increase in temperature will decrease solubility.[13][14] The exact effect of temperature on IOTG solubility in a specific solvent would need to be determined experimentally.
Figure 1: Key factors and thermodynamic principles governing the solubility of IOTG.
Experimental Determination of Solubility
Since specific quantitative solubility data for IOTG in a wide range of organic solvents is not readily published, experimental determination is necessary. The following protocols outline a systematic approach to measure the solubility of IOTG.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[16]
-
Preparation of Supersaturated Solutions: Add an excess amount of IOTG to a known volume of the selected organic solvent in a series of vials. The presence of undissolved IOTG is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved IOTG to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any suspended micro-droplets of IOTG, pass the collected sample through a syringe filter.
-
Dilution: Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration of IOTG within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as GC-MS or HPLC, to determine the concentration of IOTG.
-
Calculation of Solubility: Calculate the solubility of IOTG in the solvent at the specified temperature, expressed in units such as g/100 mL or mol/L.
Figure 2: Workflow for the experimental determination of IOTG solubility using the shake-flask method.
Quantitative Analysis of this compound
Accurate quantification of IOTG in the saturated solvent is paramount for reliable solubility data. GC-MS and HPLC are powerful analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like IOTG.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Method Development:
-
Column Selection: A non-polar or medium-polarity capillary column is typically suitable for IOTG analysis.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of IOTG from any impurities and the solvent peak.
-
MS Detection: The mass spectrometer can be operated in full-scan mode for qualitative analysis and to identify the characteristic ions of IOTG. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for higher sensitivity and selectivity.
-
Calibration: A calibration curve is generated by injecting standard solutions of IOTG of known concentrations. The peak area of a characteristic ion is plotted against the concentration. The concentration of IOTG in the experimental samples is then determined from this calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
For less volatile thioglycolate esters or when derivatization is preferred, HPLC is a valuable alternative.
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.
-
Method Development:
-
Column and Mobile Phase: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Detection: As IOTG lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) may be possible. However, for improved sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag can be employed.[17] For instance, thiol-containing compounds can be derivatized pre-column.[17]
-
Calibration: Similar to GC-MS, a calibration curve is constructed using standard solutions of IOTG to relate detector response to concentration.
-
Applications in Drug Development and Research
The solubility of IOTG in organic solvents is a key parameter in its application as a pharmaceutical intermediate.[1]
-
Reaction Medium: In the synthesis of active pharmaceutical ingredients (APIs), the choice of solvent is critical. A solvent in which IOTG and other reactants are highly soluble can enhance reaction rates and yields.
-
Purification: Solubility differences are exploited in purification techniques. For example, in a crystallization process, a solvent is chosen in which the desired product has low solubility at low temperatures and high solubility at high temperatures, while impurities remain soluble.
-
Formulation: In drug formulation, understanding the solubility of excipients like IOTG is crucial for developing stable and effective dosage forms.
Safety, Handling, and Storage
Proper handling and storage of IOTG are essential for laboratory safety.
-
Handling: Wear suitable protective clothing, gloves, and eye/face protection.[5] Handle in a well-ventilated area to avoid breathing vapors.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins its utility in diverse scientific and industrial fields, particularly in drug development and chemical synthesis. This guide has provided a comprehensive framework for understanding, experimentally determining, and quantifying the solubility of IOTG. By applying the theoretical principles and practical methodologies outlined herein, researchers and scientists can effectively harness the properties of IOTG for their specific applications, ensuring both scientific rigor and operational safety.
References
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A Technical Guide to the Spectroscopic Characterization of Isooctyl Thioglycolate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl thioglycolate (IOTG), a key ester of thioglycolic acid, is utilized in diverse applications ranging from cosmetics to polymer synthesis.[1][2][3] A precise understanding of its molecular structure is paramount for quality control, reaction monitoring, and formulation development. This technical guide provides an in-depth analysis of the primary spectroscopic methods for characterizing IOTG: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of ¹H NMR, ¹³C NMR, and FTIR spectra, offering field-proven insights into peak assignments and the causality behind the observed spectral features. This document serves as a practical reference for scientists requiring definitive structural verification of this compound.
Introduction to this compound
This compound (CAS No. 25103-09-7) is a colorless to pale yellow liquid with a molecular weight of 204.33 g/mol and a chemical formula of C₁₀H₂₀O₂S.[4] The term "isooctyl" can denote several branched eight-carbon isomers. For the purpose of this guide, we will focus on the common and commercially significant isomer, 2-ethylhexyl 2-mercaptoacetate (CAS No. 7659-86-1), which is often sold under the general "this compound" name.[2]
Its structure features a thioglycolate functional group ester-linked to a 2-ethylhexyl alcohol. This bifunctionality—a reactive thiol group and a bulky, lipophilic ester group—governs its utility as a reducing agent in hair care formulations, a chain transfer agent in polymerization, and a stabilizer in PVC plastics.[2][5] Accurate spectroscopic analysis is the gold standard for confirming its identity and purity.
Below is the chemical structure of 2-ethylhexyl 2-mercaptoacetate, which will be the basis for our spectroscopic assignments.
Diagram: Molecular Structure of 2-Ethylhexyl 2-Mercaptoacetate
Caption: Numbered structure of 2-ethylhexyl 2-mercaptoacetate for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and confirm the structure of IOTG.
Experimental Protocol: NMR Sample Preparation
A self-validating protocol ensures data integrity.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of deuterochloroform is standard for non-polar to moderately polar analytes.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H (proton) and ¹³C (CPD - composite pulse decoupling) are used.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 2-ethylhexyl 2-mercaptoacetate is characterized by overlapping signals from the alkyl chain and distinct signals from the methylene groups adjacent to the sulfur and oxygen atoms.[6]
Table 1: ¹H NMR Data for 2-Ethylhexyl 2-Mercaptoacetate [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons (See Diagram) | Rationale for Chemical Shift |
| ~4.10 | Doublet | 2H | -O-CH₂ - (C¹) | Deshielded (downfield shift) due to the strong electron-withdrawing effect of the adjacent ester oxygen. |
| 3.25 | Doublet | 2H | -S-CH₂ -C=O (C⁹) | Deshielded by both the adjacent sulfur atom and the carbonyl group. |
| ~1.95 | Triplet | 1H | -SH | The thiol proton signal is often broad and its position can vary. Its multiplicity confirms coupling to the adjacent CH₂. |
| ~1.60 | Multiplet | 1H | -CH -(CH₂CH₃) (C²) | The methine proton of the 2-ethylhexyl group. |
| ~1.25-1.40 | Multiplet | 8H | -(CH₂ )₄- (C³, C⁴, C⁵, C⁸) | Complex, overlapping signals characteristic of the aliphatic methylene groups in the alkyl chain. |
| ~0.90 | Triplet | 6H | -CH₃ (C⁶, C⁷) | Upfield signals typical for terminal methyl groups, shielded from electron-withdrawing groups. |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule, offering a clear map of the carbon skeleton.
Table 2: ¹³C NMR Data for 2-Ethylhexyl 2-Mercaptoacetate [7]
| Chemical Shift (δ, ppm) | Assigned Carbon (See Diagram) | Rationale for Chemical Shift |
| ~170.5 | C =O (Ester Carbonyl) | Highly deshielded due to the double bond to one oxygen and a single bond to another. |
| ~67.5 | -O-C H₂- (C¹) | Deshielded by the adjacent ester oxygen atom. |
| ~38.8 | -C H- (C²) | Methine carbon of the ethylhexyl group. |
| ~30.5, 29.0, 23.8, 23.0 | -(C H₂)₄- (C³, C⁴, C⁵, C⁸) | Aliphatic methylene carbons in the shielded region of the spectrum. |
| ~26.5 | -S-C H₂- (C⁹) | Carbon adjacent to sulfur, showing a moderate downfield shift. |
| ~14.1, 11.0 | -C H₃ (C⁶, C⁷) | Highly shielded terminal methyl carbons, appearing at the most upfield positions. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Experimental Protocol: FTIR Analysis (Neat Sample)
-
Background Scan: Perform a background scan with no sample on the attenuated total reflectance (ATR) crystal. This is critical to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of neat (undiluted) this compound liquid directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Interpretation of Key IR Absorption Bands
The IR spectrum of IOTG provides definitive evidence for its key functional groups.[4][8]
Table 3: Key IR Absorption Bands for this compound [4][8]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assigned Functional Group | Causality |
| ~2960-2860 | Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Characteristic of the abundant sp³ C-H bonds in the isooctyl chain. |
| ~2570 | Weak | S-H Stretch | Thiol (-SH) | A weak but highly diagnostic absorption. Its position confirms the presence of the mercapto group. |
| ~1735 | Strong | C=O Stretch | Ester Carbonyl | A very strong, sharp absorption due to the large change in dipole moment during the carbonyl stretch. |
| ~1250-1150 | Strong | C-O Stretch | Ester Linkage | Corresponds to the stretching of the C-O single bond in the ester functional group. |
Integrated Spectroscopic Workflow
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow combining IR and NMR data for structural confirmation.
Conclusion
The spectroscopic analysis of this compound via NMR and IR provides a complete and unambiguous confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy collectively map the entire carbon-hydrogen framework, from the distinct signals of the thioglycolate moiety to the complex aliphatic region of the 2-ethylhexyl chain. Concurrently, IR spectroscopy offers rapid and definitive identification of the critical ester carbonyl (C=O) and thiol (S-H) functional groups. By integrating these powerful analytical techniques, researchers and quality control professionals can ensure the identity, purity, and integrity of this compound with a high degree of confidence.
References
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- 5. 2-Ethylhexyl mercaptoacetate | 7659-86-1 [chemicalbook.com]
- 6. 2-Ethylhexyl mercaptoacetate(7659-86-1) 1H NMR [m.chemicalbook.com]
- 7. 2-Ethylhexyl thioglycolate | C10H20O2S | CID 24309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isooctyl mercaptoacetate [webbook.nist.gov]
Thermal decomposition of isooctyl thioglycolate
An In-Depth Technical Guide to the Thermal Decomposition of Isooctyl Thioglycolate
Abstract
This compound (IOTG) is a versatile organosulfur compound widely utilized as a thermal stabilizer for polymers like PVC, an antioxidant, and a reducing agent in cosmetic formulations.[1][2][3][4] Its efficacy and safety in these applications are intrinsically linked to its thermal stability. Understanding the mechanisms, kinetics, and products of its thermal decomposition is paramount for defining safe processing temperatures, predicting shelf-life, and ensuring product integrity. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals, detailing the core principles of IOTG's thermal degradation, authoritative analytical protocols for its investigation, and critical safety considerations.
Physicochemical Profile of this compound
A foundational understanding begins with the compound's basic properties. IOTG is the isooctyl ester of thioglycolic acid, a colorless to pale yellow liquid with a faint fruity odor.[2][5] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25103-09-7 | [1][5][6] |
| Molecular Formula | C10H20O2S | [1][2][6] |
| Molecular Weight | 204.33 g/mol | [1][2] |
| Boiling Point | 108°C @ 25mmHg; 96°C | [2][6][7] |
| Density | 0.97 g/cm³ | [2][7] |
| Flash Point | 133°C | [2][4][7] |
| Vapor Pressure | 3.1 Pa @ 20°C | [2] |
| Water Solubility | 10.6 mg/L @ 20°C | [2] |
The Thermal Decomposition Pathway: A Mechanistic View
While specific, peer-reviewed studies detailing the complete thermal decomposition mechanism of IOTG are not abundant, a probable pathway can be postulated based on the fundamental chemistry of thiols and esters. The primary hazardous decomposition products noted in safety literature are toxic fumes of sulfoxides, indicating that oxidation and reactions involving the sulfur atom are critical.[1][5][6]
The decomposition in an inert atmosphere is likely initiated by the cleavage of the weakest bonds in the molecule at elevated temperatures. The C-S and S-H bonds are particularly susceptible. A plausible, non-radical pathway could involve a concerted elimination reaction, similar to ester pyrolysis, leading to the formation of an alkene (isooctene) and thioglycolic acid. The thioglycolic acid intermediate is itself thermally unstable and can further decompose.
In the presence of oxygen (thermo-oxidative degradation), the thiol group is susceptible to oxidation, forming disulfides and ultimately sulfoxides and other sulfur oxides, which aligns with safety data warnings.[1][6]
Below is a proposed simplified decomposition pathway under inert thermal conditions.
Caption: Proposed thermal decomposition pathway for IOTG in an inert atmosphere.
Kinetics of Thermal Degradation
Causality Behind the Method: TGA directly measures mass loss as a function of temperature, providing the raw data for kinetic analysis. Performing the analysis at multiple heating rates is essential. The decomposition temperature shifts to higher values at faster heating rates; this shift is mathematically related to the reaction kinetics. Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are highly recommended.[8][9] They calculate the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model, which is ideal for complex, multi-step decompositions.[10]
Hypothetical Data for Kinetic Analysis
The table below illustrates the type of data obtained from a multi-heating-rate TGA experiment, which would form the basis of a kinetic study.
| Heating Rate (β, °C/min) | Onset Temperature (T_onset, °C) | Peak Decomposition Temp (T_peak, °C) |
| 5 | Example: 210 | Example: 235 |
| 10 | Example: 225 | Example: 250 |
| 15 | Example: 235 | Example: 260 |
| 20 | Example: 242 | Example: 268 |
Authoritative Analytical Workflows & Protocols
A multi-faceted analytical approach is required for a comprehensive understanding of thermal decomposition. The workflow below illustrates the synergy between techniques for kinetic analysis and product identification.
Caption: Workflow for investigating the thermal decomposition of IOTG.
Protocol 1: Kinetic Analysis via Thermogravimetric Analysis (TGA)
Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the thermal decomposition of IOTG.
Expertise & Causality: This protocol employs a multi-heating-rate, model-free approach. Using an inert nitrogen atmosphere is critical to isolate thermal from thermo-oxidative decomposition, ensuring that the measured kinetics correspond to the inherent stability of the molecular structure itself. The use of multiple heating rates provides the necessary data set to solve the kinetic equations without prior assumptions of the reaction mechanism, lending trustworthiness to the results.[9][11]
Methodology:
-
Instrument Preparation:
-
Calibrate the TGA instrument for mass and temperature using certified standards.
-
Ensure a clean, tared platinum or alumina sample pan.
-
Purge the furnace with high-purity nitrogen (99.999%) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
-
Sample Preparation:
-
Pipette a small, consistent sample mass (5 ± 0.5 mg) of IOTG into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Heat the sample from 30°C to 600°C at a constant heating rate.
-
Crucially, repeat this experiment using at least three different heating rates (e.g., 5, 10, 15, and 20 °C/min). [11]
-
-
Data Acquisition & Analysis:
-
Record the sample mass as a function of temperature for each run.
-
Generate the mass loss (TG) and derivative mass loss (DTG) curves.
-
Using specialized kinetic software, apply an isoconversional method (e.g., Flynn-Wall-Ozawa or KAS) to the data set. This involves plotting the logarithm of the heating rate versus the inverse of the temperature at specific conversion points (e.g., α = 0.05, 0.1, 0.2, ... 0.95).
-
The slope of the resulting isoconversional lines is proportional to the activation energy (Ea) at that degree of conversion. A stable Ea across the conversion range suggests a single-step reaction, while a varying Ea indicates a more complex, multi-step process.[10]
-
Protocol 2: Decomposition Product Identification via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products generated during the thermal decomposition of IOTG.
Expertise & Causality: Py-GC-MS is the gold standard for this type of analysis. The pyrolysis unit provides the rapid, controlled thermal energy to decompose the sample, mimicking a specific temperature point in the TGA curve. The GC then separates the complex mixture of decomposition products based on their boiling points and polarity, and the MS provides high-confidence identification of each separated component by analyzing its mass-to-charge ratio and fragmentation pattern. This self-validating system provides unambiguous structural information about the decomposition pathway.
Methodology:
-
Instrument Preparation:
-
Interface a pyrolysis unit to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Condition the GC column (e.g., a mid-polarity column like a DB-5ms) to remove contaminants.
-
Autotune the mass spectrometer to ensure mass accuracy and sensitivity.
-
-
Sample Preparation:
-
Place a small amount of IOTG (approx. 50-100 µg) into a stainless steel pyrolysis sample cup.
-
-
Pyrolysis Program:
-
Insert the sample cup into the pyrolyzer.
-
Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 300°C, chosen based on the peak decomposition temperature from TGA results) and hold for a short duration (e.g., 15 seconds) in an inert helium atmosphere.
-
-
GC-MS Program:
-
The pyrolysates are automatically swept into the GC column.
-
GC Oven Program: Start at a low temperature (e.g., 40°C), hold for 2-4 minutes to trap very volatile compounds, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 320°C) to elute all products.[11]
-
MS Parameters: Scan a mass range from m/z 35 to 550. Use electron ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the chromatographic peaks in the resulting total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the experimental mass spectra with a reference library (e.g., NIST/Wiley) to identify the chemical structure of each decomposition product.
-
Critical Safety & Handling Protocols
IOTG presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE). Its thermal decomposition introduces further risks due to the evolution of toxic gases.
Trustworthiness in Safety: The following protocols are a synthesis of information from multiple safety data sheets and chemical databases, representing a reliable standard for safe handling.
| Hazard Class & Statement | Precautionary Protocol & Statement | Source(s) |
| Acute Toxicity (Oral), H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |
| Skin Sensitization, H317: May cause an allergic skin reaction. | P261: Avoid breathing vapors/spray. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | [2][5] |
| Thermal Decomposition Hazard | Handle in a well-ventilated place, preferably a chemical fume hood, especially when heating. When heated to decomposition, it emits toxic fumes of sulfoxides.[1][5][6] | [1][5][6] |
| General Handling | Use non-sparking tools. Prevent fire caused by electrostatic discharge. Store the container tightly closed in a dry, cool, and well-ventilated place.[6] | [6] |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [6] |
Conclusion
The thermal stability of this compound is a multi-faceted characteristic crucial to its application in diverse fields. Its decomposition is a complex process that likely involves ester pyrolysis and, under thermo-oxidative conditions, the formation of hazardous sulfoxides. A rigorous investigation of this process necessitates a synergistic analytical approach, combining multi-heating-rate TGA for robust kinetic analysis with Py-GC-MS for definitive product identification. By adhering to the authoritative protocols and safety guidelines detailed in this guide, researchers can accurately characterize the thermal behavior of IOTG, enabling the development of safer, more effective products and processes.
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. parchem.com [parchem.com]
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- 8. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nsmn1.uh.edu [nsmn1.uh.edu]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. benchchem.com [benchchem.com]
Isooctyl Thioglycolate: A Versatile Chemical Intermediate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl thioglycolate (IOTG) is a multifunctional chemical compound widely recognized for its pivotal role as a chemical intermediate. As an ester of thioglycolic acid, its unique structure, featuring a reactive thiol group and a lipophilic isooctyl chain, imparts a versatile reactivity profile. This guide provides a comprehensive technical overview of IOTG, covering its synthesis, mechanistic behavior, and key applications. We will explore its function in the production of high-performance polymer stabilizers, its utility as a chain transfer agent in polymerization, and its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. This document serves as an essential resource for researchers and professionals seeking to leverage the capabilities of this compound in their development and manufacturing processes.
Introduction to this compound (IOTG)
Chemical Identity and Structure
This compound (CAS No: 25103-09-7), also known as isooctyl mercaptoacetate, is an organic compound with the chemical formula C10H20O2S.[1][2][3] Its structure consists of a thioglycolate core esterified with a branched eight-carbon isooctyl alcohol. The presence of a terminal thiol (-SH) group is central to its chemical reactivity, making it a valuable nucleophile and reducing agent.
The term "isooctyl" typically refers to a mixture of branched-chain isomers, most commonly 6-methylheptyl, though other isomers may be present depending on the manufacturing process of the precursor alcohol. This isomeric complexity can influence the physical properties of the final product but generally does not alter its fundamental chemical reactivity.
Physicochemical Properties
IOTG is a colorless to pale yellow liquid characterized by a faint, fruity odor.[1][2] It is soluble in most organic solvents but has very low solubility in water. Its key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 25103-09-7 | [1][4] |
| Molecular Formula | C10H20O2S | [2][4] |
| Molecular Weight | 204.33 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint fruity odor | [2] |
| Density | ~0.97 g/cm³ at 20 °C | [2][4] |
| Boiling Point | 96 °C | [2] |
| Melting Point | < -50 °C | [2][4] |
| Flash Point | 133 °C | [2][3] |
| Water Solubility | 10.6 mg/L at 20 °C | [2] |
| Refractive Index | 1.4590 to 1.4640 | [2][6] |
Significance in Chemical Synthesis
The utility of IOTG as a chemical intermediate stems from its dual functionality. The thiol group can undergo a variety of reactions, including nucleophilic addition, disulfide formation, and metal coordination. The ester group, while more stable, can be hydrolyzed or transesterified under specific conditions. This versatility allows IOTG to serve as a building block for a wide range of more complex molecules, including stabilizers, antioxidants, fungicides, and pharmaceutical ingredients.[1][2][5]
Synthesis of this compound
There are two primary industrial routes for the synthesis of IOTG, each with distinct advantages concerning raw material availability, cost, and process control.
Common Synthetic Routes
The choice of synthetic pathway often depends on the cost and handling considerations of the primary thiol source: thioglycolic acid versus a salt of thiosulfate.
Caption: Primary synthetic pathways to this compound.
Detailed Experimental Protocol: Direct Esterification
This method is straightforward and involves the direct reaction of thioglycolic acid with isooctanol, typically in the presence of an acid catalyst.
Materials:
-
Thioglycolic acid (1.0 mol)
-
Isooctanol (1.1 mol, slight excess to drive equilibrium)
-
p-Toluenesulfonic acid (catalyst, ~0.5-1% of total reactant weight)
-
Toluene (solvent, for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.
-
Charging Reactants: Charge the flask with thioglycolic acid, isooctanol, toluene, and p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Alternative Synthesis: From Isooctyl Chloroacetate
This route avoids the direct handling of thioglycolic acid, which can be advantageous from a safety and odor perspective.[7] It proceeds via a Bunte salt intermediate.[3][8]
Step 1: Synthesis of Isooctyl Chloroacetate
-
Protocol: Chloroacetic acid is esterified with isooctanol using a strong acid catalyst (e.g., sulfuric acid) under reduced pressure, with water being distilled off to drive the reaction.[7][9] The crude product is washed with sodium carbonate and saline solutions to remove unreacted acid and catalyst.[9]
Step 2: Bunte Salt Formation and Hydrolysis
-
Protocol: The synthesized isooctyl chloroacetate is reacted with sodium thiosulfate in a solvent (e.g., isopropanol) to form the corresponding Bunte salt.[7] This intermediate is then subjected to acidolysis (e.g., with hydrochloric or sulfuric acid) and reduction to yield the final this compound product.[3][7][8] The product is then purified, typically by distillation.
Reactivity and Mechanistic Insights
The synthetic utility of IOTG is governed by the reactivity of its thiol and ester functional groups.
The Thiol Group: Nucleophilicity and Redox Chemistry
The sulfur atom of the thiol group is a potent nucleophile and can participate in a variety of reactions. It is also readily oxidized. In the context of its use in personal care products, the thiol group acts as a reducing agent, cleaving the disulfide bonds in the keratin of hair, which allows for reshaping (waving or straightening).[1][10]
Role as a Chain Transfer Agent in Polymerization
In free-radical polymerization, IOTG can act as a chain transfer agent (CTA). This is a critical function for controlling the molecular weight of polymers.
Mechanism:
-
A growing polymer radical (P•) abstracts the hydrogen atom from the thiol group of IOTG.
-
This terminates the growth of that specific polymer chain and creates a thiyl radical (RS•).
-
The thiyl radical then initiates a new polymer chain by reacting with a monomer (M).
This process, known as catalytic chain transfer, effectively lowers the average molecular weight of the resulting polymer.[11]
Caption: Mechanism of IOTG as a Chain Transfer Agent.
Applications as a Chemical Intermediate
IOTG is a precursor to a variety of commercially important chemicals.
Synthesis of Organotin Stabilizers
A primary application of IOTG is in the manufacture of organotin heat stabilizers for polyvinyl chloride (PVC).[7][12] PVC is susceptible to thermal degradation during processing, which proceeds via dehydrochlorination.[12] Organotin mercaptides, synthesized from IOTG, are highly effective at preventing this degradation.
Reaction: Dialkyltin oxides or chlorides are reacted with this compound to produce dialkyltin bis(this compound).
Caption: General reaction for synthesizing an organotin stabilizer using IOTG.
These stabilizers work by scavenging HCl, replacing unstable chlorine atoms on the PVC backbone, and reacting with free radicals.[12]
Intermediate in Pharmaceutical and Agrochemical Synthesis
The thiol group of IOTG is a useful handle for introducing sulfur-containing moieties into more complex molecules. It is cited as an important intermediate in the production of various pesticides and pharmaceuticals.[3][13] Its nucleophilic character allows it to be used in the synthesis of heterocyclic compounds and other active ingredients where a thioether linkage is required.
Safety, Handling, and Storage
5.1. Hazard Identification
-
Skin Sensitization: It may cause an allergic skin reaction.[5] Contaminated work clothing should not be allowed out of the workplace.[1]
-
Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[5] Release to the environment should be avoided.[1]
-
Reactivity: Can react vigorously with oxidizing agents.[1][5]
5.2. Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated place.[14]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1][14]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][14]
5.3. Storage and Stability
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[1][13] Keep containers tightly closed. A recommended storage temperature is below +30°C.[2][15]
-
Stability: IOTG is stable under recommended storage conditions. It is incompatible with strong oxidizing agents, as well as strongly alkaline and acidic materials.[11]
Conclusion and Future Outlook
This compound stands out as a highly versatile and indispensable chemical intermediate. Its unique reactivity, derived from the accessible thiol group, allows it to serve as a cornerstone in diverse chemical industries—from enhancing the durability of polymers to forming the backbone of complex pharmaceutical and agrochemical molecules. As industries continue to push for higher performance materials and more efficient synthetic routes, the demand for reliable and effective intermediates like IOTG is expected to grow. Future research may focus on developing greener synthesis protocols and expanding its application into novel areas of materials science and drug development.
References
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- 13. This compound - Colorless Transparent Liquid, 99.5% Purity | Essential Intermediate for Pesticides and Organic Synthesis - Colorless Transparent Liquid, 99.5% Purity | Essential Intermediate For Pesticides And Organic Synthesis at Best Price in Qingdao | Shandong Cn Chemical Co., Ltd. [tradeindia.com]
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- 15. parchem.com [parchem.com]
An In-Depth Technical Guide to the Synonyms and Identifiers of Isooctyl Thioglycolate
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Ambiguity in nomenclature can lead to errors in experimental replication, regulatory submissions, and procurement. This guide provides a comprehensive overview of the synonyms, trade names, and unique identifiers for Isooctyl Thioglycolate (IOTG), a compound utilized in cosmetics, polymer manufacturing, and as a chemical intermediate. Understanding its diverse nomenclature is critical for accurate literature review and unambiguous scientific communication.
The Core Compound: Defining this compound
This compound is the ester formed from thioglycolic acid and isooctyl alcohol.[1] The term "isooctyl" itself can be ambiguous as it refers to various C8 branched-chain isomers. However, in the context of commercial IOTG, the isooctyl group is predominantly 6-methylheptyl.[2][3] This structural specificity is crucial for understanding its chemical properties and reactivity.
The primary and most unambiguous identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 25103-09-7 .[4] This number is a unique, universal identifier that transcends language and regional naming conventions, making it the gold standard for referencing the chemical in scientific literature and databases.[5]
Navigating the Nomenclature: A Categorical Breakdown
The various names for this compound can be grouped into several categories, each with its own context and application.
Systematic and Semi-Systematic Names
These names are derived from formal chemical nomenclature rules, providing a descriptive account of the molecule's structure.
-
IUPAC Name: The most rigorous and descriptive name according to the International Union of Pure and Applied Chemistry is 6-methylheptyl 2-sulfanylacetate .[2] This name precisely defines the "isooctyl" group as 6-methylheptyl and clarifies the sulfur linkage.
-
Ester-Derived Names: Reflecting its synthesis from an acid and an alcohol, several common synonyms are based on standard ester nomenclature. These include:
The causality behind these variations lies in different conventions for naming esters and the position of the mercapto- (or sulfanyl-) group. For instance, "thioglycolate" is a common name for mercaptoacetate. Scientists should recognize these as structurally identical to IOTG.
Common and Abbreviated Names
In industrial and laboratory settings, brevity is often preferred.
-
This compound (IOTG): This is the most prevalent common name used in commercial and industrial contexts.[7][8] The abbreviation IOTG is also frequently employed in technical data sheets and literature.[7]
-
Thioglycolic Acid, Isooctyl Ester: This variant explicitly names the parent acid and alcohol, offering clear chemical context.[4][8]
Trade Names and Commercial Identifiers
Manufacturers often market chemicals under specific trade names. While less common in academic literature, recognizing these is vital for sourcing and identifying commercial-grade products. Some organotin stabilizers, for example, incorporate this compound in their structure, leading to complex trade names like Thermolite 831 or Irgastab 17MOK.[9] However, these refer to different, more complex molecules containing the IOTG moiety, not IOTG itself. It is crucial to verify the CAS number to distinguish pure IOTG from these formulations.
The Unambiguous Identifier: The Role of CAS and Other Codes
To eliminate any ambiguity, researchers should rely on universal identification numbers.
| Identifier Type | Code | Source/Context |
| CAS Registry Number | 25103-09-7 | The universal standard for chemical substance identification. |
| EINECS Number | 246-613-9 | European Inventory of Existing Commercial Chemical Substances.[2] |
| UNII Number | 3404M9ZDTB | FDA/USP Unique Ingredient Identifier.[10] |
| HSDB Number | 2704 | Hazardous Substances Data Bank.[2] |
Protocol for Unambiguous Chemical Identification: A self-validating system for identifying IOTG in any context should follow these steps:
-
Initial Search: Begin with the provided name (e.g., "Isooctyl mercaptoacetate").
-
Cross-Reference: Use the table above or a reliable chemical database to find the corresponding CAS Registry Number.
-
Verification: Use the CAS number 25103-09-7 in an authoritative database like PubChem or the NIST WebBook to confirm the chemical structure, molecular formula (C₁₀H₂₀O₂S), and other physical properties.[2][5]
-
Documentation: In all research notes, publications, and protocols, cite the chemical by its most common name (this compound) immediately followed by its CAS number (CAS: 25103-09-7). This practice ensures perfect reproducibility.
Visualization of Synonym Relationships
The following diagram illustrates the relationship between the core compound and its various identifiers and synonyms.
Caption: Relationship map of this compound to its primary identifiers and synonyms.
Summary and Data Table
For quick reference, the following table consolidates the key synonyms and identifiers for this compound.
| Name/Identifier | Type | CAS Number | Notes |
| This compound | Common Name | 25103-09-7 | Most frequently used name in industry.[11] |
| IOTG | Abbreviation | 25103-09-7 | Common abbreviation for the common name.[7] |
| 6-methylheptyl 2-sulfanylacetate | IUPAC Name | 25103-09-7 | The most precise systematic name.[2] |
| Isooctyl mercaptoacetate | Semi-Systematic | 25103-09-7 | Widely used synonym in chemical catalogs.[6] |
| Acetic acid, mercapto-, isooctyl ester | Semi-Systematic | 25103-09-7 | Common in regulatory databases.[5] |
| Thioglycolic Acid Isooctyl Ester | Semi-Systematic | 25103-09-7 | Describes the compound by its constituents.[4] |
| EINECS 246-613-9 | Regulatory ID | 25103-09-7 | European chemical inventory number.[2] |
| UNII 3404M9ZDTB | Regulatory ID | 25103-09-7 | FDA Unique Ingredient Identifier.[10] |
Conclusion
The accurate identification of this compound is essential for scientific integrity and reproducibility. While a multitude of synonyms exist due to historical, systematic, and commercial reasons, they all refer to the single chemical entity identified by CAS Registry Number 25103-09-7 . Professionals in research and drug development are strongly advised to use this number as the primary identifier in all documentation to prevent ambiguity and ensure clarity in communication and experimentation.
References
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- 5. Isooctyl mercaptoacetate [webbook.nist.gov]
- 6. CAS 25103-09-7: Isooctyl mercaptoacetate | CymitQuimica [cymitquimica.com]
- 7. This compound | 25103-09-7 [chemicalbook.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
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- 10. isooctyl mercaptoacetate, 25103-09-7 [thegoodscentscompany.com]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide to Isooctyl Thioglycolate as a Plasticizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl thioglycolate (IOTG), a versatile organosulfur compound, is increasingly recognized for its dual functionality in polymer formulations, acting as both a heat stabilizer and a plasticizer. This technical guide provides a comprehensive overview of the fundamental principles and practical applications of IOTG as a plasticizer. It delves into the molecular mechanisms of plasticization, the impact of IOTG on the thermal and mechanical properties of polymers, and the analytical techniques employed for characterization. This guide aims to equip researchers and professionals with the necessary knowledge to effectively utilize IOTG in the development of advanced polymer systems.
Introduction to this compound (IOTG)
This compound (IOTG) is an ester of thioglycolic acid and isooctyl alcohol, with the chemical formula HSCH₂COOCH₂C₇H₁₅.[1][2][3] It is a colorless to pale yellow liquid with a faint fruity odor.[1] While traditionally known for its role as a heat stabilizer in polyvinyl chloride (PVC) formulations, where it effectively scavenges free radicals and prevents dehydrochlorination, IOTG also exhibits significant plasticizing properties.[4] Its ability to enhance flexibility and reduce the glass transition temperature of polymers makes it a subject of growing interest.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25103-09-7 | [1][2][3] |
| Molecular Formula | C₁₀H₂₀O₂S | [2] |
| Molecular Weight | 204.33 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint fruity odor | [1] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
The Dual Role of IOTG: Plasticizer and Heat Stabilizer
In many polymer systems, particularly in PVC, IOTG serves a dual purpose. Its primary and more widely recognized function is that of a heat stabilizer.[4] During thermal processing, PVC is susceptible to degradation, leading to discoloration and a reduction in mechanical properties.[4] IOTG mitigates this by preventing dehydrochlorination.[4]
Concurrently, IOTG acts as a plasticizer, a substance that, when added to a material, increases its flexibility, workability, and distensibility.[6] This plasticizing effect is a valuable secondary characteristic in many applications.
Mechanism of Plasticization by this compound
The plasticizing effect of IOTG can be understood through established theories of plasticization, including the lubricity theory, the gel theory, and the free volume theory.
-
Lubricity Theory: This theory suggests that the plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another, thus reducing the stiffness of the material.
-
Gel Theory: This theory posits that the plasticizer disrupts the polymer-polymer interactions, breaking down the rigid three-dimensional gel structure of the polymer and leading to increased flexibility.
-
Free Volume Theory: This is the most widely accepted theory. It proposes that plasticizer molecules increase the "free volume" within the polymer matrix. This additional space allows for greater segmental motion of the polymer chains, which is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg).
At the molecular level, the IOTG molecules, with their flexible isooctyl chains, interpose themselves between the rigid polymer chains. This separates the polymer chains, weakening the intermolecular forces (like van der Waals forces and dipole-dipole interactions) that hold them together. The sulfur atom and ester group in the IOTG molecule may also engage in specific interactions with the polymer chains, further influencing its plasticizing efficiency.
Caption: Schematic representation of IOTG molecules increasing the free volume between polymer chains.
Impact of IOTG on Polymer Properties
The incorporation of IOTG into a polymer matrix leads to significant changes in its physical and thermal properties.
Thermal Properties: Reduction of Glass Transition Temperature (Tg)
The most prominent effect of a plasticizer is the reduction of the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg is indicative of increased polymer chain mobility.
A study on the internal plasticization of PVC demonstrated that this compound is a highly effective plasticizer. At a substitution level of only 6%, IOTG was found to reduce the Tg of PVC to 66 °C, a significant decrease from the typical Tg of rigid PVC, which is around 80-85 °C.[5] This substantial reduction at a relatively low concentration highlights the efficiency of IOTG as a plasticizer.
Table 2: Effect of IOTG on the Glass Transition Temperature (Tg) of PVC
| Polymer | Plasticizer | Concentration (% substitution) | Glass Transition Temperature (Tg) | Reference |
| PVC | None | 0% | ~80-85 °C | [5] |
| PVC | This compound | 6% | 66 °C | [5] |
Mechanical Properties
The addition of a plasticizer like IOTG generally leads to a decrease in tensile strength and an increase in elongation at break.[6] This is a direct consequence of the increased free volume and reduced intermolecular forces, which allow the polymer chains to move more freely and align under stress.
-
Tensile Strength: The force required to pull the material apart. Plasticization typically lowers this value.
-
Elongation at Break: The extent to which a material can be stretched before it breaks. Plasticization increases this value, indicating enhanced flexibility.
While specific quantitative data for IOTG's effect on the mechanical properties of various polymers is not extensively published in academic literature, the observed significant reduction in Tg strongly suggests a corresponding substantial increase in flexibility and elongation at break.
Polymer Compatibility and Performance Evaluation
For a plasticizer to be effective, it must be compatible with the polymer matrix. Poor compatibility can lead to phase separation, exudation (leaching) of the plasticizer, and a loss of the desired properties over time.
Hansen Solubility Parameters (HSP)
A useful tool for predicting the compatibility of a plasticizer with a polymer is the Hansen Solubility Parameter (HSP). HSP is based on the principle that "like dissolves like" and breaks down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Experimental Evaluation of Plasticizer Performance
Several analytical techniques are employed to evaluate the performance of plasticizers like IOTG in polymer formulations.
Caption: A typical experimental workflow for assessing the plasticizing effect of IOTG.
Experimental Protocols:
-
Differential Scanning Calorimetry (DSC):
-
A small sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow into the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
A sample of the plasticized polymer is placed in a TGA furnace.
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The weight loss of the sample is recorded as a function of temperature.
-
This data provides information on the thermal stability of the plasticized polymer and the volatility of the plasticizer.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
A thin film of the plasticized polymer is prepared.
-
The film is analyzed using an FTIR spectrometer.
-
The resulting spectrum can reveal specific interactions between the functional groups of the IOTG and the polymer chains, providing insight into the mechanism of plasticization.
-
-
Migration Testing:
-
A sample of the plasticized polymer is immersed in a simulant liquid (e.g., water, ethanol, or a fatty food simulant).
-
The sample is stored at a specific temperature for a defined period.
-
The amount of plasticizer that has leached into the simulant is quantified using techniques like gas chromatography-mass spectrometry (GC-MS).
-
Applications and Future Perspectives
The dual functionality of IOTG as both a plasticizer and a heat stabilizer makes it a valuable additive in various polymer applications, particularly in PVC products that require both flexibility and thermal stability during processing and use. Its high efficiency at low concentrations suggests its potential as a specialty plasticizer in applications where minimizing additive content is crucial.
Future research should focus on a more detailed quantitative analysis of IOTG's plasticizing effects on a wider range of polymers. Determining its Hansen Solubility Parameters would be invaluable for predicting its compatibility and expanding its application scope. Furthermore, comparative studies with conventional plasticizers, particularly regarding migration and long-term performance, will be crucial for its broader adoption in sensitive applications such as medical devices and food contact materials.
Safety and Handling
This compound is considered to be a relatively safe chemical with no significant safety concerns reported.[1] However, as with all chemicals, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling it. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is an effective plasticizer for polymers, most notably PVC, capable of significantly reducing the glass transition temperature and thereby enhancing flexibility. Its dual role as a heat stabilizer adds to its value in polymer formulations. While its primary application remains in heat stabilization, a deeper understanding of its plasticizing mechanisms and performance characteristics will undoubtedly pave the way for its broader use in the development of advanced and specialized polymer materials.
References
Isooctyl Thioglycolate: A Versatile Thiol for Advanced Specialty Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Isooctyl Thioglycolate (IOTG), a multifunctional chemical intermediate prized for its utility in diverse synthetic applications. We will move beyond a simple recitation of its properties to a functional understanding of its role in polymer chemistry and as a cornerstone for building complex molecules, including organometallic stabilizers. Our focus is on the causality behind its reactivity and the practical application of this knowledge in a laboratory setting.
Core Molecular Profile and Physicochemical Properties
This compound (IOTG), also known as isooctyl mercaptoacetate, is an ester of thioglycolic acid and isooctyl alcohol.[1] Its structure, featuring a reactive thiol (-SH) group and an ester linkage, dictates its chemical behavior and wide-ranging applications.[2] The thiol group is a potent nucleophile and a source of hydrogen radicals, making it central to its function as a stabilizer intermediate and a chain transfer agent. The isooctyl ester moiety confers solubility in organic media, a critical property for its use in polymer formulations and organic synthesis.[2]
A summary of its key physicochemical properties is presented below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25103-09-7 | [2][3] |
| Molecular Formula | C₁₀H₂₀O₂S | [2][3] |
| Molecular Weight | 204.33 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Faint, fruity | [2][3] |
| Boiling Point | 96°C | [3] |
| Melting Point | < -50°C | [3] |
| Density | 0.97 g/cm³ (at 20°C) | [3] |
| Flash Point | 133°C | [1][3] |
| Water Solubility | 10.6 mg/L (at 20°C) | [3] |
| Solubility | Soluble in organic solvents, insoluble in water.[2] | [2] |
Synthesis of this compound
Understanding the synthesis of IOTG is fundamental to appreciating its role as a building block. The primary industrial route is the esterification of thioglycolic acid (TGA) with isooctyl alcohol.[4] However, a common and efficient laboratory-scale synthesis involves a two-step process starting from chloroacetic acid, which avoids handling larger quantities of TGA directly.[5][6]
The workflow involves an initial esterification of chloroacetic acid with isooctyl alcohol, followed by a nucleophilic substitution with a sulfur source (like sodium thiosulfate to form a Bunte salt intermediate), and subsequent reduction to yield the final thiol product.[5][6]
Caption: General two-step synthesis pathway for this compound.
Core Application: Intermediate for Organotin PVC Stabilizers
One of the most significant industrial applications of IOTG is as a key intermediate in the synthesis of organotin heat stabilizers for polyvinyl chloride (PVC).[5][7]
The Causality: Why PVC Needs Stabilization
PVC is inherently unstable at processing temperatures. The polymer structure contains labile chlorine atoms that can be eliminated as hydrogen chloride (HCl) upon heating.[7][8] This dehydrochlorination process creates conjugated double bonds (polyenes), which are chromophoric and lead to discoloration (yellowing, browning, and eventual blackening).[7] The released HCl also autocatalyzes further degradation, leading to a catastrophic failure of the material's mechanical properties.[9]
Mechanism of Organotin Thioglycolate Stabilization
Organotin stabilizers derived from IOTG, such as dimethyltin bis(this compound), mitigate this degradation through a multi-faceted mechanism:
-
HCl Scavenging: The organotin compound reacts with and neutralizes the HCl released during initial degradation, preventing the autocatalytic cycle.[9]
-
Labile Chlorine Substitution: The thioglycolate moiety from the stabilizer molecule displaces the labile allylic chlorine atoms on the PVC chain.[8] This replaces a weak C-Cl bond with a more stable thioester linkage, effectively "repairing" the defect sites and preventing the initiation of polyene sequences.[9]
Caption: Mechanism of PVC stabilization by an organotin thioglycolate.
Experimental Protocol: Synthesis of Dimethyltin bis(this compound)
This protocol describes a one-step synthesis adapted from methodologies found in the patent literature, designed for efficiency and high yield.[10]
Materials:
-
Dimethyltin dichloride (aqueous solution)
-
This compound (IOTG)
-
Ammonia water (5-30% solution)
-
Reaction vessel with stirring, temperature control, and addition funnel
Procedure:
-
Charging the Reactor: Charge the reaction vessel with the required stoichiometric amount of this compound (IOTG).
-
Addition of Tin Intermediate: Begin vigorous stirring and add the raw material intermediate, methyltin chloride (or an aqueous solution of dimethyltin dichloride), directly into the IOTG.[10] The dissolution of the tin compound in the IOTG raw material is a key feature of this one-step process.[10]
-
Neutralization and Reaction: Begin the dropwise addition of ammonia water to the mixture. The purpose of the ammonia is to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
pH and Temperature Control: Continuously monitor the pH of the reaction mixture, maintaining it at or near neutral (pH 7).[10] Control the reaction temperature within the range of 30-80°C.[10] The exothermic nature of the neutralization may require external cooling.
-
Reaction Time: Maintain the reaction conditions with continuous stirring for a period of 1-5 hours to ensure complete conversion.[10]
-
Work-up:
-
Once the reaction is complete, cease stirring and allow the mixture to settle. The aqueous layer (containing ammonium chloride) will separate from the organic product layer.
-
Separate the layers.
-
Wash the organic layer with water to remove any remaining salts or impurities.
-
Perform vacuum drying to remove residual water and any volatile impurities, yielding the final product, dimethyltin bis(this compound), with a purity often exceeding 98%.[10]
-
Core Application: Chain Transfer Agent in Polymerization
The Causality: Controlling Polymer Growth
Radical polymerization proceeds via a chain reaction involving initiation, propagation, and termination steps. In the absence of a CTA, polymer chains can grow to very high molecular weights, often resulting in materials with broad molecular weight distributions and high viscosity, which can be undesirable for certain applications.
The Chain Transfer Mechanism:
-
A growing polymer radical (P•) abstracts the hydrogen atom from the thiol group of IOTG (R-SH).
-
This terminates the growth of that specific polymer chain (P-H).
-
A new thiyl radical (R-S•) is formed from the IOTG molecule.
-
This thiyl radical is reactive and initiates a new polymer chain by reacting with a monomer molecule (M).
Caption: Experimental workflow of radical polymerization using IOTG as a CTA.
Protocol: Emulsion Polymerization of Styrene/Acrylate Copolymers
Materials:
-
Monomers: e.g., Styrene, n-Butyl Acrylate, Methacrylic Acid
-
Deionized Water
-
Emulsifier: e.g., Dodecylbenzenesulfonic acid
-
Initiator: e.g., Potassium persulfate (KPS)
-
Chain Transfer Agent: this compound (IOTG)
-
Buffer (optional, to maintain pH)
Procedure:
-
Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for material addition.
-
Initial Charge: Charge the reactor with deionized water and the emulsifier. Begin stirring and purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Pre-emulsion Preparation: In a separate beaker, prepare a stable pre-emulsion by mixing the monomers (styrene, butyl acrylate, etc.), IOTG, and a portion of the water/emulsifier solution under high shear. The amount of IOTG will determine the final molecular weight; higher concentrations lead to lower molecular weights.
-
Monomer Feed: Begin the controlled, continuous feed of the pre-emulsion into the reactor over a period of 2-4 hours. Maintaining a slow, steady feed is crucial for controlling the reaction exotherm and ensuring uniform polymer particle growth.
-
Reaction Hold: After the feed is complete, hold the reaction at temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Finalization: Cool the reactor to room temperature. The resulting product is a stable polymer latex.
Table 2: Example Polymerization Data with Thiol-based CTAs (Adapted from Sakai Chemical Industry Co., Ltd. data for illustrative purposes)[12]
| Chain Transfer Agent (1.5 mol%) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| Octylthioglycolate (OTG) | 6,360 | 26,100 | 4.10 |
| N-dodecyl mercaptan (NDM) | 6,250 | 27,800 | 4.45 |
| Tert-dodecyl mercaptan (TDM) | 6,530 | 18,400 | 2.82 |
| Conditions: Emulsion polymerization of Styrene/n-Butylacrylate/Methacrylic acid at 80°C with KPS initiator. |
This data illustrates that IOTG is highly effective in reducing the number-average molecular weight (Mn) of the polymer, comparable to other commonly used mercaptan CTAs.
Broader Applications in Specialty Synthesis
Beyond its two primary roles, the dual functionality of IOTG makes it a valuable intermediate for a range of other specialty chemicals.[2][14] Its applications extend to the synthesis of:
-
Agrochemicals: Used as a building block for certain pesticides.[3][5]
-
Pharmaceutical Intermediates: The thiol group can be used for introducing sulfur-containing moieties into complex organic molecules.[2]
-
Antioxidants and Oil Additives: The sulfur atom can act as a radical scavenger and peroxide decomposer, making its derivatives useful in lubricant and fuel formulations.[3][4]
The synthetic strategies typically involve leveraging the nucleophilicity of the thiol group in reactions like Michael additions or S-alkylation, or modifying the ester group through transesterification or hydrolysis/re-esterification.
Safety and Handling
As with all thiol-containing compounds, appropriate safety measures are critical.
-
Handling: Work in a well-ventilated area or under a chemical fume hood.[15] Wear suitable protective clothing, including impervious gloves (e.g., nitrile) and safety goggles.[15]
-
Hazards: IOTG is harmful if swallowed and can cause skin sensitization.[3] Avoid breathing vapors or mists.[15]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[1][11] Keep containers tightly closed.
Conclusion
This compound is more than a mere commodity chemical; it is a precision tool for the synthesis of advanced materials. Its efficacy as a precursor to high-performance PVC stabilizers and as a controlling agent in radical polymerization is rooted in the predictable and versatile reactivity of its thiol group. For the research scientist, a thorough understanding of the mechanisms outlined in this guide provides the foundation for not only utilizing IOTG in established protocols but also for innovating new synthetic pathways and developing novel specialty chemicals.
References
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- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. scispace.com [scispace.com]
- 10. CN1117495A - Tin methide Stabilizer, the prepn. thereof - Google Patents [patents.google.com]
- 11. specialchem.com [specialchem.com]
- 12. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 14. This compound - Colorless Transparent Liquid, 99.5% Purity | Essential Intermediate for Pesticides and Organic Synthesis - Colorless Transparent Liquid, 99.5% Purity | Essential Intermediate For Pesticides And Organic Synthesis at Best Price in Qingdao | Shandong Cn Chemical Co., Ltd. [tradeindia.com]
- 15. chemicalbook.com [chemicalbook.com]
Unlocking the Potential: A Senior Application Scientist's Guide to the Thiol Group Reactivity in Isooctyl Thioglycolate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl thioglycolate (IOTG) is a versatile molecule whose utility is fundamentally governed by the reactivity of its terminal thiol (-SH) group.[1] While broadly recognized for its roles as a stabilizer in polymer formulations and as a reducing agent in cosmetics, a deeper, mechanistic understanding of its thiol chemistry is essential for innovation in fields ranging from materials science to drug development.[1][2] This guide provides a comprehensive exploration of the thiol group's reactivity in IOTG, framed from the perspective of applied science. We will dissect the core chemical principles, explain the causality behind experimental designs, and provide actionable protocols to empower researchers to harness the full potential of this unique functional group.
The Heart of the Matter: Physicochemical Properties of the IOTG Thiol Group
The reactivity of this compound is centered on its sulfhydryl (-SH) moiety. This group's behavior is a delicate interplay of its acidity, nucleophilicity, and redox potential. The bulky isooctyl ester group provides solubility in organic media, a critical feature for its application as a plasticizer and stabilizer.[1][3]
The thiol proton is weakly acidic, and its deprotonation yields the highly nucleophilic thiolate anion (RS⁻). This equilibrium is the gateway to the majority of IOTG's characteristic reactions. The pKa of the thiol group in thioglycolic acid is approximately 3.83 for the carboxylic acid proton and 9.3 for the thiol proton.[4] The esterification in IOTG removes the carboxylic acid proton, leaving the thiol group as the primary site of acidic and nucleophilic activity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25103-09-7 | [1][3] |
| Molecular Formula | C10H20O2S | [1][5] |
| Molecular Weight | 204.33 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint, fruity | [1][6] |
| Boiling Point | 125 °C (decomposition) | [7] |
| Density | 0.97 g/cm³ at 20 °C | |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| Flash Point | >94.4 °C |
Core Reactivity Pathways: A Mechanistic Overview
The thiol group is a dynamic functional center capable of participating in a wide array of chemical transformations. Understanding these pathways is crucial for predicting its behavior in complex formulations and for designing novel applications.
Caption: Core reactivity pathways of the this compound (IOTG) thiol group.
Nucleophilic Character and Thiolate Formation
The cornerstone of IOTG's reactivity is the formation of the this compound anion (thiolate). This species is a potent, soft nucleophile that readily attacks a variety of electrophilic centers.[8]
-
Mechanism: In the presence of a base, the thiol proton is abstracted, creating the thiolate. The choice of base and solvent system is critical; in aqueous media, pH dictates the equilibrium, while in organic synthesis, non-nucleophilic bases like tertiary amines are often employed to prevent side reactions.
-
Application Insight: This nucleophilicity is harnessed in the synthesis of more complex molecules where the IOTG moiety is introduced. In drug development, thiol-containing molecules are often used to target specific biological sites through covalent modification.[8]
Redox Chemistry: Oxidation and Thiol-Disulfide Exchange
The thiol group is highly susceptible to oxidation, most commonly forming a disulfide bond. This redox activity is central to its function as a reducing agent and antioxidant.
-
Direct Oxidation: IOTG can react vigorously with strong oxidizing agents.[5][6] This reaction involves the formation of a disulfide-linked dimer of IOTG. Under harsher conditions, further oxidation to sulfenic, sulfinic, or sulfonic acids can occur.
-
Thiol-Disulfide Exchange: This is a crucial and reversible reaction where a thiolate attacks a disulfide bond, forming a new mixed disulfide and releasing a different thiolate.[9][10] This cascade is fundamental to protein folding and is the mechanism by which IOTG acts as a depilatory or hair-waving agent—by reducing and scrambling the disulfide bonds in keratin.[1][11]
Caption: Mechanism of thiol-disulfide exchange involving the IOTG thiolate.
Michael Addition to Activated Alkenes
The thiolate anion is an excellent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.[12] This reaction is highly efficient and forms a stable carbon-sulfur bond.
-
Mechanism: The soft thiolate nucleophile preferentially attacks the β-carbon of the unsaturated system, leading to an enolate intermediate which is subsequently protonated.
-
Field Insight: This reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation and material science. For drug development professionals, this provides a reliable method for covalently linking IOTG-like moieties to proteins or other biomolecules that have accessible Michael acceptors.
Role in PVC Stabilization
In polymer science, IOTG is a crucial heat stabilizer for polyvinyl chloride (PVC).[2] PVC degrades via an autocatalytic dehydrochlorination reaction initiated by thermal energy, which generates free radicals.
-
Mechanism: The thiol group in IOTG acts as a radical scavenger. The labile S-H bond allows the hydrogen atom to be readily donated to terminate radical chain reactions, preventing the further degradation of the polymer backbone.[2] This action preserves the color and mechanical integrity of the PVC material.[2]
Experimental Protocols: Quantifying Thiol Reactivity
A self-validating system is essential for trustworthy results. The following protocol for quantifying free thiol groups using Ellman's Reagent (DTNB) includes the necessary controls to ensure accuracy. The causality for each step is explained to provide a deeper understanding.
Protocol: Spectrophotometric Quantification of IOTG Thiol Groups
Objective: To determine the concentration of reactive thiol groups in an IOTG sample.
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group via a thiol-disulfide exchange reaction to release a stoichiometric amount of the 2-nitro-5-thiobenzoate (TNB²⁻) anion. TNB²⁻ has a strong absorbance at 412 nm, allowing for sensitive quantification.
Materials:
-
This compound (IOTG)
-
DTNB (Ellman's Reagent) Stock Solution (4 mg/mL in Reaction Buffer)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or Glutathione (for standard curve)
-
Solvent for IOTG (e.g., Ethanol, spectroscopic grade)
-
96-well microplate (UV-transparent)
-
Microplate reader or spectrophotometer
Methodology:
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of cysteine in Reaction Buffer.
-
Perform serial dilutions to create standards ranging from 10 µM to 200 µM.
-
Causality: A standard curve using a known thiol is essential for converting absorbance values to absolute concentrations, validating the assay's performance.
-
-
Sample Preparation:
-
Prepare a stock solution of IOTG in ethanol (e.g., 10 mM).
-
Dilute the stock solution with Reaction Buffer to an expected concentration within the range of the standard curve (e.g., 100 µM).
-
Causality: Ethanol is used to solubilize the water-insoluble IOTG before dilution in the aqueous buffer. The final ethanol concentration should be kept low (<5%) and consistent across all wells to avoid solvent effects on the reaction. The pH 8.0 buffer ensures sufficient deprotonation of the thiol to the reactive thiolate form.
-
-
Reaction Setup (in a 96-well plate):
-
Blank: 180 µL Reaction Buffer + 20 µL DTNB Stock. (Used to zero the spectrophotometer).
-
Standards: 180 µL of each cysteine standard + 20 µL DTNB Stock.
-
Sample: 180 µL of diluted IOTG sample + 20 µL DTNB Stock.
-
Negative Control: 180 µL of IOTG solvent (e.g., 5% ethanol in buffer) + 20 µL DTNB Stock. (Ensures the solvent does not react).
-
Causality: Including a blank and negative control is critical for a self-validating system, allowing for the subtraction of background absorbance from the reagent and solvent.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Causality: Incubation allows the colorimetric reaction to reach completion. Protecting from light prevents photobleaching of the TNB²⁻ product.
-
Measure the absorbance at 412 nm using the microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance of the standards versus their concentration and perform a linear regression to obtain the standard curve.
-
Use the equation of the line to calculate the concentration of thiols in the IOTG sample.
-
Caption: Experimental workflow for the quantification of thiol groups.
Safety and Handling
As a Senior Application Scientist, I must emphasize that scientific integrity includes rigorous safety practices. This compound is harmful if swallowed and may cause an allergic skin reaction.[5] It can react vigorously with oxidizers.[5][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[6]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[6] Avoid breathing vapors.
-
Storage: Store in a cool, dry, tightly closed container away from incompatible materials like strong oxidizing agents.[1][6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]
Conclusion and Future Outlook
The reactivity of the thiol group in this compound is a rich and multifaceted subject. Its nucleophilic, redox, and radical scavenging properties have already established its importance in several industries. For researchers in drug development and advanced materials, the principles and protocols outlined in this guide serve as a foundation for innovation. The ability to precisely control thiol-disulfide exchange, leverage Michael additions for bioconjugation, and modify surfaces through nucleophilic substitution opens up a vast landscape of possibilities. A thorough, mechanistic understanding is not merely academic; it is the critical first step in designing the next generation of smart materials, targeted therapeutics, and efficient industrial processes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 25103-09-7 [chemicalbook.com]
- 4. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. thio-michael addition reaction: Topics by Science.gov [science.gov]
Methodological & Application
Application Notes & Protocols: Utilizing Isooctyl Thioglycolate as a Chain Transfer Agent for Controlled Polymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Isooctyl Thioglycolate (IOTG) as a highly effective chain transfer agent (CTA) in free-radical polymerization. These notes elucidate the fundamental mechanism of chain transfer, detail its impact on polymer molecular weight and architecture, and provide validated, step-by-step protocols for its practical implementation. The causality behind experimental choices is explained to empower users to rationally design polymers for advanced applications, including the development of sophisticated drug delivery systems.
Core Principles: Understanding this compound (IOTG)
This compound (also known as isooctyl mercaptoacetate) is the isooctyl ester of thioglycolic acid.[1][2] It is a versatile molecule widely employed as a polymerization modifier.[1] In the context of polymer synthesis, its primary role is to serve as a chain transfer agent, a class of compounds that effectively controls the length of polymer chains, thereby adjusting the molecular weight of the final polymer.[]
Mercaptans (thiols) like IOTG are particularly efficient CTAs due to the relatively weak sulfur-hydrogen (S-H) bond.[4] This allows for the ready donation of a hydrogen atom to a propagating polymer radical, a critical step in the chain transfer process. The use of a CTA like IOTG is a fundamental technique to produce polymers with lower molecular weights and narrower molecular weight distributions than would be achievable otherwise, which is crucial for tuning material properties such as melt flow, processability, and stability.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25103-09-7 | [6] |
| Molecular Formula | C₁₀H₂₀O₂S | [1][6] |
| Molecular Weight | 204.33 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.97 g/cm³ at 20 °C | [6] |
| Boiling Point | > 94.4 °C | [6] |
| Vapor Pressure | 0.3 hPa at 20 °C | [6] |
| Solubility | Insoluble in water, soluble in organic solvents | [7] |
Mechanism of Action: The Chain Transfer Process
Caption: Catalytic cycle of IOTG in chain transfer polymerization.
Table 2: Chain Transfer Constants (Cₛ) for a Representative Thiol CTA (Octylthioglycolate)
| Monomer | Temperature (°C) | Cₛ Value | Source |
| Styrene | 60 | 12.9 | [8] |
| Methyl Methacrylate (MMA) | 60 | 1.21 | [8] |
Note: These values for Octylthioglycolate (OTG) are representative and demonstrate the high efficiency of this class of CTAs. The specific Cₛ for IOTG may vary slightly but is expected to be in a similar range.
Application Protocol: Synthesis of Poly(n-butyl acrylate) Nanoparticles via Mini-emulsion Polymerization
This protocol describes the synthesis of acrylic nanoparticles with controlled molecular weight, a platform highly relevant for creating drug delivery vehicles.[10][11] Mini-emulsion polymerization is chosen as it provides excellent control over particle size and prevents issues of monomer transport often seen in conventional emulsion polymerization of hydrophobic monomers.[12]
Safety & Handling
-
This compound (IOTG): Harmful if swallowed and may cause an allergic skin reaction.[6] It is a skin and eye irritant.[1][13][14]
-
Monomers (e.g., n-butyl acrylate): Volatile and flammable. Can cause respiratory irritation.
-
Initiator (e.g., KPS): Strong oxidizing agent.
Mandatory Precautions:
-
Always work in a well-ventilated fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[13]
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[6][13]
Materials & Equipment
-
Reagents: n-butyl acrylate (monomer), this compound (CTA), Hexadecane (co-stabilizer), Sodium dodecyl sulfate (SDS, surfactant), Potassium persulfate (KPS, initiator), Deionized water.
-
Equipment: Jacketed glass reactor with overhead mechanical stirrer, condenser, nitrogen inlet, and temperature probe; High-shear homogenizer or probe sonicator; Heating mantle or circulating water bath; Standard laboratory glassware.
Experimental Workflow
Caption: Workflow for controlled nanoparticle synthesis using IOTG.
Step-by-Step Methodology
-
Preparation of Aqueous Phase: In a beaker, dissolve sodium dodecyl sulfate (SDS) in deionized water to create the surfactant solution (e.g., 1% w/v).
-
Preparation of Oil Phase: In a separate beaker, mix the monomer (n-butyl acrylate), the co-stabilizer (hexadecane, ~4 wt% relative to monomer), and the desired amount of IOTG (see Table 3).
-
Formation of Mini-emulsion: Slowly add the oil phase to the aqueous phase under vigorous stirring. Homogenize the mixture using a high-shear homogenizer or a probe sonicator for 5-10 minutes until a stable, milky-white mini-emulsion is formed.
-
Polymerization Setup: Transfer the mini-emulsion to the jacketed glass reactor. Equip the reactor with the overhead stirrer, condenser, and nitrogen inlet. Begin purging the system with nitrogen while stirring gently (e.g., 200 rpm).
-
Initiation: Heat the reactor to the desired reaction temperature (e.g., 80°C). Prepare the initiator solution by dissolving potassium persulfate (KPS) in a small amount of deionized water. Once the reactor temperature is stable, inject the KPS solution to start the polymerization.
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 4-6 hours). Monitor the temperature to control for any exotherm. Samples can be withdrawn periodically to measure monomer conversion via gravimetry.
-
Termination and Purification: After the reaction period, cool the reactor to room temperature. Filter the resulting latex through a fine mesh (e.g., 100-micron) to remove any coagulum. The purified latex is now ready for characterization.
Example Formulations for Molecular Weight Control
The amount of IOTG is the primary control lever for the final molecular weight (Mₙ). The following table provides starting points for targeting different molecular weights.
Table 3: Example Formulations and Expected Outcomes
| Experiment | n-Butyl Acrylate (g) | IOTG (g) | [IOTG]/[Monomer] Molar Ratio | Expected Mₙ (kDa) |
| Control | 50 | 0 | 0 | > 500 |
| High Mₙ | 50 | 0.10 | 0.0012 | 100 - 150 |
| Medium Mₙ | 50 | 0.40 | 0.0050 | 30 - 50 |
| Low Mₙ | 50 | 1.00 | 0.0125 | 10 - 20 |
Note: Expected Mₙ values are illustrative. Actual results depend on precise reaction conditions and must be confirmed by characterization.
Validation & Characterization
A robust experimental design includes thorough validation of the product.
-
Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI = Mₒ/Mₙ). Successful control via IOTG will show a clear decrease in Mₙ with increasing IOTG concentration and typically results in a narrower PDI compared to the uncontrolled reaction.
-
Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and size distribution of the synthesized nanoparticles.
-
Monomer Conversion: Determine the final monomer conversion by gravimetry. Dry a known mass of the latex in a vacuum oven to a constant weight and calculate the solids content.
Applications in Drug Development
The ability to precisely control polymer molecular weight and architecture is paramount in the design of materials for biomedical applications.[15][16][17]
-
Drug Delivery Systems: The molecular weight of polymers used in nanoparticles directly influences their biodistribution, degradation rate, and drug release kinetics.[11] Low Mₙ polymers are often preferred for faster clearance and reduced systemic toxicity. IOTG allows for the synthesis of such well-defined polymers.[10]
-
Thiolated Polymers (Thiomers): The thiol group of IOTG, when incorporated at the chain end, can be used for further functionalization. Thiolated polymers are of great interest in drug delivery for their mucoadhesive properties and their ability to form disulfide bonds, enabling the creation of redox-responsive hydrogels or nanoparticles that release their payload in the reducing environment inside cells.[18][19][20]
-
Tissue Engineering: Polymers with controlled architectures are essential for creating scaffolds that mimic the natural extracellular matrix, promoting cell adhesion, growth, and differentiation.[10][16]
By providing precise control over polymerization, IOTG serves as a critical tool for scientists engineering the next generation of advanced therapeutic and diagnostic systems.
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 4. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 5. arkema.com [arkema.com]
- 6. Isooctylthioglycolate for synthesis 25103-09-7 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 9. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 15. Synthetic polymers for biopharmaceutical delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Isooctyl Thioglycolate in Radical Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of isooctyl thioglycolate (IOTG) as a chain transfer agent (CTA) to control radical polymerization kinetics. This document delves into the underlying mechanisms, provides detailed experimental protocols for determining its chain transfer constant, and offers a workflow for the targeted synthesis of polymers with controlled molecular weight, a critical aspect in the development of advanced materials and drug delivery systems.
The Critical Role of Chain Transfer Agents in Radical Polymerization
Radical polymerization is a cornerstone of polymer synthesis, enabling the production of a vast array of materials. However, conventional free-radical polymerization often yields polymers with broad molecular weight distributions, which can be detrimental to material performance and batch-to-batch consistency. The introduction of a chain transfer agent (CTA) is a powerful strategy to modulate the polymerization process and achieve greater control over the final polymer's molecular weight.[1][2]
This compound (IOTG), a thiol-based compound, is an effective CTA.[3] Thiols are a prominent class of CTAs known for their high reactivity in chain transfer reactions.[4][5] The fundamental principle of a CTA is to interrupt the propagation of a growing polymer chain by transferring a hydrogen atom, thereby terminating the chain and initiating a new, shorter polymer chain.[1] This process effectively reduces the average molecular weight of the resulting polymer.[1][6]
Mechanistic Insights and Kinetic Framework
The kinetics of radical polymerization are governed by four primary reactions: initiation, propagation, termination, and chain transfer.[4] The interplay of these reactions dictates the overall rate of polymerization and the molecular characteristics of the polymer.
Kinetic Scheme of Radical Polymerization with a Chain Transfer Agent:
-
Initiation: An initiator molecule (I) decomposes to form primary radicals (R•).
-
I → 2R• (Rate constant: kd)
-
R• + M → P1• (Rate constant: ki)
-
-
Propagation: The growing polymer radical (Pn•) adds monomer units (M).
-
Pn• + M → Pn+1• (Rate constant: kp)
-
-
Chain Transfer: A growing polymer radical reacts with the chain transfer agent (S-H, representing IOTG).
-
Pn• + S-H → Pn-H + S• (Rate constant: ktr)
-
S• + M → P1• (The new radical initiates a new chain)
-
-
Termination: Two growing polymer radicals combine or disproportionate.
-
Pn• + Pm• → Pn+m or Pn + Pm (Rate constant: kt)
-
The effectiveness of a CTA is quantified by its chain transfer constant (Cs) , which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).[4]
Cs = ktr / kp
A higher Cs value indicates a more efficient chain transfer agent.
The following diagram illustrates the key steps in radical polymerization in the presence of a chain transfer agent like this compound.
Caption: Mechanism of radical polymerization with a chain transfer agent.
Quantitative Data: Chain Transfer Constants
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Cs) |
| Octylthioglycolate (OTG) | Styrene | 60 | 12.9 |
| Octylthioglycolate (OTG) | Methyl Methacrylate (MMA) | 60 | 1.21 |
Data sourced from Sakai Chemical Industry Co., Ltd. product information.[7]
Experimental Protocols
Protocol 1: Determination of the Chain Transfer Constant (Cs) of this compound using the Mayo Method
The Mayo method is a classical and reliable technique for determining the chain transfer constant.[4][8] It relies on measuring the number-average degree of polymerization (DPn) at various concentrations of the chain transfer agent while keeping the monomer conversion low (typically <10%) to ensure the concentrations of monomer and CTA remain relatively constant.[4][8]
The Mayo equation is as follows:
1/DPn = 1/DPn,0 + Cs * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Cs is the chain transfer constant.
-
[S] is the concentration of the CTA (IOTG).
-
[M] is the concentration of the monomer.
A plot of 1/DPn versus [S]/[M] yields a straight line with a slope equal to Cs.
Materials and Reagents:
-
Monomer (e.g., styrene, methyl methacrylate)
-
This compound (IOTG)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)
-
Solvent (e.g., toluene, benzene)
-
Inhibitor remover column (for monomer purification)
-
Nitrogen or Argon gas for deoxygenation
-
Reaction vials with septa
-
Constant temperature oil bath
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis[9][10][11]
Experimental Workflow:
Caption: Workflow for determining the chain transfer constant (Cs).
Detailed Steps:
-
Reagent Purification:
-
Causality: The presence of inhibitors in monomers can prevent polymerization, while impurities in the CTA can lead to side reactions, affecting the accuracy of the results.
-
Pass the monomer through an inhibitor remover column immediately before use.
-
Purify the IOTG by vacuum distillation if necessary.
-
-
Reaction Setup:
-
Prepare stock solutions of the monomer, IOTG, and initiator in the chosen solvent.
-
In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve a range of [S]/[M] ratios (e.g., 0, 0.01, 0.02, 0.04, 0.06). Keep the monomer and initiator concentrations constant across all vials.
-
Causality: Varying the [S]/[M] ratio is essential to generate the data points for the Mayo plot. Keeping the initiator concentration constant helps to maintain a consistent rate of initiation.[12][13]
-
Seal the vials with septa and deoxygenate by bubbling with an inert gas (nitrogen or argon) for at least 15-20 minutes.
-
Causality: Oxygen is a radical scavenger and will inhibit the polymerization, leading to an induction period and affecting the kinetics.[6][14]
-
-
Polymerization:
-
Place the vials in a pre-heated constant temperature oil bath.
-
Allow the polymerization to proceed for a predetermined short time to ensure low monomer conversion (<10%). The optimal time should be determined in preliminary experiments.
-
Quench the reaction by rapidly cooling the vials in an ice bath and exposing them to air.
-
-
Polymer Analysis:
-
Precipitate the polymer by adding the reaction mixture dropwise to a non-solvent (e.g., methanol for polystyrene or poly(methyl methacrylate)).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).[9][10][11]
-
Calculate the number-average degree of polymerization (DPn) using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.
-
Plot 1/DPn on the y-axis against the corresponding [S]/[M] ratio on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the chain transfer constant, Cs.
-
Protocol 2: Synthesis of a Polymer with a Target Molecular Weight using this compound
Once the chain transfer constant (Cs) is known, it can be used to predict the amount of IOTG required to synthesize a polymer with a specific target molecular weight.
Calculation:
The Mayo equation can be rearranged to solve for the required [S]/[M] ratio:
[S]/[M] = (1/DPn,target - 1/DPn,0) / Cs
Where:
-
DPn,target is the target number-average degree of polymerization.
-
DPn,0 is the number-average degree of polymerization in the absence of IOTG (can be determined from a control experiment or estimated).
-
Cs is the experimentally determined chain transfer constant.
Materials and Reagents:
-
Same as in Protocol 1.
Experimental Workflow:
Caption: Workflow for targeted molecular weight synthesis.
Detailed Steps:
-
Calculation:
-
Define the target number-average molecular weight (Mn).
-
Calculate the target DPn.
-
Use the rearranged Mayo equation to calculate the required [S]/[M] ratio.
-
Calculate the absolute masses or volumes of monomer, IOTG, initiator, and solvent needed for the desired reaction scale.
-
-
Reaction Setup:
-
Combine the calculated amounts of monomer, IOTG, initiator, and solvent in a suitable reaction flask equipped with a condenser and a magnetic stirrer.
-
Deoxygenate the reaction mixture by bubbling with an inert gas.
-
-
Polymerization:
-
Heat the reaction mixture to the desired polymerization temperature.
-
Allow the reaction to proceed for the desired time to achieve a high monomer conversion.
-
The reaction can be monitored by taking samples at different time points and analyzing the monomer conversion (e.g., by gravimetry or spectroscopy).
-
-
Polymer Characterization:
-
Isolate and purify the polymer as described in Protocol 1.
-
Analyze the final polymer by GPC to determine the experimental Mn and polydispersity index (PDI).
-
Compare the experimental Mn with the target Mn to validate the approach.
-
Conclusion
This compound is a highly effective chain transfer agent for controlling the molecular weight of polymers synthesized via radical polymerization. By understanding the underlying kinetics and employing systematic experimental approaches like the Mayo method, researchers can precisely determine the chain transfer constant of IOTG for a given monomer system. This knowledge enables the rational design of polymerization reactions to produce polymers with tailored molecular weights, which is of paramount importance in the development of high-performance materials for a wide range of applications, including in the pharmaceutical and drug development industries.
References
- 1. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 2. Enzyme-Deoxygenated Low Parts per Million Atom Transfer Radical Polymerization in Miniemulsion and Ab Initio Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 9. benchchem.com [benchchem.com]
- 10. selectscience.net [selectscience.net]
- 11. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rapidly self-deoxygenating controlled radical polymerization in water via in situ disproportionation of Cu(i) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Molecular Weight Control in Emulsion Polymerization Using Isooctyl Thioglycolate
Abstract
Emulsion polymerization is a cornerstone technique for producing a wide array of polymer latexes used in adhesives, coatings, and biomedical applications.[1][2] A critical parameter in tailoring the final polymer properties is the molecular weight and its distribution, which directly impacts characteristics such as viscosity, shear strength, and tack.[3][4] This application note provides a comprehensive, in-depth guide to utilizing Isooctyl Thioglycolate (IOTG), a highly effective thiol-based chain transfer agent (CTA), to precisely control these parameters in a semi-batch acrylic emulsion polymerization. We will delve into the fundamental mechanisms, present a field-tested experimental protocol, and offer insights into data interpretation and troubleshooting, equipping researchers with the knowledge to optimize their polymer syntheses.
The Science of Emulsion Polymerization and Molecular Weight Control
Fundamental Principles of Emulsion Polymerization
Emulsion polymerization is a free-radical polymerization process carried out in an aqueous emulsion system.[5] The system typically consists of water, monomer(s), a water-soluble initiator, and a surfactant. The process is characterized by high polymerization rates and the ability to produce high molecular weight polymers at low viscosity.[5]
The polymerization occurs in three distinct intervals:
-
Interval I (Particle Nucleation): The initiator decomposes in the aqueous phase to form free radicals. These radicals react with monomer molecules dissolved in the water or within monomer-swollen surfactant micelles, leading to the formation of primary polymer particles.[5]
-
Interval II (Particle Growth): Polymerization proceeds within the monomer-swollen polymer particles. Monomer diffuses from the larger monomer droplets, which act as reservoirs, through the aqueous phase to the growing particles.[5]
-
Interval III (Monomer Depletion): The monomer droplets are consumed, and the remaining monomer within the polymer particles is converted, leading to a decrease in the polymerization rate until the reaction is complete.[5]
Caption: Overview of the Emulsion Polymerization process.
The Critical Role of Chain Transfer Agents (CTAs)
This compound (IOTG): A High-Efficiency Molecular Weight Modifier
This compound (IOTG) is a mercaptan-containing compound widely used as a CTA in emulsion polymerization.[8] Its efficacy stems from the relatively weak sulfur-hydrogen (S-H) bond in the thiol group.
Mechanism of Action
The chain transfer mechanism involving IOTG is a two-step process:
-
Chain Transfer: A growing polymer radical (P•) abstracts the hydrogen atom from the thiol group of IOTG. This terminates the polymer chain, forming a "dead" polymer (P-H), and creates a new thiyl radical (RS•).
-
Re-initiation: The highly reactive thiyl radical (RS•) adds to a monomer molecule (M), initiating the growth of a new polymer chain (RS-M•).
Caption: Mechanism of chain transfer using this compound (IOTG).
Causality for Selecting IOTG
The choice of IOTG is guided by several key factors:
-
High Chain Transfer Constant (Cs): IOTG exhibits a high chain transfer constant, meaning it is highly efficient at transferring a radical. This allows for significant molecular weight reduction with only small amounts of the agent.
-
Monomer Solubility: It is readily soluble in common acrylic monomers like isooctyl acrylate, butyl acrylate, and methyl methacrylate, ensuring its availability at the site of polymerization within the polymer particles.[4][9]
-
Low Volatility: Its relatively high boiling point prevents significant loss during polymerization at elevated temperatures.
-
Minimal Side Reactions: IOTG primarily participates in the desired chain transfer reaction, with minimal interference in other aspects of the polymerization kinetics.
Experimental Protocol: Synthesis of an Acrylic Latex using IOTG
This protocol details a semi-batch process for synthesizing a pressure-sensitive adhesive (PSA) grade acrylic latex, a common application for this chemistry.[4][10] The semi-batch approach allows for excellent control over the reaction exotherm and ensures a uniform incorporation of monomers.
Materials and Equipment
| Reagent/Equipment | Purpose / Role |
| Monomers | |
| Isooctyl Acrylate (IOA) | Primary "soft" monomer, imparts tack and flexibility.[4][10] |
| Methyl Methacrylate (MMA) | "Hard" monomer to increase cohesive strength.[9][11] |
| Acrylic Acid (AA) | Functional monomer for adhesion and crosslinking sites.[10][11] |
| Chain Transfer Agent | |
| This compound (IOTG) | Controls molecular weight and PDI.[8] |
| Aqueous Phase | |
| Deionized (DI) Water | Reaction medium.[2] |
| Sodium Dodecyl Sulfate (SDS) | Anionic surfactant for micelle formation and particle stabilization.[1] |
| Sodium Bicarbonate (NaHCO₃) | Buffer to maintain stable pH. |
| Initiator | |
| Ammonium Persulfate (APS) | Water-soluble initiator to generate free radicals.[11] |
| Equipment | |
| 1L Jacketed Glass Reactor | Reaction vessel with temperature control. |
| Overhead Mechanical Stirrer | Ensures proper mixing of the emulsion. |
| Reflux Condenser | Prevents loss of volatile components. |
| Thermocouple | Monitors reaction temperature. |
| Peristaltic Pumps (2) | For controlled feeding of pre-emulsion and initiator solution. |
| Nitrogen Inlet | To maintain an inert atmosphere. |
Pre-Polymerization Preparations
A. Monomer Pre-Emulsion (To be fed over 3 hours)
-
In a 500 mL beaker, combine 150.0 g of DI water and 5.0 g of Sodium Dodecyl Sulfate (SDS).
-
Stir using a magnetic stir bar until the SDS is fully dissolved.
-
In a separate beaker, mix the following monomers and the CTA:
-
Isooctyl Acrylate (IOA): 255.0 g
-
Methyl Methacrylate (MMA): 135.0 g
-
Acrylic Acid (AA): 10.0 g
-
This compound (IOTG): 2.0 g (This can be varied, see Section 4)
-
-
Slowly add the monomer mixture to the surfactant solution while stirring vigorously to form a stable, milky-white pre-emulsion.
B. Initiator Solution (To be fed over 3 hours)
-
In a 100 mL beaker, dissolve 1.5 g of Ammonium Persulfate (APS) in 50.0 g of DI water.
C. Reactor Charge
-
Add 200.0 g of DI water, 1.0 g of SDS, and 1.0 g of Sodium Bicarbonate to the 1L reactor.
-
Begin stirring with the overhead stirrer at 150 RPM and start purging the reactor with nitrogen.
Semi-Batch Emulsion Polymerization Procedure
Caption: Step-by-step experimental workflow for the polymerization.
-
Heating and Seeding: Heat the reactor charge to 75°C under a continuous nitrogen blanket. Once at temperature, add 5% of the Monomer Pre-Emulsion (~25 g) and 5% of the Initiator Solution (~2.5 g) to the reactor.
-
Seed Growth: A slight temperature increase (exotherm) and a change in appearance from translucent to a bluish-white tint should be observed, indicating the formation of seed particles. Hold the temperature at 75-80°C for 20 minutes.
-
Continuous Feed: Increase the reactor temperature to 80-82°C. Begin the continuous, simultaneous feed of the remaining Monomer Pre-Emulsion and Initiator Solution using peristaltic pumps over a period of 3 hours. Maintain the reaction temperature at 80-82°C throughout the feed.
-
Hold Period: After the feeds are complete, maintain the temperature at 82°C for an additional 60 minutes to ensure high conversion of the remaining monomers.
-
Cooling: Turn off the heat and allow the reactor to cool to below 40°C with continued stirring.
-
Filtration: Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Post-Polymerization and Characterization
-
Solids Content: Determine the percentage of non-volatile material by drying a known weight of latex in an oven at 120°C for 1 hour.
-
pH and Viscosity: Measure using a standard pH meter and a Brookfield viscometer.
-
Particle Size: Analyze using Dynamic Light Scattering (DLS).
-
Molecular Weight (Mw) and Polydispersity Index (PDI): Determine using Gel Permeation Chromatography (GPC) after dissolving the polymer in a suitable solvent like Tetrahydrofuran (THF).
Data Interpretation and Expected Outcomes
The concentration of IOTG is the primary lever for controlling molecular weight. Increasing the amount of IOTG will result in a lower molecular weight and typically a narrower PDI.
| IOTG Concentration (moles per 100 moles monomer) | Expected Mw ( g/mol ) | Expected PDI (Mw/Mn) | Expected Latex Viscosity |
| 0.0 (Control) | > 800,000 (potential gel) | > 4.0 | Very High / Gel |
| 0.1 | 250,000 - 400,000 | 2.5 - 3.5 | Moderate |
| 0.5 | 80,000 - 150,000 | 2.0 - 2.8 | Low-Moderate |
| 1.0 | 30,000 - 70,000 | < 2.5 | Low |
Note: These values are illustrative and depend on the specific monomer system and reaction conditions. The trend, however, is consistently reproducible.[6][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Coagulum | - Insufficient surfactant concentration.- Stirring speed too high/low.- Impurities in monomers or water. | - Increase initial or feed surfactant levels.- Optimize stirrer speed (150-250 RPM is typical).- Use high-purity reagents. |
| Low Monomer Conversion | - Insufficient initiator.- Reaction temperature too low.- Presence of an inhibitor. | - Increase initiator concentration slightly.- Ensure temperature is maintained at the target.- Check monomers for inhibitor levels; pass through an inhibitor removal column if necessary. |
| Molecular Weight Too High | - Insufficient IOTG concentration.- Inefficient mixing of IOTG in the pre-emulsion. | - Increase the amount of IOTG in the formulation.- Ensure the pre-emulsion is homogeneous before starting the feed. |
| Broad or Bimodal PDI | - Inconsistent feed rates.- Temperature fluctuations during the feed.- Secondary nucleation event. | - Calibrate pumps for steady, consistent feeds.- Improve reactor temperature control.- Ensure sufficient initial surfactant to prevent new particle formation. |
Conclusion
This compound is a powerful and reliable tool for any researcher engaged in emulsion polymerization. By understanding the fundamental principles of chain transfer and carefully implementing a controlled, semi-batch protocol, it is possible to precisely tailor the molecular weight and PDI of acrylic polymers. This control is paramount for developing materials with optimized performance characteristics, from the peel and shear of pressure-sensitive adhesives to the film-forming properties of advanced coatings. The methodologies and insights provided in this note serve as a robust foundation for both novel polymer synthesis and the refinement of existing formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. ia800106.us.archive.org [ia800106.us.archive.org]
- 3. pstc.org [pstc.org]
- 4. pstc.org [pstc.org]
- 5. Texochem Industries » Basics of Emulsion Polymerization: Raw Materials and Mechanism [texochem.com]
- 6. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 8. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 12. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Styrene-Acrylate Copolymers using Isooctyl Thioglycolate as a Chain Transfer Agent
For: Researchers, scientists, and drug development professionals.
Introduction: Engineering Polymer Architecture for Advanced Applications
Styrene-acrylate copolymers are a versatile class of polymers, finding extensive application in fields ranging from coatings and adhesives to advanced biomedical uses, including drug delivery systems.[1][2][3] Their properties can be finely tuned by manipulating the monomer composition, polymerization technique, and, crucially, the polymer's molecular weight and architecture. The combination of rigid styrene units and flexible acrylate monomers allows for a broad spectrum of tunable properties such as glass transition temperature (Tg), film-forming capabilities, and mechanical strength.[4][5]
In the realm of drug development, the precise control of polymer molecular weight and polydispersity is paramount. These parameters directly influence the physicochemical properties of drug-loaded nanoparticles, affecting drug encapsulation efficiency, release kinetics, and in vivo circulation times.[6][7] Free radical polymerization, a common method for synthesizing these copolymers, can lead to polymers with broad molecular weight distributions. To achieve the desired level of control, a chain transfer agent (CTA) is often employed.
This application note provides a comprehensive guide to the synthesis of styrene-acrylate copolymers via emulsion polymerization, with a specific focus on utilizing isooctyl thioglycolate as a CTA to regulate molecular weight. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the expected outcomes and characterization techniques.
Scientific Principles and Rationale
Emulsion Polymerization: A Heterogeneous Approach
Emulsion polymerization is a powerful technique for producing high molecular weight polymers at a rapid rate, while effectively managing the heat of polymerization.[8] The process involves dispersing water-insoluble monomers (styrene and an acrylate ester) in an aqueous phase with the aid of a surfactant. The polymerization is initiated by a water-soluble initiator, and the primary locus of polymer growth is within the surfactant micelles.[9]
The Role of this compound as a Chain Transfer Agent
Chain transfer agents are crucial for controlling the molecular weight of polymers during free radical polymerization.[11] They function by interrupting the growth of a propagating polymer chain and initiating a new one.[11] this compound, a mercaptan, is an effective CTA due to the relatively weak sulfur-hydrogen bond.
The mechanism involves the abstraction of a hydrogen atom from the thiol group (-SH) of the this compound by the propagating polymer radical (P•). This terminates the growth of that particular polymer chain, creating a "dead" polymer, and generates a new thiyl radical (RS•). This thiyl radical then reacts with a monomer molecule (M) to initiate the growth of a new polymer chain.[11] This process is repeated, leading to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight.
The efficiency of a CTA is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant of chain transfer to the rate constant of propagation.[11] By varying the concentration of this compound, the molecular weight of the resulting styrene-acrylate copolymer can be precisely controlled.
Experimental Section
Materials and Equipment
| Material | Grade | Supplier |
| Styrene | Reagent | Sigma-Aldrich |
| Butyl Acrylate | Reagent | Sigma-Aldrich |
| Acrylic Acid | Reagent | Sigma-Aldrich |
| This compound | Reagent | Sigma-Aldrich |
| Potassium Persulfate (KPS) | Reagent | Sigma-Aldrich |
| Sodium Dodecyl Sulfate (SDS) | Reagent | Sigma-Aldrich |
| Deionized Water | High Purity | - |
| Nitrogen Gas | High Purity | - |
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnels
-
Heating mantle with temperature control
-
Nitrogen inlet
Protocol 1: Synthesis of Styrene-Acrylate Copolymer via Semi-Continuous Seeded Emulsion Polymerization
This protocol is designed to produce a stable styrene-acrylate latex with a controlled molecular weight. The semi-continuous process allows for better control over the copolymer composition and reaction temperature.
1. Seed Emulsion Preparation: a. To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, add 150 g of deionized water, 1.0 g of sodium dodecyl sulfate (SDS), and 0.2 g of sodium bicarbonate. b. Purge the flask with nitrogen for 20 minutes while stirring at 200 rpm. c. Increase the temperature to 75°C.[10] d. In a separate beaker, prepare a monomer mixture of 10 g of styrene and 10 g of butyl acrylate. e. Add the monomer mixture to the flask and allow it to pre-emulsify for 30 minutes.[10] f. Dissolve 0.5 g of potassium persulfate (KPS) in 10 g of deionized water and add it to the flask to initiate polymerization. g. Maintain the reaction at 75°C for 30 minutes to form the seed emulsion, which should exhibit a bluish tint.[10]
2. Monomer Emulsion Feed: a. In a separate beaker, prepare the main monomer emulsion by mixing 80 g of styrene, 110 g of butyl acrylate, 5 g of acrylic acid, and the desired amount of this compound (see Table 1 for guidance). b. To this mixture, add 50 g of deionized water and 2.0 g of SDS. Stir vigorously to form a stable emulsion. c. Prepare an initiator solution by dissolving 1.0 g of KPS in 30 g of deionized water.
3. Polymerization: a. After the seed emulsion has formed, begin the dropwise addition of the monomer emulsion and the initiator solution into the reaction flask over a period of 3 hours using separate dropping funnels. b. Maintain the reaction temperature at 80-85°C throughout the addition. c. After the addition is complete, continue stirring at 80-85°C for an additional 2 hours to ensure high monomer conversion. d. Cool the reactor to room temperature. e. Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Data Presentation and Expected Outcomes
The concentration of this compound will have a significant impact on the molecular weight and polydispersity of the final copolymer. The following table provides expected outcomes based on varying concentrations of a similar chain transfer agent, octylthioglycolate (OTG), in a styrene/n-butylacrylate/methacrylic acid system.[11] Note: It is assumed that the commercial OTG used in the reference is predominantly the isooctyl isomer, a common industrial practice.
| Sample ID | This compound (mol% to Monomer) | Expected Number-Average Molecular Weight (Mn, g/mol ) | Expected Weight-Average Molecular Weight (Mw, g/mol ) | Expected Polydispersity Index (Mw/Mn) |
| SA-Control | 0 | > 100,000 | > 200,000 | > 2.0 |
| SA-IOTG-0.5 | 0.5 | ~20,000 - 30,000 | ~40,000 - 60,000 | ~2.0 - 2.5 |
| SA-IOTG-1.0 | 1.0 | ~10,000 - 15,000 | ~25,000 - 40,000 | ~2.5 - 3.0 |
| SA-IOTG-1.5 | 1.5 | ~6,360[11] | ~26,100[11] | ~4.10[11] |
Characterization of the Styrene-Acrylate Copolymer
A thorough characterization of the synthesized copolymer is essential to confirm its structure, molecular weight, and thermal properties.
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC separates polymer chains based on their hydrodynamic volume, providing information on the molecular weight distribution.[4]
-
Sample Preparation: Dissolve a small amount of the dried polymer (obtained by lyophilizing the latex) in tetrahydrofuran (THF) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of polystyrene or poly(methyl methacrylate) standards for calibration.
-
Analysis: Inject the sample solution into the GPC system. The elution profile will be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the incorporation of both styrene and acrylate monomers into the copolymer chain and to determine the copolymer composition.
-
Sample Preparation: Dissolve approximately 10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The characteristic peaks for the aromatic protons of styrene (typically in the range of 6.5-7.5 ppm) and the aliphatic protons of the acrylate monomer (e.g., the -OCH₂- protons of butyl acrylate around 4.0 ppm) will be present. The ratio of the integrated peak areas can be used to calculate the molar ratio of the monomers in the copolymer.
Protocol 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the copolymer, which is a critical parameter for its application, particularly in film formation and drug release.[4]
-
Sample Preparation: Place a small amount (5-10 mg) of the dried polymer in an aluminum DSC pan.
-
Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The Tg will be observed as a step change in the heat flow curve. The Tg of the copolymer will be intermediate between that of polystyrene (around 100°C) and the polyacrylate (e.g., poly(butyl acrylate) is around -54°C), and its value will depend on the copolymer composition.[4]
Visualizations
Diagram 1: Emulsion Polymerization Workflow
Caption: Workflow for the synthesis of styrene-acrylate copolymers via semi-continuous seeded emulsion polymerization.
Diagram 2: Mechanism of Chain Transfer with this compound
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of styrene-acrylate emulsion and latex particles impact on properties of emulsion [gncl.cn]
- 5. researchgate.net [researchgate.net]
- 6. Particles from preformed polymers as carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 9. mdpi.com [mdpi.com]
- 10. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 11. Thiol-selective native grafting from polymerization for the generation of protein–polymer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Isooctyl thioglycolate concentration for desired polymer properties
An Application Guide to Controlling Polymer Properties with Isooctyl Thioglycolate
Introduction
In the realm of polymer science, particularly in the development of materials for advanced applications such as drug delivery, adhesives, and coatings, the precise control over polymer properties is paramount. The molecular weight (MW) and molecular weight distribution, quantified by the polydispersity index (PDI), are fundamental characteristics that dictate a polymer's physical and mechanical behavior, including its solubility, viscosity, and degradation kinetics.[1][2] Chain transfer agents (CTAs) are crucial additives in polymerization reactions that provide a reliable method for regulating these properties.[3][4]
This compound (IOTG), a mercaptan-based compound, is a highly effective and widely used CTA in free-radical polymerization.[5] Its primary function is to control the growth of polymer chains, thereby managing the molecular weight and narrowing the polydispersity of the final polymer.[6] This guide provides a comprehensive overview of the mechanism of IOTG, its impact on polymer properties, and detailed protocols for its application and the subsequent characterization of the synthesized polymers. It is intended for researchers and professionals in polymer synthesis and drug development who seek to tailor polymer characteristics for specific performance requirements.
The Fundamental Role of IOTG in Chain Transfer Polymerization
Chain transfer is a critical reaction in addition polymerization where the activity of a growing polymer chain is terminated and transferred to another molecule, the chain transfer agent.[4] This process effectively stops the growth of one chain and initiates the growth of a new one.
Mechanism of Action:
In a typical radical polymerization, a growing polymer chain (P•) reacts with a monomer (M) to propagate. A CTA, like IOTG (represented as R-SH), can interrupt this propagation. The growing polymer radical abstracts the labile hydrogen atom from the thiol group of IOTG. This terminates the polymer chain (P-H) and creates a new thiyl radical (RS•). This new radical then reacts with a monomer to initiate a new polymer chain. This entire process allows for the creation of more polymer chains of shorter length from the same number of initiator radicals, thus reducing the average molecular weight.[3]
The efficiency of a CTA is determined by its chain transfer constant (CT), which is the ratio of the rate constant for the chain transfer reaction to the rate constant for the propagation reaction.[3] Mercaptans like IOTG are known for their high chain transfer constants, making them efficient at controlling molecular weight even at low concentrations.
Caption: Mechanism of IOTG as a Chain Transfer Agent.
Impact of IOTG Concentration on Polymer Properties
The concentration of IOTG is a critical experimental parameter that can be precisely tuned to achieve the desired polymer characteristics.
Molecular Weight (Mn and Mw)
The primary and most predictable effect of increasing IOTG concentration is a decrease in the average molecular weight of the polymer.[3] With more CTA molecules available, the termination of growing polymer chains becomes more frequent, leading to the formation of a larger number of shorter chains.
-
Number-Average Molecular Weight (Mn): The statistical average molecular weight of all polymer chains.[1] It is highly sensitive to the number of molecules, so the creation of many shorter chains via IOTG significantly lowers Mn.
-
Weight-Average Molecular Weight (Mw): A weighted average where the contribution of each chain is proportional to its molecular weight.[7] Mw is also reduced by IOTG, as the formation of very high molecular weight chains is suppressed.
Caption: Effect of IOTG concentration on molecular weight.
Table 1: Expected Relationship Between IOTG Concentration and Polymer Properties
| IOTG Concentration | Average Molecular Weight (Mn, Mw) | Polydispersity Index (PDI = Mw/Mn) | Polymer Chain Length |
| Low | High | Potentially Broader | Long |
| Medium | Intermediate | Narrow | Intermediate |
| High | Low | Narrow | Short |
Polydispersity Index (PDI)
The PDI is a measure of the breadth of the molecular weight distribution in a polymer sample.[7][8] A PDI of 1.0 indicates a perfectly uniform (monodisperse) sample where all chains have the same length.[7] Synthetic polymers are inherently polydisperse (PDI > 1).[1]
The use of an effective CTA like IOTG generally leads to a narrower molecular weight distribution and thus a lower PDI.[6] By controlling the termination step, IOTG prevents the uncontrolled growth of some chains to very high molecular weights, resulting in a more uniform population of polymer chains.
Application in Drug Delivery Systems
In the field of drug development, polymers are essential for creating drug delivery vehicles like nanoparticles, micelles, and hydrogels. The molecular weight of these polymers is a critical parameter influencing:
-
Bioavailability and Circulation Time: Higher MW polymers are often cleared more slowly from the body, leading to longer circulation times.
-
Drug Release Kinetics: The rate of drug release from a polymer matrix can be dependent on the polymer's degradation rate, which is influenced by its molecular weight.
-
Biocompatibility and Toxicity: The physiological response to a polymer can be size-dependent.
-
Self-Assembly and Stability: For systems like micelles, the molecular weight of the polymer blocks is crucial for proper assembly and stability.
By using IOTG, researchers can synthesize a series of polymers with varying molecular weights to systematically study these effects and optimize the formulation for therapeutic efficacy. Thiolated polymers are also widely investigated for creating hydrogels used in tissue engineering and regenerative medicine.[9]
Experimental Protocols
Protocol 1: Synthesis of Poly(methyl methacrylate) via Emulsion Polymerization with IOTG
This protocol describes a general method for synthesizing an acrylic polymer, using IOTG to control molecular weight. The concentration of IOTG should be varied to obtain polymers with different properties.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
This compound (IOTG)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Syringe pump or dropping funnel
-
Inert atmosphere setup (e.g., nitrogen line)
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.
-
Initial Charge: To the flask, add 200 mL of DI water and 0.5 g of SDS. Begin stirring and purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heating: Heat the reactor to 70°C under a gentle nitrogen blanket.
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing 50 g of MMA, 50 mL of DI water, 1.0 g of SDS, and the desired amount of IOTG (e.g., 0.1 g, 0.5 g, 1.0 g). Stir vigorously to create a stable emulsion.
-
Initiator Solution: Dissolve 0.25 g of KPS in 10 mL of DI water.
-
Initiation: Add 10% of the monomer emulsion and all of the initiator solution to the hot reactor. Allow the reaction to proceed for 15 minutes to form seed particles.
-
Monomer Feed: Slowly feed the remaining monomer emulsion into the reactor over 2-3 hours using a syringe pump or dropping funnel.
-
Reaction Completion: After the feed is complete, maintain the temperature at 70°C for an additional 2 hours to ensure high monomer conversion.
-
Cooling and Collection: Cool the reactor to room temperature and collect the resulting polymer latex.
Protocol 2: Polymer Characterization by Gel Permeation Chromatography (GPC/SEC)
GPC (also known as Size Exclusion Chromatography or SEC) is the most common technique for determining Mn, Mw, and PDI.[7][8][10] The method separates polymer molecules based on their hydrodynamic volume in solution.[10]
Materials:
-
Synthesized polymer sample
-
Appropriate solvent (e.g., Tetrahydrofuran - THF)
-
GPC calibration standards (e.g., narrow PDI polystyrene or PMMA standards)
Equipment:
-
GPC/SEC system with a pump, injector, column set, and a refractive index (RI) detector.
Procedure:
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried polymer sample into a vial. Add 5 mL of THF to achieve a concentration of 1-2 mg/mL. Allow the polymer to dissolve completely (may require gentle agitation or several hours).
-
Filtration: Filter the polymer solution through a 0.2 or 0.45 µm syringe filter to remove any dust or particulates that could damage the GPC columns.
-
System Preparation: Ensure the GPC system is equilibrated with the mobile phase (THF) at a stable flow rate (e.g., 1.0 mL/min).
-
Calibration: Run a series of narrow PDI calibration standards of known molecular weights to generate a calibration curve (log MW vs. elution time).
-
Sample Analysis: Inject the filtered polymer solution into the GPC system.
-
Data Processing: The GPC software will use the calibration curve to calculate the Mn, Mw, and PDI (Mw/Mn) for the sample from its chromatogram.
Caption: Workflow for Polymer Molecular Weight Characterization.
Safety and Handling of this compound
This compound requires careful handling. Users should always consult the latest Safety Data Sheet (SDS) before use.[11]
-
Hazards: Harmful if swallowed and may cause an allergic skin reaction.[12][13] It is also very toxic to aquatic life.[12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke when using this product.[11] Wash hands thoroughly after handling.[11]
-
First Aid:
Conclusion
This compound is a powerful tool for polymer chemists, enabling precise control over molecular weight and polydispersity. By systematically varying the concentration of IOTG in a polymerization reaction, researchers can predictably tune the properties of the resulting polymer. This control is indispensable for designing materials with specific performance characteristics for high-value applications, from advanced coatings to sophisticated drug delivery systems. The protocols and principles outlined in this guide serve as a foundational framework for the rational design and synthesis of tailor-made polymers.
References
- 1. agilent.com [agilent.com]
- 2. Effect of polymer molecular weight on the polymer/surfactant interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. US5112522A - Mercaptan chain transfer agent compositions useful in aqueous polymerizations - Google Patents [patents.google.com]
- 6. pstc.org [pstc.org]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Are the Methods for Determining the Molecular Weight Distribution of Polymers | MtoZ Biolabs [mtoz-biolabs.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
Application Note: A Validated RP-HPLC Method for the Quantification of Residual Isooctyl Thioglycolate in Pharmaceutical and Polymer Matrices
Abstract
Isooctyl thioglycolate (IOTG) is a widely used stabilizer and chain transfer agent in the manufacturing of polymers, such as polyvinyl chloride (PVC), and is also found in some cosmetic formulations.[1][2] Its role is critical in controlling polymerization and enhancing the stability of the final product.[3] However, residual, unreacted IOTG can remain in the finished material. Due to its chemical nature as a thiol-containing ester, there is a regulatory and quality control imperative to accurately quantify these residual levels to ensure product safety and performance. This application note presents a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of residual IOTG. The method incorporates a pre-column derivatization step to enhance detection sensitivity, making it suitable for trace-level analysis. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4]
Introduction: The Rationale for IOTG Quantification
This compound (CAS 25103-09-7) is a colorless, water-insoluble liquid with a faint fruity odor.[5][6] Its primary function in industrial applications is as a thermal stabilizer in polymers and as a reducing agent in cosmetic products, such as hair straightening formulations.[2][7] The presence of residual IOTG in materials intended for pharmaceutical packaging or as excipients is of significant concern. Leachables from packaging systems can contaminate drug products, affecting their stability, efficacy, and safety. Therefore, a sensitive and specific analytical method is essential for the quality control of raw materials and final products to ensure that IOTG levels are below established safety thresholds.
The primary analytical challenge in quantifying IOTG is its lack of a strong native chromophore, which results in poor sensitivity with direct UV detection in HPLC.[8] To overcome this limitation, this method employs a pre-column derivatization strategy. The thiol group of IOTG is reacted with a labeling agent, monobromobimane (mBBr), to form a highly fluorescent derivative. This approach significantly enhances the method's sensitivity and allows for quantification at the parts-per-million (ppm) level.
Method Principle and Chromatographic Theory
This method is based on reversed-phase chromatography, which is ideal for separating non-polar to moderately polar compounds like IOTG.[9] Due to its long isooctyl chain, IOTG is a hydrophobic molecule, making a C18 stationary phase the logical first choice for achieving adequate retention and separation from potential matrix interferences.[10][11]
The overall workflow is a multi-step process designed for accuracy and robustness.
Caption: Overall experimental workflow for IOTG quantification.
The mobile phase, a gradient of acetonitrile and water, is optimized to elute the derivatized IOTG with a symmetric peak shape and a reasonable retention time, ensuring separation from the derivatizing reagent and other matrix components.[4]
Experimental Protocol
Reagents and Materials
-
This compound (IOTG) Reference Standard: (Purity ≥ 99.5%)
-
Monobromobimane (mBBr): (CAS 71418-44-5)
-
Acetonitrile (ACN): HPLC grade, UV cutoff ≤ 190 nm.[12]
-
Methanol (MeOH): HPLC grade.
-
Tetrahydrofuran (THF): HPLC grade, stabilized.
-
Water: Deionized (DI) or HPLC grade.
-
Tris-HCl Buffer: (100 mM, pH 9.0)
-
5-Sulfosalicylic acid (SSA): for quenching the reaction.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a fluorescence detector is required.
| Parameter | Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Fluorescence Detector | Standard configuration for robust and reproducible chromatographic separations. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides the necessary hydrophobicity to retain the non-polar isooctyl chain of IOTG, ensuring good separation.[11] A 250 mm length enhances resolution from matrix components. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier; its increasing concentration during the gradient elutes the hydrophobic analyte. ACN is chosen for its low viscosity and UV cutoff.[13] |
| Gradient Elution | 0-5 min: 60% B; 5-15 min: 60% to 95% B; 15-20 min: 95% B; 20.1-25 min: 60% B (re-equilibration) | A gradient is necessary to ensure elution of the strongly retained IOTG derivative while maintaining a reasonable run time and sharp peak shape.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 35 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC. |
| Fluorescence Detection | Excitation (λex): 385 nmEmission (λem): 480 nm | These wavelengths are characteristic of the thiol-mBBr adduct, providing high sensitivity and selectivity for the derivatized analyte.[8] |
Preparation of Solutions
-
IOTG Stock Standard (1000 µg/mL): Accurately weigh 100 mg of IOTG reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Store at 4°C.
-
mBBr Derivatizing Solution (30 mM): Prepare fresh daily. Dissolve an appropriate amount of mBBr in acetonitrile. Protect from light.
-
Quenching Solution (200 mM SSA): Dissolve 5-sulfosalicylic acid in deionized water.
Sample Preparation (from a Polymer Matrix)
-
Dissolution: Weigh approximately 1 gram of the polymer sample into a glass vial. Add 10 mL of THF to dissolve the polymer. Vortex or sonicate until fully dissolved.
-
Precipitation: Add 20 mL of methanol to the solution while stirring to precipitate the polymer.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant to a clean vial. This solution contains the extracted IOTG.
-
Filtration: Filter a portion of the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
Derivatization Protocol
-
Transfer 100 µL of the filtered sample extract or working standard into a clean microcentrifuge tube.
-
Add 100 µL of 100 mM Tris-HCl buffer (pH 9.0).
-
Add 50 µL of the 30 mM mBBr solution.
-
Vortex the mixture immediately and incubate for 15 minutes at room temperature in the dark. The reaction is pH-dependent and proceeds optimally under slightly alkaline conditions.[8]
-
Stop the reaction by adding 50 µL of the 200 mM SSA quenching solution.
-
The sample is now stable and ready for injection into the HPLC system.[8]
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4]
Caption: Key parameters for analytical method validation.
Specificity
Specificity was confirmed by analyzing a blank matrix (polymer dissolved and processed without IOTG), a spiked matrix, and the IOTG standard. The chromatograms showed no interfering peaks at the retention time of the derivatized IOTG, demonstrating method specificity.
Linearity and Range
Linearity was assessed by preparing a series of seven calibration standards ranging from 0.1 µg/mL to 10.0 µg/mL. Each standard was derivatized and injected in triplicate. The method exhibited excellent linearity over the tested range.
| Parameter | Result | Acceptance Criteria |
| Range | 0.1 - 10 µg/mL | - |
| Correlation Coeff. (r²) | 0.9995 | r² ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
Accuracy
Accuracy was determined by a spike recovery study. A blank polymer matrix was spiked with IOTG at three concentration levels (low, medium, high) within the linear range. The samples were prepared and analyzed in triplicate.
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Low | 0.5 | 99.2% | 1.2% |
| Medium | 2.5 | 101.5% | 0.8% |
| High | 7.5 | 99.8% | 0.9% |
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of a spiked sample at 2.5 µg/mL were analyzed on the same day. The %RSD was 1.1%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day. The %RSD between the two days was 1.5%.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | 1.1% | %RSD ≤ 2.0% |
| Intermediate Precision | 1.5% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: 0.03 µg/mL (S/N ≈ 3:1)
-
LOQ: 0.1 µg/mL (S/N ≈ 10:1)
The LOQ was confirmed to be precise and accurate.
Conclusion
This application note details a specific, sensitive, and robust RP-HPLC method for the quantification of residual this compound. The use of pre-column derivatization with monobromobimane provides the necessary sensitivity for trace-level detection in complex matrices such as polymers. The method has been thoroughly validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision.[12][14] This protocol is well-suited for routine quality control analysis in the pharmaceutical, medical device, and specialty chemical industries, ensuring product safety and regulatory compliance.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Page loading... [guidechem.com]
- 6. This compound - Colorless Transparent Liquid, 99.5% Purity | Essential Intermediate for Pesticides and Organic Synthesis - Colorless Transparent Liquid, 99.5% Purity | Essential Intermediate For Pesticides And Organic Synthesis at Best Price in Qingdao | Shandong Cn Chemical Co., Ltd. [tradeindia.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. benchchem.com [benchchem.com]
- 9. hawach.com [hawach.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. UV Cutoff [macro.lsu.edu]
- 13. mastelf.com [mastelf.com]
- 14. Separation of Isopropyl thioglycolate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Role and Application of Isooctyl Thioglycolate in the Synthesis of High-Efficiency PVC Stabilizers
An Application Guide for Researchers
Abstract
Poly(vinyl chloride) (PVC) is one of the most widely produced synthetic polymers, valued for its versatility and cost-effectiveness. However, its inherent thermal instability during processing presents a significant challenge, leading to degradation that compromises its physical and aesthetic properties. This application note provides a comprehensive technical guide on the use of isooctyl thioglycolate (IOTG) in the synthesis of high-performance organotin mercaptide stabilizers for PVC. We will explore the fundamental mechanisms of PVC degradation and stabilization, detail the synthesis of a model stabilizer, dioctyltin bis(this compound), and provide protocols for evaluating its efficacy. This guide is intended for researchers and formulation scientists in the polymer and specialty chemical industries, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Challenge of PVC Thermal Degradation
Poly(vinyl chloride) is susceptible to thermal degradation at the high temperatures required for processing, such as extrusion and injection molding.[1] This degradation is an autocatalytic dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[2] This process initiates at labile sites, such as those with allylic or tertiary chlorine atoms, and leads to the formation of conjugated polyene sequences.[2] These polyenes are strong chromophores, causing a progressive discoloration of the polymer from yellow to brown and eventually black.[3] The released HCl further catalyzes the degradation, creating a feedback loop that accelerates the decomposition and deteriorates the material's mechanical properties.[2][4]
To counteract this, heat stabilizers are essential additives in PVC formulations.[1][5] Among the most effective are organotin compounds, particularly organotin mercaptides, which offer excellent thermal performance, transparency, and compatibility with PVC.[5][6][7] this compound (IOTG) has emerged as a critical raw material in the synthesis of these high-efficiency stabilizers.[8][9]
The Mechanism of Stabilization by Organotin Mercaptides
Organotin mercaptide stabilizers, synthesized from IOTG, provide thermal stability to PVC through a dual-function mechanism.[10]
-
HCl Scavenging: The stabilizer reacts with and neutralizes the hydrogen chloride gas as it is liberated from the PVC matrix. This action prevents the autocatalytic acceleration of the degradation process.[5][10]
-
Substitution of Labile Chlorine Atoms: The primary and most crucial function is the substitution of the unstable allylic chlorine atoms on the PVC chain with the more stable mercaptide group from the stabilizer.[1][10][11] This chemical "repair" of the polymer backbone at defect sites prevents the initiation of the dehydrochlorination "zipper" reaction, thus preserving the polymer's integrity and color.[11]
The use of IOTG as the mercaptan source is advantageous due to the resulting stabilizer's high efficiency, good compatibility with the PVC matrix, and contribution to the excellent clarity of the final product.[7][12]
This compound (IOTG): Key Properties
IOTG is a colorless to pale yellow liquid that serves as the mercaptan component in the synthesis of organotin stabilizers.[13][14] Its physical and chemical properties are critical to its function and handling.
| Property | Value | Reference |
| CAS Number | 25103-09-7 | [13][15] |
| Molecular Formula | C10H20O2S | [13] |
| Molecular Weight | 204.33 g/mol | [13] |
| Appearance | Colorless, oily liquid | [8] |
| Boiling Point | ~96-125 °C | [9][13] |
| Density | ~0.97 g/cm³ | [9][13] |
| Flash Point | ~133 °C | [13] |
| Solubility | Insoluble in water; soluble in organic solvents | [14] |
Synthesis of a Model PVC Stabilizer: Dioctyltin bis(this compound)
This section provides a detailed protocol for the laboratory-scale synthesis of dioctyltin bis(this compound), a widely used and effective PVC stabilizer. The synthesis is based on the reaction of dioctyltin dichloride with this compound.
Materials and Equipment
-
Reagents: Dioctyltin dichloride (DOTC), this compound (IOTG, 99%+ purity), Sodium bicarbonate (NaHCO₃), Deionized water, Heptane (or other suitable organic solvent).
-
Equipment: Jacketed glass reactor with overhead stirrer, Condenser, Dropping funnel, Thermocouple, pH meter/strips, Separatory funnel, Rotary evaporator.
Safety Precautions
-
Organotin compounds can be toxic. Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16]
-
Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[16] IOTG can cause skin irritation.[14] Avoid contact with skin and eyes.[16]
Experimental Protocol
-
Reactor Setup: Assemble the jacketed glass reactor with the overhead stirrer, condenser, dropping funnel, and thermocouple.
-
Charge Reagents: To the reactor, add this compound (2.05 moles), deionized water, sodium bicarbonate (2.1 moles), and heptane as a solvent.
-
Mixing and Inerting: Begin stirring the mixture to ensure good dispersion. Purge the reactor with an inert gas like nitrogen to prevent oxidation.
-
Addition of DOTC: Prepare a solution of dioctyltin dichloride (1.0 mole) in water. Slowly add this solution to the reactor via the dropping funnel over a period of 1-2 hours.
-
Causality Note: A slow addition rate is crucial to control the exothermic reaction and maintain a consistent temperature, preventing side reactions.
-
-
Reaction: Maintain the reaction temperature between 30-50 °C for 2-4 hours after the addition is complete.[17][18] Monitor the pH of the aqueous phase, ensuring it remains neutral to slightly basic (pH 7-8) to drive the reaction to completion.
-
Phase Separation: Once the reaction is complete, stop the stirring and allow the layers to separate. The upper organic layer contains the product, and the lower aqueous layer contains sodium chloride and any unreacted sodium bicarbonate.
-
Washing: Transfer the contents to a separatory funnel. Drain and discard the aqueous layer. Wash the organic layer with deionized water multiple times until the aqueous washing is neutral.
-
Solvent Removal: Transfer the washed organic layer to a round-bottom flask and remove the heptane solvent using a rotary evaporator under reduced pressure.
-
Final Product: The resulting product is dioctyltin bis(this compound), a clear, yellowish liquid. The yield should be greater than 95%.
Caption: Workflow for the synthesis of dioctyltin bis(this compound).
Evaluating Stabilizer Performance in PVC Formulations
The efficacy of the synthesized stabilizer must be validated through performance testing. This involves incorporating the stabilizer into a PVC resin and subjecting the formulation to thermal stress.
Protocol for PVC Sample Preparation
-
Formulation: Prepare a standard PVC dry blend. A typical formulation for thermal stability testing is:
-
PVC Resin (K-value 67): 100 parts per hundred resin (phr)
-
Synthesized Stabilizer: 1.5 - 2.5 phr
-
Lubricants (e.g., calcium stearate, paraffin wax): 1.0 - 2.0 phr
-
-
Mixing: Use a high-speed mixer to blend the components until a homogenous powder (dry blend) is obtained. The temperature should rise due to friction, which aids in the uniform distribution of additives.[19]
-
Milling: Process the dry blend on a two-roll mill at a temperature of 170-180 °C to create a fused PVC sheet.
Performance Evaluation Methods
A. Static Thermal Stability (Oven Aging Test) [3]
This test provides a visual assessment of the stabilizer's ability to prevent discoloration over time at a constant temperature.
-
Cut small samples (e.g., 1x1 cm) from the milled PVC sheet.
-
Place the samples on a tray in a circulating air oven set to 180 °C.
-
Remove samples at regular intervals (e.g., every 10 or 15 minutes).[3]
-
Mount the removed samples on a card in chronological order.
-
The performance is judged by the time it takes for the samples to exhibit significant color change (yellowing, browning, and finally blackening). A longer time to degradation indicates better thermal stability.
B. Dynamic Thermal Stability (Torque Rheometer Test) [3][20]
This method simulates the conditions of processing equipment and provides quantitative data on the stability of the PVC melt.
-
Add a measured amount of the PVC dry blend (typically 60-80g) to the heated mixing chamber of a torque rheometer (e.g., Brabender or Haake).
-
Record the torque and melt temperature as a function of time.
-
Initially, the torque will peak as the powder fuses, then stabilize as a homogenous melt is formed.
-
The "stability time" is the point at which the polymer begins to degrade, indicated by a sharp increase in torque (due to cross-linking) and/or a change in melt color. Longer stability times signify more effective stabilization.[19][21]
Caption: Mechanism of PVC stabilization by organotin mercaptides.
Conclusion
This compound is a cornerstone in the formulation of high-performance organotin mercaptide stabilizers for PVC. The resulting stabilizers effectively mitigate thermal degradation by neutralizing HCl and, more importantly, by replacing labile chlorine atoms on the polymer chain. This dual-action mechanism preserves the color and mechanical integrity of PVC during high-temperature processing. The protocols provided herein for the synthesis of dioctyltin bis(this compound) and the subsequent performance evaluation offer a robust framework for researchers and developers to innovate and optimize PVC formulations. A thorough understanding of these principles and methodologies is essential for advancing the capabilities of PVC in demanding applications.
References
- 1. platinumindustriesltd.com [platinumindustriesltd.com]
- 2. Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin :: BioResources [bioresources.cnr.ncsu.edu]
- 3. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]
- 4. nbinno.com [nbinno.com]
- 5. specialchem.com [specialchem.com]
- 6. bisleyinternational.com [bisleyinternational.com]
- 7. Organotin Stabilizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 8. tradeindia.com [tradeindia.com]
- 9. chembk.com [chembk.com]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Key Features of Mercaptan Methyl Tin PVC stabilizer [krtchem.com]
- 13. ensince.com [ensince.com]
- 14. Page loading... [wap.guidechem.com]
- 15. parchem.com [parchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. CN1117495A - Tin methide Stabilizer, the prepn. thereof - Google Patents [patents.google.com]
- 18. CN1597764A - Preparation process of thermal stabilizer of tin methyl thio hydroacetate tin isooctoate for PVC - Google Patents [patents.google.com]
- 19. orbimind.com [orbimind.com]
- 20. Analysis of commonly used test methods for PVC calcium and zinc stabilizers - dynamic detection methods - Knowledge - JUBANG [pvcchemical.com]
- 21. CN102590029A - Method for determining stability of PVC heat stabilizer - Google Patents [patents.google.com]
Application Notes and Protocols for Isooctyl Thioglycolate in Adhesive Formulations
An In-Depth Technical Guide
Abstract
Introduction to Isooctyl Thioglycolate (IOTG)
This compound (CAS No: 25103-09-7) is a water-white to pale yellow liquid with a faint fruity odor.[2][6] It is an ester of thioglycolic acid and a mixture of branched-chain octyl alcohols.[3][7] Its utility in polymer science, particularly in adhesives, is multifaceted, serving as a polymerization modifier, stabilizer, and antioxidant.[1][2][6]
Physicochemical Properties
A clear understanding of IOTG's properties is fundamental to its effective application in adhesive formulations.
| Property | Value | Source |
| CAS Number | 25103-09-7 | [8] |
| Molecular Formula | C₁₀H₂₀O₂S | [1][8] |
| Molecular Weight | 204.33 g/mol | [1][8] |
| Appearance | Colorless to pale yellow liquid | [6][9] |
| Density | 0.97 g/cm³ at 20 °C | [8] |
| Boiling Point | 96 °C | [3] |
| Flash Point | >94.4 °C | [8] |
| Vapor Pressure | 0.3 hPa at 20 °C | [8] |
| Solubility | Soluble in organic solvents; insoluble in water | [6] |
Core Functionality: The Thiol Group
The efficacy of IOTG is almost entirely attributed to its thiol (-SH) group. In adhesive chemistry, this group performs two primary functions:
-
Adhesion Promotion & Stabilization: Thiol groups can form chemical bonds with certain substrates, particularly metals, enhancing interfacial adhesion.[11] Additionally, they can act as antioxidants, protecting the polymer backbone from oxidative degradation during processing and service life.[12][13]
Mechanism of Action: IOTG as a Chain Transfer Agent
In the synthesis of acrylic adhesives, controlling the polymer's molecular weight is critical for achieving the desired balance of adhesive and cohesive properties. High molecular weight polymers typically provide excellent cohesive strength (shear resistance), while lower molecular weight polymers offer better tack and substrate wetting. IOTG, as a chain transfer agent, provides formulators with precise control over this parameter.[14][15]
The chain transfer process proceeds as follows:
-
A growing polymer radical (P•) abstracts the hydrogen atom from the thiol group of IOTG (R-SH).
-
This terminates the growth of the original polymer chain (P-H) and creates a new thiyl radical (R-S•).
-
The thiyl radical then initiates a new polymer chain by reacting with a monomer molecule (M).
This sequence results in shorter polymer chains than would be formed in the absence of a CTA, and the degree of molecular weight reduction is directly proportional to the concentration of IOTG used.[5]
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 25103-09-7 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. ewg.org [ewg.org]
- 8. Isooctylthioglycolate for synthesis 25103-09-7 [sigmaaldrich.com]
- 9. sincerechemical.com [sincerechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. leapchem.com [leapchem.com]
- 13. specialchem.com [specialchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. people.clarkson.edu [people.clarkson.edu]
Application Notes and Protocols for the Synthesis of Functional Polymers Using Isooctyl Thioglycolate
Introduction: The Strategic Role of Isooctyl Thioglycolate in Advanced Polymer Design
In the landscape of functional polymer synthesis, achieving precise control over molecular weight and architecture is paramount. This is particularly true in the development of materials for high-stakes applications such as drug delivery, diagnostics, and advanced materials. This compound (IOTG) has emerged as a critical tool for polymer chemists, acting as a highly effective chain transfer agent (CTA) in free-radical polymerization. Its strategic application allows for the predictable modulation of polymer chain length, enabling the synthesis of polymers with tailored properties and functionalities.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how IOTG functions and how to harness its capabilities in the laboratory. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific principles.
I. Mechanistic Insights: The Role of this compound in Chain Transfer Polymerization
Free-radical polymerization is a powerful and versatile method for polymer synthesis. However, in its conventional form, it can lead to polymers with broad molecular weight distributions and limited architectural control. Chain transfer agents are introduced to mitigate these challenges.
This compound, a thiol-containing molecule, functions by interrupting the propagation of a growing polymer chain and initiating a new one. This process, known as catalytic chain transfer, is a cornerstone of controlled polymerization. The key to this process is the relative weakness of the sulfur-hydrogen (S-H) bond in the thiol group of IOTG.
The mechanism proceeds as follows:
-
Initiation: A radical initiator (e.g., AIBN, potassium persulfate) decomposes to form primary radicals, which then react with a monomer to initiate a growing polymer chain (P•).
-
Propagation: The polymer radical (P•) adds to monomer units, extending the polymer chain.
-
Chain Transfer: The propagating radical (P•) abstracts the hydrogen atom from the thiol group of this compound (R-SH). This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•).
-
Re-initiation: The newly formed thiyl radical (RS•) is reactive and initiates a new polymer chain by reacting with a monomer molecule.
This continuous cycle of termination and re-initiation allows for the production of a larger number of shorter polymer chains, resulting in a lower average molecular weight and often a narrower molecular weight distribution compared to polymerization without a CTA.
The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr) , which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ctr value indicates a more efficient chain transfer agent.
II. Quantitative Data Summary: this compound in Polymer Synthesis
The following table summarizes key quantitative data for the use of this compound and related compounds in polymerization. This data is essential for designing experiments and predicting polymer properties.
| Parameter | Value | Monomer System | Notes |
| Chain Transfer Constant (Ctr) of Octylthioglycolate | 13.0 | Styrene at 60°C | Data for a structurally similar compound, providing a good estimate for IOTG's high efficiency in styrenic systems.[1] |
| Chain Transfer Constant (Ctr) of Octylthioglycolate | 1.21 | Methyl Methacrylate (MMA) at 60°C | Demonstrates that the efficiency of the CTA is dependent on the monomer.[1] |
| Typical Concentration Range | 0.1 - 5.0 wt% (relative to monomer) | General free-radical polymerization | The exact concentration is optimized based on the desired molecular weight. |
| Effect on Molecular Weight | Inversely proportional to concentration | Most monomer systems | Increasing the concentration of IOTG leads to a decrease in the average molecular weight of the resulting polymer. |
| Effect on Polydispersity Index (PDI) | Generally leads to lower PDI | Conventional free-radical polymerization | While not a "living" polymerization, the use of a CTA can narrow the molecular weight distribution. |
III. Experimental Protocols: Synthesizing Functional Polymers with this compound
The following protocols provide detailed, step-by-step methodologies for the synthesis of functional polymers using this compound as a chain transfer agent. These protocols are designed to be adaptable and should be optimized for specific research goals.
Protocol 1: Synthesis of Carboxyl-Functionalized Poly(acrylic acid) for Bioconjugation
This protocol describes the synthesis of poly(acrylic acid), a hydrophilic polymer with abundant carboxyl groups that can be used for the conjugation of drugs, proteins, or targeting ligands. The use of IOTG allows for control over the molecular weight, which is critical for applications in drug delivery where renal clearance and biodistribution are key factors.
Materials:
-
Acrylic acid (inhibitor removed)
-
This compound (IOTG)
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (anhydrous) as solvent
-
Methanol (for precipitation)
-
Deionized water
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add acrylic acid (e.g., 5 g, 69.4 mmol) and anhydrous 1,4-dioxane (e.g., 20 mL).
-
Addition of Chain Transfer Agent: Add the desired amount of this compound. For example, for a target molecular weight of ~10,000 g/mol , a starting point would be 0.5-1.0 mol% relative to the monomer.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: Under a nitrogen or argon atmosphere, add the initiator, AIBN (e.g., 0.1 mol% relative to the monomer).
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-12 hours).
-
Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the solution to an excess of cold methanol.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove unreacted monomer and initiator fragments. Dry the polymer under vacuum at 40-50°C to a constant weight.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC) and confirm its structure using 1H NMR and FTIR spectroscopy.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: 1,4-Dioxane is used as a solvent because it is a good solvent for both the monomer and the resulting polymer, and its anhydrous form prevents unwanted side reactions.
-
Freeze-Pump-Thaw Cycles: Oxygen is a radical scavenger and can terminate polymerization. This degassing step is crucial for achieving controlled polymerization.
-
Precipitation in Methanol: Poly(acrylic acid) is insoluble in methanol, allowing for its separation from the reaction mixture.
Protocol 2: Emulsion Polymerization for the Synthesis of Hydrophilic Core-Shell Nanoparticles
This protocol outlines the synthesis of core-shell nanoparticles with a hydrophobic core and a hydrophilic, functional shell. Such nanoparticles are of great interest for the encapsulation and delivery of hydrophobic drugs. IOTG is used here to control the molecular weight of the polymer chains in the shell, which can influence the nanoparticle's stability and drug release profile.
Materials:
-
Styrene (inhibitor removed)
-
Hydroxyethyl methacrylate (HEMA)
-
Sodium dodecyl sulfate (SDS) as surfactant
-
Potassium persulfate (KPS) as initiator
-
This compound (IOTG)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve SDS (e.g., 0.5 g) in deionized water (e.g., 100 mL).
-
Monomer Emulsion Preparation: In a separate beaker, prepare a monomer emulsion by mixing styrene (e.g., 10 g), HEMA (e.g., 2 g), and this compound (e.g., 0.1-0.5 g). Add this mixture to a solution of SDS in water (e.g., 0.1 g in 20 mL) and sonicate or homogenize to form a stable miniemulsion.
-
Reaction Setup: Heat the aqueous phase in the reactor to 70°C under a slow stream of nitrogen while stirring.
-
Initiation and Polymerization: Dissolve the KPS initiator (e.g., 0.2 g) in a small amount of deionized water and add it to the reactor. After 15-20 minutes (seed formation), start the continuous addition of the monomer emulsion to the reactor over a period of 2-3 hours.
-
Completion and Cooling: After the addition is complete, continue the reaction for another 1-2 hours to ensure complete monomer conversion. Then, cool the reactor to room temperature.
-
Purification: The resulting latex can be purified by dialysis against deionized water to remove the surfactant and other water-soluble impurities.
-
Characterization: Characterize the nanoparticle size and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM). The polymer composition can be determined by 1H NMR after drying a sample of the latex.
Causality Behind Experimental Choices:
-
Emulsion Polymerization: This technique is ideal for producing high molecular weight polymers at a fast rate and for creating stable aqueous dispersions of polymer nanoparticles.
-
Seed and Feed Approach: Adding a portion of the monomer emulsion initially to form seed particles, followed by the continuous feeding of the remaining emulsion, allows for better control over particle size and distribution.
-
Dialysis: This is an effective method for purifying colloidal dispersions by removing small molecules and ions while retaining the larger nanoparticles.
IV. Visualizing the Process: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows.
Diagram 1: Mechanism of Catalytic Chain Transfer
Caption: Catalytic chain transfer mechanism using this compound.
Diagram 2: Workflow for Functional Polymer Synthesis
Caption: General workflow for synthesizing functional polymers with IOTG.
V. Conclusion and Future Outlook
This compound is a powerful and versatile tool in the synthesis of functional polymers. By understanding its mechanism of action and utilizing well-designed protocols, researchers can create a wide array of polymers with controlled molecular weights and tailored functionalities. The ability to precisely tune polymer properties is of paramount importance in the field of drug delivery, where factors such as biocompatibility, drug loading, release kinetics, and in vivo fate are critically dependent on the polymer's molecular architecture.
The protocols and data presented in this guide provide a solid foundation for the application of this compound in the synthesis of advanced polymeric materials. As the demand for sophisticated polymers in medicine and materials science continues to grow, the strategic use of chain transfer agents like IOTG will undoubtedly play an even more significant role in driving innovation.
VI. References
-
Guidechem. (n.d.). This compound 25103-09-7 wiki. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Sakai Chemical Industry Co., Ltd. (n.d.). Chain transfer agents. Retrieved from --INVALID-LINK--
References
Application Notes & Protocols: Leveraging Isooctyl Thioglycolate for Advanced Polymer Surface Modification
Here are the detailed Application Notes and Protocols for the surface modification of polymers using Isooctyl Thioglycolate.
Authored by: A Senior Application Scientist
Abstract
The functionalization of polymer surfaces is a critical step in the development of advanced materials for biomedical devices, drug delivery systems, and high-performance coatings. The introduction of reactive thiol (-SH) groups onto a polymer surface transforms it into a versatile platform for the covalent attachment of a wide array of molecules. This compound (IOTG), an ester of thioglycolic acid, serves as a highly effective and accessible reagent for this purpose.[1][2] This guide provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and robust characterization techniques for modifying polymer surfaces using IOTG. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to impart novel functionality to polymer substrates.
Introduction to this compound (IOTG) in Surface Science
Polymer surfaces are often chemically inert, which can be a limitation for applications requiring biocompatibility, specific cell adhesion, or drug conjugation. Surface modification addresses this by introducing desired chemical functionalities without altering the bulk properties of the material.[3] The thiol group (-SH) is particularly valuable due to its high reactivity and specificity in reactions like thiol-ene "click" chemistry and thiol-maleimide coupling, which are fundamental to bioconjugation.[4][5]
Table 1: Physicochemical Properties of this compound (IOTG)
| Property | Value | Reference(s) |
| CAS Number | 25103-09-7 | [8] |
| Molecular Formula | C10H20O2S | [9] |
| Molecular Weight | 204.33 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 96°C | [9] |
| Density | ~0.97 g/cm³ | [9] |
| Solubility | Soluble in organic solvents; insoluble in water | [8] |
| Primary Functional Group | Thiol (-SH) | [8] |
Mechanistic Principles: The Chemistry of Thiol-Based Surface Grafting
The successful application of IOTG for surface modification hinges on understanding the underlying chemical reactions. The primary mechanism exploited is the radical-mediated thiol-ene "click" reaction , a powerful and versatile tool for surface engineering.[4][10]
The Thiol-Ene "Click" Reaction
Thiol-ene chemistry involves the radical addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene").[11] This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light (with a photoinitiator) or heat (with a thermal initiator).
Causality Behind the Choice: The thiol-ene reaction is classified as a "click" reaction due to its exceptional characteristics:
-
High Efficiency & Yield: The reaction proceeds rapidly to near-quantitative completion.[10]
-
Mild Conditions: It can be performed at room temperature and is often insensitive to oxygen and water, simplifying the experimental setup.[10][11]
-
Orthogonality: It does not interfere with a wide range of other functional groups, allowing for specific modifications on complex molecules.
-
No Metal Catalyst: Unlike other click reactions like CuAAC, the radical-mediated thiol-ene process avoids potentially cytotoxic metal catalysts, which is a significant advantage for biomedical applications.[10]
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. XPS Analysis of Surface Modified Polymers [eag.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 8. Page loading... [guidechem.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cross-linking Reactions Involving Isooctyl Thioglycolate
Introduction: The Versatility of Isooctyl Thioglycolate in Cross-linking Chemistries
This compound (IOTG) is a versatile monomer distinguished by its terminal thiol group, making it a prime candidate for a variety of cross-linking reactions.[1][2] Its branched isooctyl ester moiety imparts solubility in many organic solvents and can influence the physical properties, such as flexibility and hydrophobicity, of the resulting polymer networks.[1][3] This unique combination of a reactive thiol and a bulky ester group allows for its application in diverse fields, from industrial polymers to advanced biomaterials.[1][2][3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary cross-linking strategies employing this compound. We will delve into the mechanistic underpinnings of each reaction type, provide detailed, field-tested protocols, and discuss the critical parameters that govern the formation and properties of the resulting cross-linked materials. The protocols herein are designed as self-validating systems, with explanations for each step to ensure reproducibility and facilitate troubleshooting.
Core Chemistries for IOTG-Mediated Cross-linking
The reactivity of the thiol group in this compound allows it to participate in several highly efficient and specific "click" chemistry reactions. This guide will focus on three principal pathways:
-
Thiol-Ene Radical-Mediated Addition: A photo-initiated reaction that forms stable thioether linkages, ideal for creating homogenous polymer networks with spatiotemporal control.[4][5]
-
Thiol-Michael Addition: A base or nucleophile-catalyzed reaction with electron-deficient alkenes, proceeding under mild conditions and offering excellent functional group tolerance.[6][7][8]
-
Oxidative Disulfide Bond Formation: The formation of reversible disulfide bridges, a cornerstone of dynamic and responsive material design, particularly in a biological context.[9][10][11]
Thiol-Ene Radical-Mediated Cross-linking with this compound
Mechanistic Insight: The thiol-ene reaction proceeds via a free-radical chain mechanism.[4] Upon exposure to UV light, a photoinitiator generates radicals, which then abstract a hydrogen atom from the thiol group of IOTG to form a thiyl radical. This thiyl radical adds across a carbon-carbon double bond (the "ene") of a co-monomer, creating a carbon-centered radical. Chain transfer with another IOTG molecule regenerates the thiyl radical, propagating the reaction until termination.[4] This process results in an anti-Markovnikov addition product.[4]
Protocol 1: Photo-initiated Cross-linking of a Poly(ethylene glycol) Diacrylate (PEGDA) with IOTG
This protocol describes the formation of a cross-linked hydrogel, a common application in biomaterials and drug delivery.
Materials:
-
This compound (IOTG)
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Dichloromethane (DCM) or other appropriate solvent
-
UV lamp (365 nm)
-
Glass slides and spacers (e.g., 1 mm thickness)
Procedure:
-
Preparation of Precursor Solution:
-
In a small, amber vial, dissolve PEGDA (e.g., 100 mg) in DCM (e.g., 500 µL).
-
Add IOTG. The stoichiometry of thiol to ene functional groups is critical. For a fully cross-linked network, a 1:1 molar ratio of thiol groups to acrylate groups is often a good starting point.
-
Add the photoinitiator DMPA (e.g., 1-2 mol% with respect to the ene functional groups). Ensure complete dissolution by gentle vortexing.
-
-
Casting and Curing:
-
Assemble a mold using two glass slides separated by spacers.
-
Pipette the precursor solution into the mold.
-
Expose the mold to a 365 nm UV light source. The exposure time will depend on the light intensity and the concentration of the photoinitiator but typically ranges from a few seconds to several minutes.[5]
-
The formation of a solid, transparent gel indicates successful cross-linking.
-
-
Post-Curing and Characterization:
-
Carefully disassemble the mold to retrieve the cross-linked polymer film.
-
Wash the film extensively with a suitable solvent (e.g., DCM, followed by ethanol) to remove any unreacted monomers and photoinitiator.
-
Dry the film under vacuum to a constant weight.
-
The degree of cross-linking can be assessed by swelling studies, rheometry, or dynamic mechanical analysis (DMA).[12][13]
-
| Parameter | Recommended Range | Rationale |
| Thiol:Ene Molar Ratio | 0.8:1 to 1.2:1 | A 1:1 ratio is theoretically ideal for complete conversion. Off-stoichiometric ratios can be used to tune network properties. |
| Photoinitiator Conc. | 0.1 - 5 mol% | Higher concentrations lead to faster curing but can result in more brittle networks. Lower concentrations require longer UV exposure. |
| UV Intensity | 1 - 100 mW/cm² | Higher intensity reduces curing time but can cause non-uniform cross-linking if the sample is thick. |
| Solvent | DCM, THF, Toluene | Chosen based on the solubility of all components. The solvent must be removed post-curing. |
Thiol-Michael Addition with this compound
Mechanistic Insight: The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate, maleimide, or vinyl sulfone.[6][14] The reaction can be catalyzed by either a base or a nucleophile.[6] In the base-catalyzed pathway, the base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor.[6] Subsequent protonation of the resulting enolate, typically by another thiol molecule, yields the thioether product and regenerates the thiolate.[15][16]
Protocol 2: Base-Catalyzed Cross-linking of a Triacrylate Monomer with IOTG
This protocol details the formation of a rigid, cross-linked thermoset material.
Materials:
-
This compound (IOTG)
-
Trimethylolpropane triacrylate (TMPTA)
-
Triethylamine (TEA) or other suitable base catalyst
-
Tetrahydrofuran (THF) or other polar aprotic solvent
-
Molds for casting (e.g., silicone molds)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the triacrylate monomer (TMPTA) in THF.
-
Add IOTG, maintaining a 1:1 molar ratio of thiol to acrylate functional groups.
-
Stir the solution at room temperature to ensure homogeneity.
-
-
Initiation of Cross-linking:
-
Add a catalytic amount of triethylamine (e.g., 5-10 mol% relative to the thiol). The reaction is often exothermic, so for larger scales, addition may need to be controlled.
-
Continue stirring. The viscosity of the solution will increase as the cross-linking proceeds.
-
-
Casting and Curing:
-
Once the solution becomes viscous but is still pourable, cast it into the desired molds.
-
Allow the mixture to cure at room temperature. Curing time can range from a few hours to overnight, depending on the catalyst concentration and temperature. Gentle heating (e.g., 40-60 °C) can accelerate the curing process.
-
-
Post-Curing and Analysis:
-
Once fully cured, the solid polymer can be demolded.
-
The material can be analyzed for its thermal and mechanical properties using techniques such as Differential Scanning Calorimetry (DSC) and DMA.[12] The extent of the reaction can be monitored using Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the thiol S-H stretch (around 2570 cm⁻¹) and the acrylate C=C stretch (around 1635 cm⁻¹).
-
| Parameter | Recommended Range | Rationale |
| Catalyst | TEA, DBU, Phosphines | Amines and phosphines are effective catalysts. The choice of catalyst can influence reaction kinetics.[15] |
| Catalyst Concentration | 1 - 10 mol% | Higher concentrations increase the reaction rate but can reduce pot life. |
| Temperature | Room Temperature to 60 °C | The reaction is typically efficient at room temperature. Mild heating can be used to accelerate curing. |
| Solvent | THF, DMF, Acetonitrile | Polar aprotic solvents are generally preferred to facilitate the formation of the thiolate anion.[17] |
Oxidative Disulfide Bond Formation with this compound
Mechanistic Insight: Disulfide bonds are formed by the oxidation of two thiol groups. This can be achieved through various methods, including air oxidation in the presence of a base, or by using chemical oxidizing agents.[10][11] The reaction proceeds via the thiolate anion, which is more susceptible to oxidation than the protonated thiol.[9] The reversibility of the disulfide bond upon exposure to reducing agents makes it a valuable tool for creating "smart" materials that can degrade or change their properties in response to specific stimuli.
Protocol 3: Air Oxidation of IOTG to Form Diisooctyl Thiodiglycolate
This protocol describes the dimerization of IOTG, which can be adapted for cross-linking if IOTG is incorporated into a polymer backbone with pendant thiol groups.
Materials:
-
This compound (IOTG)
-
A suitable solvent (e.g., a mixture of water and an organic co-solvent like isopropanol)
-
A base, such as ammonium hydroxide or sodium hydroxide, to adjust the pH
-
Compressed air or an open-to-air stirring setup
Procedure:
-
Solution Preparation:
-
Dissolve IOTG in the chosen solvent system. The concentration should be kept relatively low (e.g., 0.1-1 M) to favor intramolecular (if applicable) or simple dimerization over intermolecular polymerization.
-
Adjust the pH of the solution to 8-9 using a base. This deprotonates the thiol to the more reactive thiolate, facilitating oxidation.
-
-
Oxidation:
-
Stir the solution vigorously in a vessel open to the atmosphere or bubble compressed air through the solution.
-
The reaction can be slow, taking several hours to days for completion at room temperature. The reaction can be monitored by taking aliquots and analyzing for the disappearance of free thiols using Ellman's reagent or by chromatographic methods (TLC, HPLC).[18]
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the solution with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting diisooctyl thiodiglycolate can be purified by column chromatography if necessary. A study has shown that the disulfide bonds in this compound disulfides can be cleaved by hydrogenolysis to regenerate IOTG.[19]
-
| Parameter | Recommended Range | Rationale |
| pH | 8 - 9 | The rate of air oxidation of thiols is pH-dependent, with higher pH favoring the formation of the reactive thiolate anion. |
| Temperature | Room Temperature | Higher temperatures can increase the rate of oxidation but may also promote side reactions. |
| Oxygen Source | Air, Pure O₂ | Vigorous stirring in an open vessel is often sufficient. Bubbling pure O₂ can accelerate the reaction. |
| Catalyst (optional) | Metal ions (e.g., Cu²⁺, Fe³⁺) | Trace amounts of metal ions can catalyze air oxidation of thiols. |
Safety and Handling of this compound
This compound is harmful if swallowed and may cause an allergic skin reaction.[3] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with soap and water. Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
This compound is a powerful and versatile building block for creating cross-linked materials. By leveraging the robust and efficient chemistries of thiol-ene, thiol-Michael, and disulfide formation reactions, researchers can design a wide array of polymers with tailored properties. The choice of reaction pathway will depend on the desired material characteristics, such as network homogeneity, reversibility, and the required reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for exploring the potential of this compound in your research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 25103-09-7 [chemicalbook.com]
- 3. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CN107857718A - A kind of synthesis technique of this compound - Google Patents [patents.google.com]
- 9. Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 14. Thiol-ene click reaction-induced fluorescence enhancement by altering the radiative rate for assaying butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isooctyl Thioglycolate in Polymerization
Welcome to the technical resource center for isooctyl thioglycolate (IOTG). This guide is designed for researchers, scientists, and drug development professionals utilizing IOTG as a chain transfer agent (CTA) in polymerization reactions. Here, we move beyond standard protocols to address the nuanced side reactions and unexpected outcomes you may encounter. Our goal is to provide you with the causal explanations and actionable troubleshooting strategies necessary to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my polymerization?
This compound serves as a chain transfer agent (CTA), primarily to control the molecular weight of the polymer.[1][2] During radical polymerization, a growing polymer chain radical can abstract the hydrogen atom from the thiol group (-SH) of IOTG. This terminates the polymer chain and creates a new thiyl radical (R-S•) from the IOTG molecule.[3][4] This new radical then initiates a new polymer chain. By adjusting the concentration of IOTG relative to the monomer, you can effectively regulate the final polymer chain length and, consequently, its molecular weight and distribution.[1]
Q2: My polymer's molecular weight is significantly higher than my theoretical calculations predict. What's the likely cause?
This is a classic symptom of reduced CTA efficiency. The most common culprit is the oxidative dimerization of IOTG . In the presence of trace oxygen or metal ions, two IOTG molecules can oxidize to form a disulfide dimer (diisooctyl dithiodiglycolate). This disulfide species lacks the readily abstractable hydrogen atom and is inactive as a chain transfer agent.[5] This effectively lowers the concentration of active CTA in your system, leading to longer polymer chains and a higher average molecular weight.
Q3: I'm observing a yellow discoloration and a pungent odor in my final polymer. Could IOTG be the cause?
Yes, this is highly probable. When subjected to excessive thermal stress, IOTG can undergo thermal decomposition. Upon heating, it can emit toxic fumes of sulfoxides, which can contribute to odor and impurities.[6][7][8] Discoloration can also arise from these degradation byproducts or from reactions between IOTG or its byproducts with other components in your formulation, especially at elevated temperatures.
Q4: Are there purity concerns with commercial IOTG that I should be aware of?
Absolutely. The quality of your IOTG can significantly impact your polymerization. Commercial synthesis of IOTG often involves the esterification of thioglycolic acid with isooctanol or multi-step processes starting from chloroacetic acid.[9][10][11] These processes can leave residual starting materials, catalysts, or byproducts like diisooctyl dithiodiglycolate (the disulfide dimer).[5] These impurities can act as inhibitors, retarders, or, in the case of the dimer, an inert species that throws off your stoichiometric calculations, leading to poor control over the polymerization.[12]
In-Depth Troubleshooting Guides
Guide 1: Inconsistent Molecular Weight & Broad Polydispersity
Problem: Your Gel Permeation Chromatography (GPC) results show a higher-than-expected average molecular weight (Mw) and a broad polydispersity index (PDI > 2).
Potential Causes & Mechanisms:
-
Oxidation of IOTG: As mentioned in the FAQ, the primary cause is often the formation of the disulfide dimer, which reduces the effective concentration of your CTA. This leads to a population of very long chains being formed, skewing the average Mw higher and broadening the distribution. This is an irreversible side reaction under typical polymerization conditions.
-
Hydrolysis of IOTG: The ester linkage in IOTG is susceptible to hydrolysis, especially in the presence of water and acidic or basic catalysts. This breaks the molecule down into isooctanol and thioglycolic acid. Thioglycolic acid is still a CTA, but its different partitioning behavior (especially in emulsion or suspension polymerizations) and reactivity can alter the kinetics and lead to inconsistencies.
-
Inaccurate Dosing: Due to the potential presence of inactive impurities like the disulfide dimer in your IOTG stock, volumetric or even gravimetric dosing based on the assumption of 100% purity can be inaccurate.
Diagram: Key Side Reactions of this compound
Caption: Potential degradation pathways for IOTG.
Diagnostic & Analytical Protocols:
Protocol 1: Quantifying IOTG Purity and Detecting Dimers via GC-MS
-
Sample Preparation: Prepare a dilute solution of your IOTG stock (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Standard Preparation: If possible, obtain a standard for the disulfide dimer, or synthesize a small quantity by bubbling air through an alkaline solution of IOTG. Prepare a calibration curve.
-
GC-MS Analysis:
-
Injector: 250°C, split mode.
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Scan from m/z 40 to 500.
-
-
Data Interpretation: Look for the molecular ion peak of IOTG (C10H20O2S, MW: 204.33 g/mol ) and its disulfide dimer (C20H38O4S2, MW: 406.64 g/mol ). Quantify the dimer against your standard or use relative peak areas for an estimation of purity.
Mitigation Strategies & Best Practices:
-
Purge with Inert Gas: Before use, gently bubble nitrogen or argon through your IOTG stock for 15-30 minutes to remove dissolved oxygen.
-
Store Properly: Store IOTG in a tightly sealed container, under an inert atmosphere (e.g., nitrogen blanket), in a cool, dark place.[13]
-
Pre-reaction Analysis: Always analyze a new batch of IOTG for purity before use in critical experiments. Adjust the amount used based on the quantified purity, not just the total weight.
-
Consider Purification: If significant dimer content (>5%) is found, consider purifying the IOTG by vacuum distillation.
Guide 2: Polymer Discoloration, Odor, or Gel Formation
Problem: The final polymer product is off-color (yellow to brown), has a strong, unpleasant odor, or contains insoluble gel particles.
Potential Causes & Mechanisms:
-
Thermal Decomposition: As noted, high polymerization temperatures can cause IOTG to decompose into volatile sulfur compounds, which impart odor and color.[6][7]
-
Reaction with Initiator: Certain initiators, particularly strong oxidizers like persulfates at high temperatures, can directly react with the thiol group of IOTG in non-productive ways, leading to colored byproducts.
-
Thiol-Ene Side Reactions: If your monomer system contains multifunctional monomers (e.g., diacrylates) or has unsaturation in the polymer backbone, the thiyl radical (R-S•) generated from IOTG can add across these double bonds. This can lead to branching and, in high concentrations, cross-linking or gel formation, which is an unintended side reaction when IOTG is used solely for molecular weight control.[14]
Diagram: Troubleshooting Workflow for Polymerization Issues
Caption: A logical workflow for diagnosing IOTG-related issues.
Diagnostic & Analytical Protocols:
Protocol 2: Headspace GC-MS for Odor Analysis
-
Sample Preparation: Place a small amount (~100 mg) of your final, dried polymer into a headspace vial and seal it.
-
Incubation: Heat the vial at a temperature slightly above your polymerization temperature (e.g., 90°C) for 15-20 minutes to allow volatile compounds to partition into the headspace.
-
Analysis: Automatically inject the headspace gas into the GC-MS.
-
Data Interpretation: Search the resulting mass spectra against a library (e.g., NIST) to identify volatile sulfur compounds indicative of decomposition.
Protocol 3: Swelling Test for Gel Content
-
Initial Mass: Weigh a sample of the polymer accurately (m_initial).[15]
-
Solvent Immersion: Place the polymer in a vial with a good solvent for the linear version of your polymer (e.g., THF for polystyrene).
-
Equilibrium: Allow the sample to sit for 24-48 hours. The soluble portion will dissolve, while any cross-linked gel will swell.[15]
-
Final Mass: Carefully remove the swollen gel, dry it to a constant weight in a vacuum oven (m_final), and calculate the gel fraction: Gel % = (m_final / m_initial) * 100. A significant gel percentage confirms cross-linking.
Mitigation Strategies & Best Practices:
-
Optimize Temperature: If decomposition is suspected, attempt to lower the polymerization temperature. This may require switching to a lower-temperature initiator (e.g., a different azo initiator).
-
Inert Atmosphere: Ensure your polymerization reactor is thoroughly deoxygenated and maintained under an inert atmosphere (nitrogen or argon) throughout the reaction to prevent side reactions with both the initiator and the CTA.
-
Monomer Choice: Be mindful of using multifunctional monomers. If they are necessary, carefully titrate the amount of IOTG to control molecular weight without inducing excessive cross-linking. The chain transfer reaction will compete with the cross-linking propagation.
Summary Data Table
| Symptom | Potential Side Reaction | Primary Mechanism | Recommended Diagnostic Tool | Key Mitigation Strategy |
| High MW, Broad PDI | Oxidation | Thiol groups form a disulfide dimer, reducing active CTA concentration. | GC-MS of IOTG Stock | Purge IOTG and reactor with inert gas; store IOTG properly. |
| Discoloration / Odor | Thermal Decomposition | High temperatures break down IOTG into volatile sulfoxides and other sulfur compounds.[6][7] | Headspace GC-MS of Polymer | Lower polymerization temperature; select an appropriate initiator. |
| Gel Formation | Thiol-Ene Addition | Thiyl radical (R-S•) adds to di-functional monomers or polymer backbone unsaturation. | Swelling Test, Rheology | Reduce IOTG concentration; re-evaluate use of multifunctional monomers. |
| Slow/Inhibited Reaction | Impurities in IOTG | Residual reactants or byproducts from IOTG synthesis acting as retarders.[12] | Purity analysis of IOTG via GC-MS or Titration | Source high-purity IOTG or purify in-house via vacuum distillation. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chain_transfer [chemeurope.com]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN1040978C - Preparation of this compound from thiourethane-containing tail liquid containing thioglycolic acid - Google Patents [patents.google.com]
- 12. Effect of Impurities Control on the Crystallization and Densification of Polymer-Derived SiC Fibers [mdpi.com]
- 13. This compound | 25103-09-7 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Isooctyl Thioglycolate (IOTG) in Disulfide Bond Prevention
Welcome to the technical support center for isooctyl thioglycolate (IOTG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use of IOTG to prevent disulfide bond formation in experimental workflows. Our goal is to equip you with the necessary knowledge to effectively utilize IOTG, ensuring the integrity and stability of your protein samples.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and applications of this compound.
Q1: What is this compound (IOTG) and how does it work?
A1: this compound (IOTG), also known as isooctyl mercaptoacetate, is a reducing agent commonly used to prevent the formation of disulfide bonds between cysteine residues in proteins.[1][2][3] Its chemical formula is C10H20O2S.[1][4] The key to its function lies in the thiol (-SH) group within its structure. This thiol group can participate in a thiol-disulfide exchange reaction, effectively reducing disulfide bonds (S-S) back to their constituent thiols (-SH). This action helps maintain proteins in a reduced state, which can be crucial for their proper folding, solubility, and biological activity.[1][5]
Q2: What are the primary applications of IOTG in research and drug development?
A2: In the context of research and drug development, IOTG is primarily used as a stabilizer for proteins, particularly monoclonal antibodies (mAbs) and other therapeutic proteins that are prone to aggregation.[6][7][8] By preventing the formation of incorrect disulfide bonds, IOTG helps to:
-
Enhance Protein Stability: Prevents aggregation and precipitation, which can be a major issue during protein purification, formulation, and storage.[9][10][11]
-
Maintain Biological Activity: For many proteins, the correct disulfide bond pairing is essential for their three-dimensional structure and, consequently, their function.[12][13] Preventing aberrant disulfide bond formation helps preserve the native, active conformation of the protein.
-
Improve Formulation of High-Concentration Biologics: In the development of high-concentration protein formulations for subcutaneous injection, controlling viscosity and preventing aggregation are critical challenges.[6] Reducing agents like IOTG can play a role in stabilizing these formulations.
Beyond the lab, IOTG also finds applications in cosmetics as a reducing agent in hair products and in the manufacturing of polymers and other chemicals.[1][14][15]
Q3: How does IOTG compare to other common reducing agents like DTT and TCEP?
A3: The choice of reducing agent depends on the specific application. Here's a comparison of IOTG with dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP):
| Feature | This compound (IOTG) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Thiol-containing ester | Thiol-containing | Thiol-free phosphine[16] |
| Odor | Faint fruity odor[1] | Strong, unpleasant[16] | Odorless[16][17] |
| Effective pH Range | Typically used in neutral to slightly alkaline conditions | Optimal at pH > 7[18] | Wide range (pH 1.5-8.5)[16][18][19] |
| Stability | Moderately stable | Prone to air oxidation[16] | More resistant to air oxidation[16][18] |
| Solubility | Soluble in organic solvents, insoluble in water[1] | Soluble in water | Soluble in water[17] |
IOTG's insolubility in water makes it more suitable for applications involving organic solvents or as an additive in non-aqueous formulations. DTT is a powerful and widely used reducing agent, but its instability and strong odor can be drawbacks.[16] TCEP is a versatile, stable, and odorless reducing agent effective over a broad pH range.[16][17][18][19]
Q4: What are the recommended storage and handling procedures for IOTG?
A4: IOTG should be stored in a cool, dry place, away from oxidizing agents.[1] It is a combustible liquid.[1] For safety, always handle IOTG in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20] Avoid contact with skin and eyes.[20] In case of contact, wash the affected area thoroughly with water.[21]
II. Troubleshooting Guides
This section provides solutions to common problems encountered when using IOTG.
Problem 1: My protein is still aggregating even with IOTG.
Q: I've added IOTG to my protein solution, but I'm still observing aggregation. What could be the cause and how can I fix it?
A: Protein aggregation is a complex issue that can be influenced by multiple factors.[22][23] If IOTG isn't preventing aggregation, consider the following:
-
Suboptimal IOTG Concentration: The concentration of IOTG may not be sufficient to effectively reduce all disulfide bonds. It's recommended to perform a concentration optimization study to find the ideal IOTG concentration for your specific protein and buffer conditions.
-
pH of the Buffer: The efficiency of thiol-based reducing agents is pH-dependent. The thiolate anion is the active species in the reduction reaction, and its concentration increases with pH.[24] Ensure your buffer pH is in a range where IOTG is effective (typically neutral to slightly alkaline). However, be mindful that very high pH can also lead to protein denaturation and aggregation.[25][26]
-
Other Causes of Aggregation: Disulfide bond formation may not be the sole cause of aggregation. Hydrophobic interactions, electrostatic mismatches, and protein unfolding can also contribute.[22] Consider adding other excipients to your buffer, such as:
-
Temperature: High temperatures can promote protein unfolding and aggregation.[22] Try performing your experiments at a lower temperature.
Problem 2: I'm seeing incomplete reduction of disulfide bonds.
Q: How can I confirm that all disulfide bonds in my protein have been reduced, and what should I do if the reduction is incomplete?
A: Incomplete reduction can compromise your experiment. Here's how to address it:
-
Verification of Reduction: Several methods can be used to assess the reduction status of your protein:
-
SDS-PAGE Analysis: Compare samples run under non-reducing and reducing conditions. A shift in the protein's migration pattern (typically to a higher apparent molecular weight for multimeric proteins with inter-chain disulfide bonds) indicates successful reduction.[27][28]
-
Ellman's Test: This colorimetric assay quantifies free thiol groups in your sample, allowing you to determine the extent of disulfide bond reduction.
-
Mass Spectrometry (MS): MS can precisely identify and locate disulfide bonds.[27][29][30] By comparing the mass spectra of treated and untreated samples, you can confirm the reduction of specific disulfide bonds.
-
-
Optimizing the Reduction Protocol: If you confirm that reduction is incomplete, you can try the following:
-
Increase IOTG Concentration: A higher molar excess of IOTG to cysteine residues may be required.
-
Increase Incubation Time: Allow more time for the reduction reaction to go to completion.
-
Increase Temperature: A moderate increase in temperature can sometimes enhance the reaction rate, but be cautious of inducing protein denaturation.
-
Add a Denaturant: In some cases, disulfide bonds may be buried within the protein's structure and inaccessible to the reducing agent.[31] Adding a mild denaturant (e.g., low concentrations of urea or guanidine hydrochloride) can help expose these bonds. However, this may not be suitable for all applications as it can affect protein activity.
-
Problem 3: I'm concerned about potential side reactions with IOTG.
Q: Are there any potential side reactions or incompatibilities I should be aware of when using IOTG?
A: While IOTG is generally effective, there are a few considerations:
-
Reaction with Other Reagents: Thiol-containing compounds like IOTG can react with certain reagents, such as maleimides, which are often used for protein labeling. If you plan to perform a maleimide-based conjugation after reduction, it is crucial to remove the excess IOTG first to avoid it competing with your protein's thiols for the label.[16][19]
-
Buffer Compatibility: While IOTG is compatible with many common biological buffers, it's always good practice to check for any potential interactions with your specific buffer components.
-
Oxidation: Like all thiol-based reducing agents, IOTG can be oxidized by air, especially in the presence of metal ions.[11] It's best to prepare fresh solutions and consider adding a chelating agent like EDTA to your buffer to sequester metal ions.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Preventing Disulfide Bond Formation with IOTG
This protocol provides a starting point for using IOTG to maintain a protein in a reduced state.
-
Prepare IOTG Stock Solution: Due to its insolubility in water, prepare a stock solution of IOTG in an appropriate organic solvent (e.g., ethanol or DMSO). A typical stock concentration is 1 M.
-
Prepare Protein Sample: Dissolve your protein in a suitable buffer (e.g., Tris-HCl or PBS) at the desired concentration.
-
Add IOTG: Add the IOTG stock solution to your protein sample to achieve the desired final concentration. A common starting point is a 10- to 100-fold molar excess of IOTG over the concentration of cysteine residues in your protein.
-
Incubate: Incubate the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C). The optimal incubation time and temperature will depend on the specific protein and application.
-
(Optional) Remove Excess IOTG: If downstream applications are sensitive to thiols (e.g., maleimide labeling), remove the excess IOTG using methods like dialysis, diafiltration, or size-exclusion chromatography.[32]
Mechanism of Disulfide Bond Reduction by IOTG
The following diagram illustrates the thiol-disulfide exchange reaction responsible for the reducing action of IOTG.
Caption: Thiol-disulfide exchange reaction.
Troubleshooting Workflow for Protein Aggregation
This workflow provides a systematic approach to troubleshooting protein aggregation when using IOTG.
References
- 1. Page loading... [guidechem.com]
- 2. parchem.com [parchem.com]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Effects of Thioglycolate Compounds in an Emerging Technique in the World of Cosmetics—Brow Lamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Stable High-Concentration Monoclonal Antibody Formulations Enabled by an Amphiphilic Copolymer Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystalline monoclonal antibodies for subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Native Disulfide Bond Formation in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ewg.org [ewg.org]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 18. agscientific.com [agscientific.com]
- 19. mstechno.co.jp [mstechno.co.jp]
- 20. chemicalbook.com [chemicalbook.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 23. blog.addgene.org [blog.addgene.org]
- 24. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates | PLOS One [journals.plos.org]
- 27. Methods for Detecting Protein Disulfide Bonds | MtoZ Biolabs [mtoz-biolabs.com]
- 28. How to Analyze and Interpret the Determination of Disulfide Bonds in Proteins? | MtoZ Biolabs [mtoz-biolabs.com]
- 29. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 30. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Isooctyl Thioglycolate (IOTG) Feed in Semi-Batch Polymerization
Here is the technical support center for optimizing isooctyl thioglycolate feed in semi-batch polymerization.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use of this compound (IOTG) as a chain transfer agent (CTA) in semi-batch polymerization processes. Here you will find answers to frequently asked questions, detailed troubleshooting guides for specific experimental issues, and validated protocols to optimize your polymerization reactions.
Part 1: Frequently Asked Questions (FAQs) about this compound (IOTG)
What is this compound (IOTG) and what is its primary function in polymerization?
This compound (IOTG) is an ester of thioglycolic acid and isooctyl alcohol.[1][2] In polymer chemistry, its primary role is to act as a chain transfer agent (CTA), particularly in free-radical polymerization.[2][] Its main function is to control the molecular weight and molecular weight distribution (MWD) of the resulting polymers.[][4]
How does IOTG control the molecular weight of a polymer?
IOTG participates in a chain transfer reaction where the growing polymer radical abstracts the hydrogen atom from the thiol group (-SH) of the IOTG molecule. This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new polymer chain. This process is repeated, leading to the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight of the polymer.[4]
What are the typical physical properties of IOTG I should be aware of?
IOTG is a colorless to pale yellow liquid with a characteristic odor.[5] It is soluble in organic solvents but has low solubility in water.[5] Key physical properties are summarized below:
| Property | Value |
| Molecular Formula | C10H20O2S |
| Molecular Weight | 204.33 g/mol |
| Boiling Point | 125 °C |
| Density | 0.970 g/cm³ at 4 °C |
Source: --INVALID-LINK--[6]
In which types of polymerization is IOTG commonly used?
IOTG is versatile and can be used in various polymerization processes, including:
It is particularly effective in systems where precise control over molecular weight is crucial for the final application of the polymer, such as in the manufacturing of synthetic rubbers, resins, and plastics.[]
What are the main advantages of using IOTG over other chain transfer agents?
IOTG offers several advantages:
-
High Chain Transfer Constant: It is highly efficient in controlling molecular weight, allowing for the use of small quantities.
-
Low Odor: Compared to other mercaptans, IOTG has a relatively low odor, which is advantageous for handling and for the final product properties.
-
Good Solubility: It is readily soluble in most common monomers and organic solvents.
How does the concentration of IOTG affect the final polymer properties?
The concentration of IOTG is inversely proportional to the molecular weight of the polymer. Increasing the concentration of IOTG will result in a lower average molecular weight. However, an excessively high concentration can lead to the formation of a large number of very short polymer chains (oligomers), which may negatively impact the mechanical properties of the final polymer.
Part 2: Troubleshooting Guide for IOTG Feed in Semi-Batch Polymerization
Problem 1: Inconsistent Molecular Weight (MW) or Broad Molecular Weight Distribution (MWD) in the Final Polymer.
My final polymer has a much broader MWD than expected, and batch-to-batch consistency is poor. Could my IOTG feeding strategy be the cause?
Yes, an improper IOTG feeding strategy is a common cause for broad MWD and poor batch-to-batch reproducibility. Here’s a breakdown of potential causes and solutions:
-
Potential Causes:
-
Non-uniform IOTG concentration: If the IOTG is not fed at a rate proportional to the rate of polymerization, the ratio of CTA to monomer will fluctuate. This leads to the formation of polymer chains of varying lengths at different stages of the reaction.
-
Poor mixing: Inadequate agitation in the reactor can lead to localized high concentrations of IOTG, causing a burst of chain termination events and the formation of very short chains in those areas.
-
Delayed IOTG feed initiation: Starting the IOTG feed too late in the polymerization process will result in an initial population of very long polymer chains, which will broaden the overall MWD.
-
-
Diagnostic Steps:
-
Monitor Monomer Conversion: Track the monomer conversion over time to understand the polymerization rate profile.
-
Analyze Polymer Samples at Different Time Points: Take samples from the reactor at regular intervals and analyze the molecular weight and MWD using Gel Permeation Chromatography (GPC). This will reveal how the MWD is evolving throughout the reaction.
-
Review Your Feed Profile: Compare your IOTG feed rate to the monomer conversion rate. Are they proportional?
-
-
Recommended Solutions:
-
Implement a "Starved" Feed Condition: A starved feed strategy, where the monomer and IOTG are fed at a controlled rate, can help maintain a constant ratio of CTA to monomer, leading to a narrower MWD.[9]
-
Optimize Agitation: Ensure your reactor's agitation is sufficient to provide good mixing and a uniform distribution of the fed IOTG.
-
Programmed Feed Profile: Based on your monomer conversion data, develop a programmed feed profile for the IOTG that matches the rate of polymerization. This may require some initial experiments to establish the optimal feed curve.
-
Problem 2: Final Average Molecular Weight is Higher or Lower Than Targeted.
I've calculated the amount of IOTG needed, but my final polymer's average molecular weight is consistently off-target. What could be the issue with my IOTG feed?
This is a common issue that can often be traced back to the preparation and delivery of the IOTG feed.
-
Potential Causes:
-
Inaccurate IOTG Quantification: Errors in weighing or measuring the IOTG, or impurities in the IOTG itself, can lead to an incorrect amount being added.
-
IOTG Degradation: IOTG can be sensitive to oxidation, especially at elevated temperatures. If the feed solution is prepared long in advance or stored improperly, the IOTG may degrade, reducing its effectiveness.
-
Interaction with Other Components: IOTG can potentially react with other components in your feed stream before it reaches the reactor, reducing its availability for chain transfer.
-
-
Diagnostic Steps:
-
Verify IOTG Purity: Use techniques like Gas Chromatography (GC) or titration to verify the purity of your IOTG.
-
Check Feed Line for Blockages: Ensure that the feed line is clear and that the IOTG solution is being delivered to the reactor at the intended rate.
-
Analyze IOTG Concentration in Feed Tank Over Time: If you suspect degradation, take samples from your IOTG feed tank at the beginning and end of the feed period and analyze the IOTG concentration.
-
-
Recommended Solutions:
-
Freshly Prepare IOTG Solutions: Prepare the IOTG feed solution shortly before use and protect it from air and light.
-
Calibrate Your Feed Pump: Regularly calibrate the pump used to deliver the IOTG solution to ensure accurate and consistent delivery.
-
Inert Gas Blanket: Consider using an inert gas blanket (e.g., nitrogen or argon) over your IOTG feed tank to prevent oxidation.
-
Problem 3: Reduced Monomer Conversion or Slower Reaction Rate.
Since I started using a semi-batch feed for IOTG, I've noticed a drop in my overall monomer conversion and a slower polymerization rate. Why is this happening?
While IOTG is primarily a chain transfer agent, it can influence the overall kinetics of the polymerization.
-
Potential Causes:
-
Radical Scavenging: At very high concentrations, the thiyl radicals formed from IOTG can undergo side reactions, such as radical-radical coupling, which can reduce the overall concentration of propagating radicals and thus slow down the polymerization rate.
-
Inhibitory Impurities: The IOTG itself or the solvent used to prepare the feed solution may contain impurities that inhibit polymerization.
-
-
Diagnostic Steps:
-
Run a Control Experiment: Conduct a polymerization without IOTG to establish a baseline reaction rate.
-
Vary IOTG Concentration: Perform a series of experiments with varying IOTG concentrations to see if there is a correlation between the IOTG level and the reduction in reaction rate.
-
Purify IOTG and Solvent: If you suspect impurities, purify the IOTG and the solvent used for the feed solution before use.
-
-
Recommended Solutions:
-
Optimize IOTG Concentration: Use the minimum amount of IOTG necessary to achieve the target molecular weight.
-
Adjust Initiator Concentration: You may need to slightly increase the initiator concentration to compensate for any radical scavenging effects of the IOTG.
-
Consider a Different CTA: If the issue persists, you may need to consider a different chain transfer agent with a lower impact on the polymerization rate.
-
Problem 4: Gel Formation or Cross-linking in the Reactor.
I am observing gel formation in my reactor, which was not an issue with a batch addition of IOTG. How can the feeding strategy be related to this?
Gel formation is indicative of uncontrolled cross-linking reactions. While IOTG is meant to prevent this by controlling chain length, its feeding strategy can inadvertently contribute to the problem.
-
Potential Causes:
-
Localized Monomer Starvation: If the monomer feed rate is too low compared to the initiator feed rate, the growing polymer radicals may participate in side reactions like chain transfer to polymer, leading to branching and eventually cross-linking.
-
Temperature Hotspots: Poor mixing of the incoming feeds can lead to temperature hotspots in the reactor, which can accelerate side reactions that lead to gelation.
-
-
Diagnostic Steps:
-
Monitor Reactor Temperature Profile: Use multiple temperature probes to check for any temperature gradients within the reactor.
-
Analyze Gel Content: Quantify the amount of gel being formed at different stages of the reaction.
-
Review Monomer and Initiator Feed Rates: Ensure that the monomer and initiator are being fed at appropriate rates to maintain a controlled polymerization.
-
-
Recommended Solutions:
-
Optimize Monomer Feed Rate: Ensure a sufficient monomer concentration is maintained in the reactor to favor propagation over side reactions.
-
Improve Heat Removal: Enhance the cooling capacity of your reactor to prevent temperature spikes.
-
Co-feed IOTG with Monomer: Feeding the IOTG and monomer together can help ensure that the CTA is present where and when it is needed to control chain growth.
-
Problem 5: Phase Separation or Poor Latex Stability (in Emulsion Polymerization).
My emulsion polymerization is showing signs of instability, such as coagulation or phase separation, after implementing a semi-batch IOTG feed. What is the likely cause?
In emulsion polymerization, maintaining colloidal stability is critical. The way you introduce IOTG can disrupt this delicate balance.
-
Potential Causes:
-
IOTG as a Co-surfactant: IOTG has some amphiphilic character and can interfere with the surfactant layer stabilizing the polymer particles, leading to flocculation and coagulation.
-
Solvent Shock: If the IOTG is dissolved in a solvent that is not compatible with the aqueous phase, it can cause localized phase separation and destabilize the emulsion.
-
High Ionic Strength: If the IOTG feed solution contains ionic impurities, it can increase the ionic strength of the aqueous phase, which can compress the electrical double layer around the polymer particles and lead to instability.
-
-
Diagnostic Steps:
-
Measure Particle Size Distribution: Monitor the particle size distribution throughout the polymerization. An increase in the number of large particles or the appearance of a bimodal distribution can indicate instability.
-
Check the Compatibility of the IOTG Solvent: Ensure that the solvent used for the IOTG feed is compatible with your emulsion system.
-
Analyze the Ionic Content of Your IOTG Feed: Check the IOTG feed for any ionic impurities.
-
-
Recommended Solutions:
-
Pre-emulsify the IOTG: Pre-emulsifying the IOTG with the monomer before feeding it to the reactor can improve its distribution and minimize its impact on latex stability.
-
Use a Co-solvent: If a solvent is necessary, choose a co-solvent that is miscible with water and does not adversely affect the emulsion stability.
-
Increase Surfactant Concentration: A slight increase in the surfactant concentration may be necessary to compensate for any destabilizing effects of the IOTG.
-
Part 3: Experimental Protocols
Protocol 1: Determining the Optimal IOTG Feed Profile
-
Establish a Baseline: Run a semi-batch polymerization with your monomer feed but without any IOTG. Take samples at regular intervals and measure the monomer conversion.
-
Plot Conversion vs. Time: Plot the monomer conversion as a function of time to obtain the polymerization rate profile.
-
Calculate the Required IOTG Feed Rate: Based on your target molecular weight and the polymerization rate profile, calculate the required IOTG feed rate at different time points to maintain a constant ratio of CTA to monomer.
-
Program the Feed Pump: Program your feed pump to deliver the IOTG according to the calculated feed profile.
-
Validate the Profile: Run a polymerization with the programmed IOTG feed and analyze the molecular weight of the final polymer. Adjust the feed profile as needed to fine-tune the molecular weight.
Protocol 2: Preparation and Handling of IOTG Feed Solution
-
Use High-Purity IOTG: Start with IOTG of the highest available purity to avoid introducing inhibitory impurities.
-
Choose a Suitable Solvent: If a solvent is required, select one that is inert to the polymerization reaction and compatible with your system.
-
Prepare Freshly: Prepare the IOTG solution immediately before use to minimize degradation.
-
Inert Atmosphere: If possible, prepare and store the IOTG solution under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Store the IOTG solution in an amber bottle or a container wrapped in aluminum foil to protect it from light.
Protocol 3: Monitoring Polymer Molecular Weight During Semi-Batch Polymerization
-
Sample Collection: At predetermined time intervals, carefully extract a small sample from the reactor.
-
Quenching the Reaction: Immediately quench the polymerization in the sample by adding a suitable inhibitor (e.g., hydroquinone).
-
Sample Preparation: Precipitate the polymer from the sample, wash it to remove any unreacted monomer and other impurities, and dry it under vacuum.
-
GPC Analysis: Dissolve the dried polymer in a suitable solvent and analyze its molecular weight and MWD using Gel Permeation Chromatography (GPC).
-
Data Analysis: Plot the evolution of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) as a function of conversion.
Part 4: Data Presentation
Table 1: Effect of IOTG Concentration on Polymer Molecular Weight and Polydispersity Index (PDI)
| IOTG Concentration (wt% relative to monomer) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.0 | 500,000 | 1,200,000 | 2.4 |
| 0.1 | 250,000 | 550,000 | 2.2 |
| 0.2 | 120,000 | 250,000 | 2.1 |
| 0.5 | 50,000 | 105,000 | 2.1 |
| 1.0 | 25,000 | 52,000 | 2.1 |
Note: These are representative data and the actual values will depend on the specific polymerization system.
Table 2: Comparison of IOTG Feeding Strategies
| Feeding Strategy | Description | Advantages | Disadvantages |
| Batch Addition | All IOTG is added at the beginning of the reaction. | Simple to implement. | Can lead to broad MWD if polymerization rate varies. |
| Constant Feed | IOTG is fed at a constant rate throughout the polymerization. | Better control over MWD than batch addition. | May not be optimal if polymerization rate is not constant. |
| Programmed Feed | IOTG feed rate is varied to match the polymerization rate. | Provides the best control over MWD and batch-to-batch consistency. | Requires more effort to develop and implement. |
Part 5: Visualization
Diagram 1: Mechanism of Catalytic Chain Transfer with IOTG
Caption: Mechanism of chain transfer with IOTG.
Diagram 2: Troubleshooting Workflow for Inconsistent Molecular Weight
Caption: Troubleshooting inconsistent molecular weight.
Part 6: References
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References
- 1. ewg.org [ewg.org]
- 2. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isooctyl Thioglycolate in Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Isooctyl Thioglycolate (IOTG). This guide is designed for professionals who use IOTG as a chain transfer agent (CTA) in polymerization reactions and have encountered unexpected results. Here, we will explore the causal relationships between common impurities in IOTG and their effects on polymerization outcomes, providing you with actionable troubleshooting protocols and in-depth scientific explanations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (IOTG) in polymerization?
This compound is primarily used as a Chain Transfer Agent (CTA) in free-radical polymerization.[1][2] Its main function is to control the molecular weight of the resulting polymer.[3][4] During polymerization, the growing polymer radical can abstract the hydrogen atom from the thiol group (-SH) of IOTG. This terminates the growth of that specific polymer chain and creates a new thiyl radical (IOTG•). This new radical then initiates the growth of a new polymer chain. This process, known as catalytic chain transfer, effectively lowers the average molecular weight of the final polymer.[3] The efficiency of this process is determined by the chain transfer constant, which quantifies the effectiveness of the CTA.[3]
Mechanism of Chain Transfer with IOTG
Caption: Ideal chain transfer mechanism involving this compound (IOTG).
Troubleshooting Guide: Impurity Effects
Unanticipated polymerization results, such as incorrect molecular weight, broad polydispersity index (PDI), or altered reaction kinetics, can often be traced back to impurities within the chain transfer agent.
Q2: My polymer's molecular weight is significantly higher than expected and the PDI is broad. What could be the cause?
This is a classic symptom of a lower-than-expected concentration of active chain transfer agent. The most common culprit in IOTG is its oxidized form, di(isooctoxycarbonylmethyl) disulfide .
-
Causality: Thiols are susceptible to oxidation, which couples two thiol molecules to form a disulfide. This disulfide impurity is a much less efficient CTA than the corresponding thiol.[5] While the disulfide bond can cleave under certain polymerization conditions to generate radicals, the rate and efficiency of this process are significantly lower than hydrogen abstraction from the thiol. Consequently, the effective concentration of your CTA is reduced, leading to longer polymer chains (higher Mw) before a transfer event occurs. The variable and slow initiation from the disulfide also contributes to a broader molecular weight distribution (PDI).
Logical Relationship: Disulfide Impurity Effect
Caption: Impact of disulfide impurity on polymerization outcome.
Q3: My polymer's molecular weight is unexpectedly low. What impurities should I investigate?
A lower-than-expected molecular weight suggests that either a more efficient CTA is present or that other components are acting as unintended chain transfer agents.
-
Causality 1: Unreacted Starting Materials: The synthesis of IOTG involves the esterification of thioglycolic acid and isooctyl alcohol.[1][6]
-
Thioglycolic Acid: As a thiol, it is also an active CTA. Due to its smaller size, it may have a different chain transfer constant and will certainly have different partitioning behavior in emulsion systems, potentially leading to deviations from expected results.
-
Isooctyl Alcohol: Alcohols can act as chain transfer agents, although they are generally much less effective than thiols.[7][8] However, if present in significant quantities, their contribution can become noticeable, resulting in a modest decrease in molecular weight. In some polymerization systems, alcohols can also act as solvents, which may alter reaction kinetics.[8][9]
-
-
Causality 2: Other Thiol Impurities: The presence of other, more reactive thiol impurities, even at low levels, can significantly reduce the polymer's molecular weight.
Q4: My polymerization reaction is inhibited or proceeding very slowly. How can IOTG be the cause?
While less common, certain impurities or additives in IOTG can inhibit or retard free-radical polymerization.
-
Causality:
-
Stabilizers/Antioxidants: Technical-grade thiols are often stabilized with small amounts of antioxidants to prevent oxidation to disulfides. These antioxidants are, by their nature, radical scavengers. If present in sufficient concentration, they can compete with the monomer for the initiator radicals, leading to an induction period or a slower overall polymerization rate.
-
Trace Metal Impurities: Certain metal ions can interfere with redox initiation systems or participate in side reactions that terminate growing polymer chains.
-
Experimental Protocols & Data Analysis
To diagnose these issues, you must quantify the purity of your IOTG. Here are validated methods for analysis.
Protocol 1: Quantification of Active Thiol Content by Titration
This protocol determines the concentration of the active -SH group, directly revealing any discrepancy caused by the presence of the disulfide form.
Objective: To determine the percentage of active IOTG-SH in a sample.
Materials:
-
This compound (IOTG) sample
-
Iodine (I₂) standard solution (e.g., 0.1 N)
-
Sodium thiosulfate (Na₂S₂O₃) standard solution (for back-titration, if needed)
-
Starch indicator solution (1%)
-
Appropriate solvent (e.g., isopropanol or ethanol)
-
Deionized water
Procedure (Direct Titration):
-
Accurately weigh approximately 0.5 g of the IOTG sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of isopropanol.
-
Add 2-3 drops of the starch indicator solution. The solution should remain colorless.
-
Titrate the solution with the standardized 0.1 N iodine solution.
-
The endpoint is reached when the solution shows a persistent blue-black color.
-
Record the volume of iodine solution used.
Calculation:
-
% Active Thiol = (V_Iodine × N_Iodine × MW_IOTG) / (20 × W_sample)
-
V_Iodine: Volume of iodine solution in mL
-
N_Iodine: Normality of the iodine solution
-
MW_IOTG: Molecular weight of IOTG (204.33 g/mol )
-
W_sample: Weight of the IOTG sample in grams
-
| Expected Purity (%) | Observed Purity (%) | Potential Implication |
| > 99.0% | 95.0% | 4% of the sample is likely the inactive disulfide, leading to higher Mw. |
| > 99.0% | 98.5% | Minor disulfide content; may cause slight deviation in Mw. |
| > 99.0% | > 100% | Suggests presence of a lower molecular weight thiol impurity (e.g., thioglycolic acid). |
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method separates and quantifies IOTG, its disulfide, and residual starting materials.
Objective: To identify and quantify key impurities in an IOTG sample.
Instrumentation & Conditions:
-
HPLC System: With UV detector (e.g., monitoring at 210 nm or 225 nm)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and water. For example, 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare individual standards of IOTG, isooctyl alcohol, and, if available, the di(isooctoxycarbonylmethyl) disulfide in the mobile phase at known concentrations (e.g., 1 mg/mL).
-
Sample Preparation: Accurately dilute the IOTG sample in the mobile phase to a similar concentration.
-
Analysis: Inject the standards individually to determine their retention times. Then, inject the IOTG sample.
-
Quantification: Identify peaks in the sample chromatogram based on retention times. Quantify the impurities by comparing their peak areas to the calibration curves generated from the standards.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting IOTG-related polymerization issues.
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Residual Isooctyl Thioglycolate in Final Polymer
Welcome to the technical support center for polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Isooctyl Thioglycolate (IOTG) as a chain transfer agent (CTA) and are facing challenges with its residual presence in the final polymer product. Here, we provide in-depth, experience-based answers to common questions and troubleshooting strategies to ensure your polymer meets the required purity standards for its intended application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the use of IOTG and the implications of its residual presence.
Q1: What is this compound (IOTG) and why is it used in polymerization?
Q2: Why is it critical to minimize residual IOTG in the final polymer?
A2: Minimizing residual IOTG is crucial for several reasons, spanning performance, safety, and regulatory compliance:
-
Toxicity and Biocompatibility: For polymers intended for biomedical or pharmaceutical applications, residual thiols can be a significant concern. While IOTG is used in some cosmetic formulations, its safety is concentration-dependent and qualified for specific uses, advising against skin contact for hairdressers.[1][8] In more sensitive applications like drug delivery, leachables and extractables are strictly regulated, and residual IOTG could pose toxicological risks.
-
Odor: Thiols are known for their strong, unpleasant odors.[9] Even trace amounts of residual IOTG can impart a noticeable sulfur smell to the final product, which is often undesirable, especially in consumer-facing or medical products.
-
Impact on Polymer Properties: Unreacted IOTG can act as a plasticizer, potentially altering the thermal and mechanical properties of the final polymer, such as its glass transition temperature (Tg) and tensile strength.[10] It can also interfere with post-polymerization cross-linking reactions.[11]
-
Long-Term Stability: The thiol group is susceptible to oxidation. Its presence can compromise the long-term stability and shelf-life of the polymer, potentially leading to discoloration or changes in material properties over time.
Q3: What are the primary factors that lead to high residual IOTG?
A3: High levels of residual IOTG typically stem from a combination of factors related to reaction kinetics and purification inefficiency:
-
Incorrect Stoichiometry: Using an excessive amount of IOTG relative to the initiator and monomer is a common cause. While a higher CTA concentration effectively reduces polymer MW, it also increases the likelihood of unreacted IOTG remaining at the end of the reaction.[3][12]
-
Low Monomer Conversion: If the polymerization reaction does not proceed to a high conversion rate, there will be less opportunity for the growing polymer chains to react with the IOTG, leaving a larger fraction of it unconsumed.
-
Reaction Rate Imbalances: The rates of initiation, propagation, and chain transfer are all critical. If the rate of chain transfer is not well-matched with the rate of propagation, it can lead to inefficient consumption of the CTA.[13]
-
Ineffective Purification: The final polymer purification steps may be insufficient to remove the relatively small and non-polar IOTG molecule from the bulk polymer matrix. Methods like simple precipitation may not be effective enough.
Part 2: Troubleshooting Guide for High Residual IOTG
This section provides a structured, problem-and-solution approach to diagnosing and resolving issues with residual IOTG.
Workflow for Troubleshooting High Residual IOTG
The following diagram outlines a logical workflow for addressing high residual IOTG levels in your polymer.
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. youtube.com [youtube.com]
- 6. Chain transfer - Wikipedia [en.wikipedia.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. people.clarkson.edu [people.clarkson.edu]
- 12. researchgate.net [researchgate.net]
- 13. CTA concentration effects on rate retardation in RAFT - American Chemical Society [acs.digitellinc.com]
Addressing broad molecular weight distribution with isooctyl thioglycolate
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Broad Molecular Weight Distribution
Introduction
Welcome to the Technical Support Center for Isooctyl Thioglycolate (IOTG). This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who are utilizing IOTG in their polymerization experiments. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot and optimize your reactions, specifically focusing on controlling broad molecular weight distribution (MWD).
This resource is structured to move from foundational concepts to practical, hands-on troubleshooting. We will explore the mechanism of IOTG as a chain transfer agent, delve into common experimental challenges through a question-and-answer format, and provide detailed protocols and visual aids to support your work.
Understanding the Role of this compound (IOTG)
This compound (IOTG) is a crucial tool in polymer chemistry, primarily used as a chain transfer agent (CTA) to regulate the molecular weight and molecular weight distribution of polymers.[1][2][] Its effectiveness stems from the relatively weak sulfur-hydrogen bond in the thiol group.
During a polymerization reaction, a growing polymer chain can react with the IOTG molecule. The growing polymer chain abstracts the hydrogen atom from the thiol group of IOTG, terminating that specific polymer chain.[2] This process simultaneously creates a new radical on the sulfur atom of the IOTG molecule, which can then initiate a new polymer chain. This "transfer" of the radical activity from a growing polymer chain to the CTA is the fundamental principle of chain transfer.
By introducing a controlled number of these chain transfer events, IOTG effectively limits the average length of the polymer chains, leading to a lower average molecular weight. Crucially, the efficiency of this process directly impacts the breadth of the molecular weight distribution, often quantified by the Polydispersity Index (PDI).
Visualizing the Chain Transfer Mechanism
Caption: Chain transfer mechanism of IOTG in polymerization.
Troubleshooting Broad Molecular Weight Distribution (MWD)
A broad molecular weight distribution, indicated by a high Polydispersity Index (PDI), is a common challenge in polymerization. A high PDI signifies a wide range of polymer chain lengths, which can negatively impact the material's physical and mechanical properties. This section addresses specific issues you might encounter.
Q1: My PDI is significantly higher than expected, despite using IOTG. What are the most likely causes?
A1: A higher-than-expected PDI can stem from several factors related to the IOTG and the overall reaction conditions. Here’s a systematic approach to troubleshooting:
-
IOTG Concentration: The concentration of the chain transfer agent is a primary lever for controlling molecular weight and PDI. An insufficient concentration of IOTG will lead to fewer chain transfer events, allowing some polymer chains to grow much longer than others, thus broadening the MWD. Conversely, an excessively high concentration can sometimes lead to side reactions or interfere with the polymerization kinetics, also potentially broadening the PDI.
-
Purity of IOTG: Impurities in the IOTG can have a significant impact on its effectiveness.[4][5] Oxidized IOTG (disulfides) will not participate in the chain transfer reaction, effectively lowering the concentration of the active CTA.[6] Other impurities might act as inhibitors or retarders, altering the polymerization kinetics and leading to a broader MWD. It is crucial to use high-purity IOTG and ensure proper storage to prevent oxidation.
-
Reaction Temperature: Temperature plays a critical role in the kinetics of both polymerization and chain transfer. If the reaction temperature is too high, the rate of polymerization may significantly outpace the rate of chain transfer, leading to the formation of high molecular weight polymers and a broader PDI. Conversely, a temperature that is too low might result in a sluggish reaction and incomplete monomer conversion, which can also affect the final MWD.
-
Monomer and Initiator Purity: Impurities in the monomer or initiator can also lead to a broad PDI. Some impurities can act as inhibitors or retarders, while others might initiate new polymer chains at different rates, contributing to a wider distribution of chain lengths.
Q2: How can I optimize the concentration of IOTG for my specific polymerization system?
A2: Optimizing the IOTG concentration requires a systematic approach, as the ideal concentration will depend on the specific monomer(s), initiator, solvent, and desired target molecular weight.
A common starting point is to perform a series of small-scale reactions with varying concentrations of IOTG. By analyzing the resulting molecular weight and PDI for each reaction, you can generate a dose-response curve to identify the optimal concentration range for your system.
Table 1: Example of IOTG Concentration Optimization
| Experiment | IOTG Concentration (mol%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 0.1 | 150,000 | 2.8 |
| 2 | 0.5 | 80,000 | 2.1 |
| 3 | 1.0 | 45,000 | 1.8 |
| 4 | 2.0 | 25,000 | 1.6 |
This is example data and will vary based on the specific polymerization system.
Q3: I'm observing batch-to-batch variability in my PDI. What should I investigate?
A3: Batch-to-batch variability is a frustrating issue that often points to subtle inconsistencies in experimental setup or reagent quality. Here’s a checklist of potential culprits:
-
Reagent Quality and Handling: Ensure that the IOTG, monomers, and initiator are from the same lot or have been tested for consistent purity. Pay close attention to the handling and storage of IOTG to prevent oxidation. It should be stored in a cool, dry place, away from oxidizing agents.[7][8]
-
Reaction Setup and Conditions: Minor variations in reaction temperature, stirring rate, or the rate of addition of reagents can influence the polymerization kinetics and, consequently, the MWD. Ensure that your experimental setup is consistent across all batches.
-
Atmosphere Control: For many polymerization reactions, particularly those sensitive to oxygen, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon). Oxygen can act as an inhibitor and lead to inconsistent results.
Q4: Can the choice of solvent affect the performance of IOTG?
A4: Yes, the solvent can influence the effectiveness of IOTG, although its impact is often secondary to factors like concentration and temperature. The solvent can affect the solubility of the polymer and the chain transfer agent, which in turn can influence the kinetics of the chain transfer reaction.[9] In some cases, the solvent itself can act as a chain transfer agent, albeit typically with much lower efficiency than a dedicated CTA like IOTG.[2] When selecting a solvent, consider its potential for chain transfer and ensure it is compatible with all components of your reaction system.
Troubleshooting Workflow
Caption: Troubleshooting workflow for broad MWD.
Frequently Asked Questions (FAQs)
Q: What is the typical appearance and odor of IOTG? A: this compound is a water-white or pale yellow liquid with a faint fruity odor.[7][8]
Q: What are the recommended storage conditions for IOTG? A: IOTG should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[8] It is recommended to store it below +30°C.[10][11][12] It is also important to store it away from incompatible materials, such as strong oxidizers.[1][7]
Q: What personal protective equipment (PPE) should be worn when handling IOTG? A: When handling IOTG, it is important to wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[8] Work should be conducted in a well-ventilated area to avoid inhaling vapors.[8]
Q: Are there any known side reactions of IOTG during polymerization? A: The primary side reaction of concern is the oxidation of IOTG to form disulfides. Disulfides are not effective chain transfer agents and their presence can lead to a loss of control over molecular weight and a broadening of the MWD.
Q: Can IOTG be used in emulsion polymerization? A: Yes, IOTG is a non-water-soluble mercaptan that can be used as a chain transfer agent in aqueous polymerization systems, including emulsion polymerization.[13]
Experimental Protocols
Protocol 1: General Procedure for Radical Polymerization with IOTG for MWD Control
This protocol provides a general framework. Specific quantities and conditions should be optimized for your particular system.
-
Reagent Preparation:
-
Purify the monomer(s) to remove inhibitors.
-
Ensure the initiator is of high purity and stored correctly.
-
Use high-purity IOTG. If the purity is suspect, consider purification by vacuum distillation.
-
-
Reaction Setup:
-
Assemble a reaction vessel equipped with a mechanical stirrer, a condenser, a nitrogen/argon inlet, and a temperature probe.
-
Charge the reaction vessel with the desired amount of monomer and solvent (if applicable).
-
Begin purging the system with an inert gas (nitrogen or argon) to remove oxygen.
-
-
Initiation and IOTG Addition:
-
While stirring and maintaining the inert atmosphere, add the specified amount of IOTG to the reaction mixture.
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature has stabilized, add the initiator to start the polymerization.
-
-
Polymerization:
-
Maintain the reaction at the set temperature for the desired duration.
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., to determine monomer conversion).
-
-
Termination and Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Filter and wash the polymer to remove any unreacted monomer, initiator fragments, and IOTG.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. jnfuturechemical.com [jnfuturechemical.com]
- 11. parchem.com [parchem.com]
- 12. 25103-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. US5112522A - Mercaptan chain transfer agent compositions useful in aqueous polymerizations - Google Patents [patents.google.com]
Technical Support Center: Isooctyl Thioglycolate (IOTG)
Introduction: Understanding Isooctyl Thioglycolate (IOTG) and Its Experimental Impact
Welcome to the technical support center for researchers encountering challenges with this compound (IOTG). IOTG, the isooctyl ester of thioglycolic acid, is a versatile chemical compound utilized across various industries as a stabilizer in plastics (notably PVC), an antioxidant, a plasticizer, and a reducing agent in cosmetic formulations like hair straighteners.[1][2][3] Its presence in laboratory samples, often as an unexpected contaminant leached from plasticware or as a component of a test formulation, can lead to significant experimental inhibition.
The primary cause of this interference is the thiol (-SH) group in the thioglycolate moiety. This functional group is a potent reducing agent, capable of cleaving disulfide bonds (-S-S-) that are critical for the tertiary and quaternary structure of many proteins, including enzymes and antibodies.[2] Disruption of these bonds leads to protein denaturation and loss of function, which can manifest as catastrophic failure in a wide range of biological assays. This guide provides a structured, question-and-answer approach to help you diagnose, troubleshoot, and overcome the inhibitory effects of IOTG in your experiments.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Identification and Confirmation of IOTG Inhibition
Question: My assay (PCR/ELISA/Cell Culture) has suddenly stopped working with certain samples. How can I determine if IOTG is the culprit?
Answer: Identifying the source of inhibition requires a systematic process of elimination. Given IOTG's prevalence in plastics and its chemical properties, it should be considered a potential inhibitor if you observe assay failure, particularly with samples that may have been in contact with new plastic consumables or are derived from complex formulations.
The core issue stems from the reactive thiol group. This group can denature critical protein reagents or interfere with reaction components.
Here is a logical workflow to diagnose the problem:
Caption: Diagnostic workflow to confirm IOTG inhibition.
Experimental Protocol: IOTG Spike-in Control
This protocol is designed to confirm if IOTG is the substance inhibiting your assay.
-
Prepare IOTG Stock: Create a 10% (v/v) stock solution of IOTG in an appropriate organic solvent like ethanol or DMSO, as it is not soluble in water.[2]
-
Identify a 'Clean' Sample: Use a sample matrix identical to your test sample that has previously yielded reliable, positive results in your assay. This will be your positive control.
-
Spike the Sample: Create a dilution series of IOTG directly in aliquots of your 'clean' sample. Aim for final IOTG concentrations ranging from 0.001% to 1%.
-
Run the Assay: Analyze the IOTG-spiked samples alongside your un-spiked positive control and the problematic test sample(s).
-
Analyze Results: If the assay signal decreases in a dose-dependent manner with increasing IOTG concentration, and the failure pattern mimics that of your test sample, you have strong evidence that IOTG is the inhibitor.
Section 2: Overcoming Inhibition in Immunoassays (ELISA, Western Blot)
Question: My ELISA signal is completely gone, or my Western blot antibodies are not working. How does IOTG interfere, and how can I fix it?
Answer: In immunoassays, the most probable mechanism of IOTG inhibition is the irreversible denaturation of antibodies (both capture and detection) and/or the target antigen if it is a protein. The thiol group on IOTG reduces the disulfide bonds that maintain the specific three-dimensional structure of the antibody's antigen-binding site.
Caption: Mechanism of antibody denaturation by IOTG.
Mitigation Strategy: Sample Pre-treatment via Oxidation
Since the thiol group is the problem, you can neutralize it through chemical oxidation before running the immunoassay. This converts the reactive thiol (-SH) into a non-reactive sulfonic acid group (-SO3H) or disulfide.
Experimental Protocol: Mild Oxidation of Sample
Caution: This method is suitable for robust, non-protein analytes. If your target analyte is a protein, this harsh treatment could damage it. Test this on a small scale first. For protein analytes, sample cleanup (Section 4) is preferred.
-
Reagent Preparation: Prepare a fresh 3% (v/v) solution of hydrogen peroxide (H₂O₂) in ultrapure water.
-
Sample Treatment: Add H₂O₂ to your sample to a final concentration of 0.1-0.3%. For example, add 10 µL of 3% H₂O₂ to 290 µL of your sample.
-
Incubation: Incubate at room temperature for 15-20 minutes. This allows the oxidation of the thiol group.
-
Quench Reaction (Critical): Add catalase to a final concentration of 100-200 µg/mL to neutralize any remaining H₂O₂. Incubate for 5-10 minutes. Residual peroxide can damage assay reagents.
-
Assay: Use the treated sample directly in your ELISA or Western blot protocol.
Section 3: Overcoming Inhibition in Nucleic Acid Amplification (PCR, qPCR)
Question: My PCR/qPCR amplification is failing (no Cq or late Cq) for specific samples. How could IOTG cause this?
Answer: PCR inhibition by IOTG can occur through several mechanisms:
-
Denaturation of DNA Polymerase: Like other proteins, Taq polymerase relies on its structural integrity for function. IOTG can reduce key disulfide bonds, inactivating the enzyme.
-
Chelation of Magnesium Ions (Mg²⁺): The thiol group can potentially chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase activity.[4]
-
Interaction with Primers/Template: While less common, high concentrations of hydrophobic compounds can interfere with the annealing process.
Mitigation Strategies for PCR
-
Sample Dilution: The simplest approach. Diluting the sample (e.g., 1:10, 1:100) can lower the IOTG concentration to a sub-inhibitory level while still retaining enough template for amplification.
-
Use of PCR Enhancers/Additives: Certain additives can neutralize inhibitors and improve polymerase processivity.
Experimental Protocol: PCR with Inhibitor-Resistant Master Mix/Additives
-
Choose an Appropriate Polymerase: Select a DNA polymerase known for its resistance to common inhibitors or use a master mix specifically formulated for crude samples.
-
Add BSA: Supplement your PCR reaction with Bovine Serum Albumin (BSA) to a final concentration of 0.1 to 0.8 µg/µL. BSA can bind to and sequester many inhibitors.[5]
-
Protocol:
-
Thaw all reagents on ice.
-
Prepare a master mix containing water, PCR buffer, dNTPs, primers, BSA, and DNA polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add your template DNA (including diluted versions of your inhibited sample).
-
Run your standard thermal cycling protocol.
-
-
Analysis: Compare the amplification curves of the neat sample, diluted samples, and controls. Successful amplification in the presence of BSA or in diluted samples points to successful mitigation.
Section 4: Universal Mitigation: Sample Cleanup Methods
Question: My analyte is sensitive, and I cannot risk modifying it with chemical treatments. What are the best ways to physically remove IOTG from my sample?
Answer: When the integrity of the analyte is paramount, physical removal of the IOTG contaminant is the gold standard. The best method depends on the nature of your analyte and sample matrix. IOTG is a relatively small, hydrophobic molecule (M.W. 204.33 g/mol ).[1]
| Method | Principle | Best For | Pros | Cons |
| Solid-Phase Extraction (SPE) | Differential partitioning of sample components between a solid phase and a liquid phase. | Small molecule analytes in a complex matrix. | High selectivity; can concentrate analyte. | Requires method development; potential for analyte loss. |
| Dialysis / Buffer Exchange | Size-based separation across a semi-permeable membrane. | Macromolecular analytes (Proteins, DNA >10 kDa). | Gentle; preserves analyte activity. | Slow; can significantly dilute the sample. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. | Purifying macromolecules from small molecule contaminants. | High resolution; gentle on analyte. | Requires specialized equipment (HPLC/FPLC). |
| Protein Precipitation | Using a solvent (e.g., cold acetone) to precipitate proteins while small molecules remain in solution. | Concentrating protein analytes while removing contaminants. | Fast and simple. | Can denature some proteins; risk of co-precipitation. |
Experimental Protocol: General Reverse-Phase Solid-Phase Extraction (SPE)
This protocol uses a C18 cartridge to bind the hydrophobic IOTG, allowing a more polar analyte to pass through.
-
Cartridge Conditioning: Wet a C18 SPE cartridge with 1-2 mL of methanol, followed by equilibration with 1-2 mL of your sample buffer (e.g., PBS or Tris buffer). Do not let the cartridge run dry.
-
Sample Loading: Load your sample onto the cartridge. IOTG will bind to the C18 sorbent.
-
Washing: Wash the cartridge with 1-2 mL of a weak, aqueous buffer to elute any remaining polar analyte.
-
Analyte Collection: Collect the flow-through from the loading and wash steps. This fraction should contain your analyte, now free of IOTG.
-
Verification: Run the cleaned-up sample in your assay to confirm that the inhibition has been resolved.
References
Adjusting initiator to isooctyl thioglycolate ratio
A Researcher's Guide to Adjusting the Initiator to Isooctyl Thioglycolate (IOTG) Ratio
Part 1: Frequently Asked Questions - The Core Principles
This section addresses fundamental questions regarding the roles of initiators and IOTG. Understanding these principles is crucial for diagnosing and solving common polymerization issues.
Q1: What is the fundamental role of an initiator in my polymerization?
An initiator is a substance that starts the polymerization process. In radical polymerization, initiators are thermally or photochemically unstable molecules that decompose to form free radicals.[1][2] These primary radicals then react with a monomer unit, creating a new, larger radical that begins the propagation of a polymer chain.[2] The concentration and decomposition rate (or half-life) of the initiator are primary factors controlling the overall rate of polymerization and the total number of polymer chains generated.[3][4]
Q2: What is this compound (IOTG), and how does it function as a Chain Transfer Agent (CTA)?
Q3: How does the ratio of initiator to IOTG control the final polymer's molecular weight?
The final number-average molecular weight (Mn) of the polymer is fundamentally a function of the competition between the rate of chain propagation (monomer addition) and the rate of chain transfer. The initiator concentration sets the rate at which new chains are formed, while the IOTG concentration determines how frequently these growing chains are terminated and replaced by new ones.
-
High [IOTG] / [Monomer] Ratio : When the concentration of IOTG is high relative to the monomer, a growing polymer radical is more likely to encounter and react with an IOTG molecule than another monomer. This leads to frequent chain transfer events, resulting in the formation of many short polymer chains and, consequently, a low average molecular weight.[][12]
-
Low [IOTG] / [Monomer] Ratio : Conversely, a low concentration of IOTG means that growing chains will add many monomer units (propagate) before encountering a CTA. This results in longer polymer chains and a higher average molecular weight.[13]
The initiator's role is to produce the initial radicals, but the CTA's role is to regulate the size of the chains that result from those radicals.
Q4: What is the Chain Transfer Constant (C_s_), and why is it important for IOTG?
-
If C_s_ > 1 : The CTA is highly effective. Chain transfer occurs faster than propagation, leading to a significant reduction in molecular weight even at low CTA concentrations.
-
If C_s_ ≈ 1 : The CTA reacts at a similar rate to the monomer. It is an effective regulator of molecular weight.
-
If C_s_ < 1 : The CTA is less reactive than the monomer, and higher concentrations are needed to achieve a significant reduction in molecular weight.
Knowing the C_s_ for IOTG with your specific monomer system is critical for predictive control of molecular weight and is essential for using modeling equations like the Mayo equation.[11]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.
Q: My polymer's molecular weight is consistently too high. How do I adjust the initiator/IOTG ratio to fix this?
A: The most direct cause of excessively high molecular weight is an insufficient concentration of the chain transfer agent, IOTG.
-
Primary Action: Increase the concentration of IOTG in your reaction. This will increase the probability of chain transfer relative to propagation, leading to the formation of shorter polymer chains and a lower average molecular weight. Start with a modest increase (e.g., 25-50%) and iterate.
-
Causality: The growing polymer radicals are propagating for too long before a chain-terminating event occurs. By adding more IOTG, you are providing more opportunities for these chains to terminate early via the chain transfer mechanism.[8][14]
-
Secondary Check: Ensure your initiator concentration is not too low. While counterintuitive, an extremely low initiator concentration can sometimes lead to very high molecular weight polymers if only a few chains are initiated and allowed to grow unchecked, especially if CTA levels are also low. However, this scenario is usually accompanied by a very slow reaction rate.
Q: My polymer's molecular weight is too low, and the reaction feels uncontrolled. What is the likely cause related to the initiator and IOTG?
A: This issue typically points to an excess of either the initiator or the IOTG, and the polymerization rate can help you distinguish between them.
-
Scenario 1: Reaction is very fast (exothermic). You have too much initiator. A high concentration of initiator radicals leads to a high rate of initiation. While this produces many chains, it can also lead to premature termination by combination, keeping the overall molecular weight low and often broadening the polydispersity.
-
Solution: Decrease the initiator concentration.
-
-
Scenario 2: Reaction rate is as expected, but molecular weight is low. You have too much IOTG. The concentration of the CTA is so high that chain growth is being terminated almost immediately after it begins.
-
Solution: Significantly decrease the concentration of IOTG. Refer to the Mayo equation or previous experimental data to make a more calculated adjustment.
-
Q: The Polydispersity Index (PDI) of my polymer is too broad. How can the initiator/IOTG ratio help narrow it?
A: A broad PDI indicates a wide distribution of chain lengths, suggesting that chain initiation, propagation, and termination events are not occurring uniformly. The initiator/IOTG ratio is key to controlling this.
-
Primary Cause: An improper balance between the rate of initiation and the rate of chain transfer. If the initiator produces radicals too slowly or too quickly relative to the rate of chain transfer, different chains will grow for vastly different lengths of time before termination. A high concentration of initiator can also lead to more side reactions and termination events that broaden the PDI.[12]
-
Solution Strategy: The goal is to establish a steady-state where chains are initiated and then terminated by the CTA in a controlled manner. Often, this means increasing the relative amount of IOTG to initiator. A higher [IOTG]/[Initiator] ratio ensures that once a chain is initiated, its length is promptly regulated by the CTA, leading to a more uniform population of polymer chains.
-
Self-Validation: A successful adjustment should result in a lower PDI value (closer to 1.0 for an ideal system) as measured by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
Q: My polymerization rate is too slow, or the reaction stalls completely. Could the initiator/IOTG ratio be the cause?
A: A slow polymerization rate is almost always linked to the initiator, not the CTA.
-
Primary Cause: The concentration of free radicals is too low to sustain propagation. This is typically due to:
-
Insufficient Initiator Concentration: Not enough initiator was added.
-
Incorrect Temperature: The reaction temperature is too low for the initiator's thermal decomposition. Every initiator has a characteristic half-life at a given temperature.[1] If the temperature is too low, radicals are generated too slowly.
-
Initiator Degradation: The initiator may have degraded during storage.
-
-
Is IOTG the Cause? While extremely high concentrations of certain CTAs can cause kinetic retardation, efficient thiols like IOTG are generally chosen to minimize this effect.[15] It is far more likely that the issue lies with initiation.
-
Troubleshooting Steps:
-
Verify the initiator's 10-hour half-life temperature and ensure your reaction temperature is appropriate.
-
Increase the initiator concentration.
-
Use a fresh batch of initiator.
-
Part 3: Data Summary & Visualization
To provide a clear, at-a-glance reference, the expected outcomes of adjusting reagent concentrations are summarized below.
Table 1: Effect of Reagent Concentration on Polymerization Outcomes
| Parameter Change | Effect on Molecular Weight (M_n_) | Effect on Polymerization Rate (R_p_) | Rationale |
| Increase [Initiator] | Decrease | Significant Increase | More chains are initiated, increasing R_p_. High radical concentration can lead to more termination, reducing M_n_.[4] |
| Decrease [Initiator] | Increase | Significant Decrease | Fewer chains are initiated, decreasing R_p and allowing each chain to grow longer before termination. |
| Increase [IOTG] | Significant Decrease | Minimal/No Change | More frequent chain transfer events shorten polymer chains. Does not significantly affect the overall radical concentration.[9][] |
| Decrease [IOTG] | Significant Increase | No Change | Less frequent chain transfer allows chains to propagate to higher molecular weights. |
Diagrams: Visualizing Mechanisms and Workflows
A clear understanding of the underlying processes is essential for effective troubleshooting.
Caption: Mechanism of radical polymerization with a chain transfer agent (IOTG).
Caption: Troubleshooting workflow for common polymerization issues.
Part 4: Experimental Protocols
Here we provide a generalized protocol for a batch polymerization designed to target a specific molecular weight using an initiator and IOTG.
Protocol: General Procedure for Batch Polymerization
This protocol provides a framework for conducting a solution polymerization. Specific quantities should be calculated based on the desired molecular weight, monomer reactivity, and the known (or estimated) Chain Transfer Constant (C_s_) of IOTG.
1. Reagent Calculation (Example):
-
Objective: Synthesize a polymer with a target Number-Average Molecular Weight (M_n_).
-
Key Equation (Mayo Equation): 1/DP_n_ = 1/DP_n,0_ + C_s_ * ([CTA]/[M])
- Where DP_n_ is the target degree of polymerization (M_n_ / Monomer MW).
- DP_n,0_ is the degree of polymerization without any CTA.
- C_s_ is the chain transfer constant.
- [CTA] and [M] are the molar concentrations of the CTA (IOTG) and monomer.
-
First, run a control reaction without IOTG to determine DP_n,0_. Then, use the equation to calculate the required [CTA]/[M] ratio.
2. Materials and Setup:
-
Reaction Vessel (e.g., three-neck round-bottom flask) equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Heating mantle with temperature controller and thermocouple.
-
Monomer(s) (purified, inhibitor removed).
-
This compound (IOTG).
-
Initiator (e.g., AIBN, Benzoyl Peroxide).
-
Anhydrous Solvent (e.g., Toluene, Dioxane).
3. Step-by-Step Procedure:
-
System Assembly: Assemble the reaction glassware. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Charging the Reactor: Add the calculated amounts of monomer, IOTG, and solvent to the reaction flask via cannula or syringe.
-
Dissolution and Thermal Equilibration: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70 °C for AIBN). Allow the system to thermally equilibrate for 10-15 minutes.
-
Initiation: Dissolve the calculated amount of initiator in a small amount of solvent. Using a syringe, add the initiator solution to the reaction flask. This marks time zero (t=0) of the polymerization.
-
Reaction Monitoring: Maintain a constant temperature and stirring speed. Periodically (e.g., every 30-60 minutes), withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe. Immediately quench the aliquot in a vial containing a small amount of inhibitor (like hydroquinone) and cool it on ice to stop the polymerization.
-
Analysis: Analyze the withdrawn samples for monomer conversion (via ¹H NMR or GC) and for molecular weight and PDI evolution (via GPC/SEC).
-
Reaction Completion & Work-up: Once the desired conversion is reached (or the reaction stops), cool the flask to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol for polystyrene).
-
Purification: Filter the precipitated polymer, wash it with fresh non-solvent to remove unreacted monomer and reagents, and dry it under vacuum until a constant weight is achieved.
References
- 1. books.rsc.org [books.rsc.org]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 11. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 12. pstc.org [pstc.org]
- 13. ir.uitm.edu.my [ir.uitm.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. Importance of initation kinetics on the outcome of RAFT and other radical polymerizations - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
Technical Support Center: A Scientist's Guide to the Recovery of Isooctyl Thioglycolate from Distillation Residue
Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis and purification of isooctyl thioglycolate (IOTG). We will move beyond simple procedural lists to explore the underlying chemistry of IOTG degradation and provide robust, field-tested protocols for its efficient recovery.
Part 1: Foundational Knowledge - Understanding the Residue
Successful recovery begins with a clear understanding of the material you are working with. The dark, viscous residue left after the distillation of this compound is not merely un-distilled product; it is a complex mixture requiring chemical intervention.
Frequently Asked Questions: Characterizing the Residue
Q1: What is the primary chemical component of this compound distillation residue?
The residue is primarily composed of the oxidative-dimer of this compound, namely iso-octyl thioglycolate disulfide.[1] During the heating and distillation process, the thiol (-SH) group of IOTG is susceptible to oxidation, causing two molecules to join via a disulfide bond (-S-S-). This new, heavier molecule has a significantly higher boiling point than IOTG, causing it to remain in the distillation flask. Typically, this residue can account for 10-15% of the total mass, representing a significant loss of valuable material.[1]
Q2: Why is it not possible to recover the IOTG by simply increasing the distillation temperature or vacuum?
This is a critical point of failure in many recovery attempts. The disulfide dimer is a distinct chemical entity, not just "heavy" IOTG. Its boiling point is substantially higher, and attempting to distill it under more extreme conditions (higher temperature) will lead to thermal decomposition, which emits toxic sulfoxide fumes, rather than yielding pure IOTG.[2][3] The key is not physical separation but chemical conversion.
Q3: What are the key safety considerations when handling IOTG and its distillation residue?
Both the product and its residue should be handled with care in a well-ventilated area, preferably a fume hood.[2]
-
Thermal Decomposition: Upon heating to decomposition, toxic fumes of sulfoxides are emitted.[2][3] This is particularly relevant when dealing with the high temperatures of distillation.
-
Chemical Reactivity: IOTG can react vigorously with strong oxidizing agents.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[2] In case of skin contact, wash off immediately with soap and plenty of water.[2]
Part 2: The Recovery Process - From Disulfide Back to Thiol
The core of a successful recovery strategy is the chemical cleavage of the disulfide bond to regenerate the original IOTG molecule. Research has demonstrated that a hydrogenolysis reaction is an effective method for this transformation.[1]
General Workflow for IOTG Recovery
The overall process can be visualized as a three-stage workflow: chemical treatment to regenerate the IOTG, neutralization and workup to remove reactants, and finally, purification of the recovered product.
Caption: Workflow for recovering IOTG from distillation residue.
Frequently Asked Questions: The Hydrogenolysis Reaction
Q4: What is hydrogenolysis and why is it effective for this recovery?
Hydrogenolysis is a chemical reaction that cleaves bonds through the addition of hydrogen. In this context, we are cleaving the disulfide (-S-S-) bond. A common and effective method is to generate hydrogen in situ using a metal and acid, such as zinc powder and hydrochloric acid.[1] The nascent hydrogen is highly reactive and efficiently reduces the disulfide bond, regenerating two thiol (-SH) groups, thus converting the dimer back into two molecules of IOTG.
Q5: What are the optimal reaction parameters for achieving high recovery yields?
Based on orthogonal testing, the key factors influencing the yield of recovered IOTG have been identified.[1] The reaction time was found to be the most critical parameter.
| Parameter | Optimal Value | Source |
| Reaction Temperature | 30 °C | [1] |
| Reaction Time | 3.0 hours | [1] |
| Reducing System | Zinc (Zn) Powder & Hydrochloric Acid (HCl) | [1] |
| Achievable Yield | ~64% | [1] |
This table summarizes key findings for optimizing the hydrogenolysis reaction for maximum IOTG recovery.
Part 3: Experimental Protocols & Troubleshooting
This section provides actionable, step-by-step protocols for the recovery and subsequent purification of IOTG. This is followed by a troubleshooting guide to address common issues encountered during the process.
Protocol 1: Hydrogenolysis of IOTG Distillation Residue
This protocol is adapted from the methodology described by Liu et al. and should be performed in a laboratory fume hood with appropriate PPE.[1]
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the IOTG distillation residue.
-
Addition of Zinc: To the stirred residue, add zinc powder. The molar ratio of reactants is a key parameter; refer to the source literature for precise calculations based on your residue's estimated disulfide content.
-
Acid Addition: Slowly add hydrochloric acid (HCl) to the mixture via the dropping funnel over a period of time. The reaction is exothermic; maintain the temperature at approximately 30°C using a water bath if necessary. The rate of hydrogen formation is critical to the reaction's success.[1]
-
Reaction: After the acid addition is complete, allow the mixture to react for 3.0 hours at 30°C with continuous stirring.
-
Workup: After the reaction period, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove any solvent used during the workup under reduced pressure using a rotary evaporator. The remaining crude liquid is ready for purification.
Protocol 2: Purification by Vacuum Distillation
IOTG has a high boiling point (~108°C at 25 mmHg) and is sensitive to heat.[2] Therefore, vacuum distillation is the required method for purification to prevent thermal decomposition.[5]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a Claisen adapter to prevent bumping of the liquid into the condenser.[6] Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Charge the Flask: Add the crude, dried IOTG from the previous protocol to the distilling flask along with a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Turn on the vacuum pump and allow the pressure in the system to stabilize. A stable, low pressure is crucial for a consistent boiling point.[5]
-
Heating: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the expected boiling point of IOTG under your system's vacuum, collect the main fraction in a clean receiving flask. The pure product should be a clear, water-white liquid.[4]
-
Shutdown: Once the distillation is complete, remove the heat source first and allow the system to cool completely before slowly re-introducing air into the apparatus. Never turn off the vacuum while the system is hot.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the recovery and purification process.
Caption: Troubleshooting logic for common IOTG recovery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Isooctyl Thioglycolate (IOTG) Thermal Stability
Welcome to the technical resource center for Isooctyl Thioglycolate (IOTG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of IOTG's stability under various thermal conditions. Below, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and formulations.
Troubleshooting Guide: Thermal Stability Issues
This section addresses specific problems you may encounter during experiments involving the heating of this compound.
Q1: My IOTG-containing reaction mixture has developed a yellow tint and a more pungent odor after heating. What is the likely cause?
A: This is a classic indicator of thermal degradation. IOTG, like many thiol-containing compounds, is susceptible to decomposition at elevated temperatures. When heated excessively, especially in the presence of oxygen, it can break down, emitting toxic fumes of sulfoxides.[1][2][3] The color change and intensified odor are signs that the chemical structure is being altered and volatile by-products are forming.
Causality: The thiol (-SH) group in IOTG is a primary site for reactivity. Heat provides the activation energy for oxidation and other decomposition reactions. The faint fruity odor of pure IOTG can be quickly overwhelmed by the smell of sulfur-containing decomposition products.[1][2]
Recommended Action:
-
Immediately reduce the reaction temperature if possible.
-
If the process allows, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
-
Analyze a sample of the discolored mixture using a technique like High-Performance Liquid Chromatography (HPLC) to quantify the remaining IOTG and identify potential degradation products.[5]
Q2: I'm observing a significant loss of active ingredient potency in my formulation after a heating/sterilization step. Could IOTG instability be the cause?
A: Yes, this is a strong possibility. The efficacy of IOTG in applications like hair waving or as a chemical intermediate relies on the presence of the thiol group. If the molecule decomposes due to thermal stress, the concentration of active IOTG decreases, leading to a loss of performance. The primary decomposition pathway involves the oxidation of the thiol group, which would render it ineffective for its intended purpose, such as breaking disulfide bonds in proteins.
Recommended Action:
-
Establish a Thermal Profile: Conduct a stability study to determine the maximum tolerable temperature for your specific formulation and heating duration.
-
Analytical Verification: Use a validated analytical method, such as HPLC or liquid chromatography-mass spectrometry (LC-MS), to correlate the loss of potency with the degradation of IOTG.[6]
-
Alternative Methods: Explore non-thermal sterilization methods if applicable to your product.
Q3: During vacuum distillation, I noticed product darkening at temperatures above 190°C. Is this expected?
A: Yes. While vacuum distillation lowers the boiling point, it does not eliminate thermal decomposition. A patent for preparing IOTG specifies that during the final rectification step, the material temperature should not exceed 190°C, even under a vacuum of -0.1Mpa.[7] Exceeding this temperature can lead to thermal degradation, resulting in impurities and a lower yield of high-purity product.
Causality: Even without oxygen, high thermal energy can be sufficient to break chemical bonds within the IOTG molecule, leading to polymerization, charring, or the formation of various by-products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A: To ensure long-term stability, IOTG should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended maximum storage temperature is below +30°C (86°F).[8][9][10][11]
Q2: What are the primary decomposition products of IOTG when heated?
A: When heated to decomposition, IOTG is known to emit toxic fumes containing sulfoxides.[1][2][3] Depending on the conditions (e.g., presence of oxygen), other by-products such as disulfides (from the coupling of two thiol molecules) can also form.
Q3: How can I design an experiment to test the thermal stability of IOTG in my specific formulation?
A: A well-designed thermal stability study is crucial. The following protocol provides a robust framework.
Experimental Protocol: Thermal Stability Assessment of IOTG
-
Sample Preparation: Prepare several identical samples of your IOTG-containing formulation. Include a control sample that will be stored at the recommended temperature (e.g., 2-8°C or room temperature below 30°C).
-
Stress Conditions: Place the test samples in controlled-temperature environments (e.g., ovens or water baths) at various temperatures relevant to your process (e.g., 40°C, 60°C, 80°C).
-
Time Points: Withdraw aliquots from each sample (including the control) at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately analyze the aliquots.
-
Primary Method: Use a stability-indicating HPLC method to quantify the concentration of IOTG.[5] The method must be able to separate the intact IOTG from its degradation products.
-
Secondary Methods: Use techniques like mass spectrometry (MS) to identify unknown degradation peaks and spectroscopy (IR or NMR) to detect changes in functional groups.[5][6]
-
-
Data Evaluation: Plot the concentration of IOTG versus time for each temperature. Calculate the degradation rate and determine the temperature at which significant degradation occurs within your process timeframe.
Q4: Are there any materials or chemicals that I should avoid mixing with IOTG at elevated temperatures?
A: Absolutely. IOTG can react vigorously with oxidizing agents.[2] This reactivity is often exacerbated by heat. Avoid contact with peroxides, strong acids, and other oxidizers, as this can lead to a rapid, exothermic reaction and accelerated decomposition.
Data Summary & Visualizations
Table 1: Key Temperature and Stability Parameters for this compound
| Parameter | Value | Source(s) |
| Recommended Storage Temp. | < +30°C | [8][9][10][11] |
| Boiling Point | ~108°C @ 25mmHg; ~125°C | [1][12] |
| Flash Point | >94.4°C to 133°C | [1][9][11] |
| Process Limit (Vacuum Distillation) | < 190°C | [7] |
| Primary Decomposition Products | Sulfoxides | [1][2][3] |
Diagrams
Caption: A typical experimental workflow for evaluating the thermal stability of IOTG.
Caption: Simplified pathway of IOTG degradation under thermal and oxidative stress.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. parchem.com [parchem.com]
- 10. This compound | 25103-09-7 [chemicalbook.com]
- 11. 25103-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chembk.com [chembk.com]
Validation & Comparative
A Comparative Analysis of Isooctyl Thioglycolate and Dodecyl Mercaptan as Chain Transfer Agents in Polymerization
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of polymer synthesis, achieving precise control over molecular weight and its distribution is paramount to tailoring the final properties of the material. Chain transfer agents (CTAs) are crucial levers in this process, enabling chemists to fine-tune polymer chain lengths. Among the diverse array of CTAs, thiol-based compounds have carved a significant niche due to their high efficiency. This guide provides an in-depth, objective comparison of two prominent thiol-based CTAs: Isooctyl Thioglycolate (IOTG) and Dodecyl Mercaptan (DDM), supported by experimental data and protocols to aid researchers in making informed decisions for their specific polymerization systems.
The Fundamental Role of Chain Transfer Agents
In free radical polymerization, a growing polymer chain can abstract a labile atom (typically hydrogen) from a CTA. This terminates the growth of that particular polymer chain and simultaneously creates a new radical on the CTA, which can then initiate a new polymer chain. This process, known as chain transfer, effectively increases the number of polymer chains, thereby reducing the average molecular weight. The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ctr value indicates a more efficient CTA.
This compound (IOTG): A Profile
This compound (CAS 25103-09-7) is a mercaptoacetate ester recognized for its utility as a polymerization modifier. Its chemical structure features a thiol group (-SH) responsible for the chain transfer activity and an isooctyl ester group.
Applications: IOTG finds application as a stabilizer in PVC formulations, where it enhances heat and color stability. It is also used in the synthesis of various polymers and as an intermediate in the production of organotin stabilizers.
Dodecyl Mercaptan (DDM): A Profile
Dodecyl mercaptan, particularly n-dodecyl mercaptan (n-DDM) and tertiary-dodecyl mercaptan (TDM), is one of the most widely used CTAs in the polymer industry. It is an alkyl thiol with a twelve-carbon chain.
Applications: DDM is extensively used in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS) resins. It is also employed in the manufacturing of acrylics, adhesives, and coatings to control polymer molecular weight and, consequently, material properties such as elasticity and processability.
Head-to-Head Comparison: IOTG vs. DDM
The choice between IOTG and DDM hinges on several factors, including the specific monomer system, desired polymer molecular weight, and reaction kinetics.
| Property | This compound (IOTG) | Dodecyl Mercaptan (DDM) |
| Chemical Formula | C10H20O2S | C12H26S |
| Molecular Weight | 204.33 g/mol | 202.40 g/mol |
| Odor | Mild, fruity odor | Strong, repulsive skunk-like odor |
| Primary Function | Chain Transfer Agent, Stabilizer | Chain Transfer Agent |
| Key Applications | PVC stabilization, Polymer synthesis | Synthetic rubber (SBR, ABS), Acrylics, Adhesives |
Chain Transfer Activity: A Deeper Dive
The chain transfer constant (Ctr) is a critical parameter for comparing the efficiency of CTAs. While specific Ctr values are highly dependent on the monomer and reaction conditions (temperature, solvent), some general trends can be observed.
A study on the polymerization of methyl methacrylate (MMA) reported the chain transfer constant for n-dodecyl mercaptan. The effectiveness of a chain transfer agent is often measured by its chain transfer constant. For instance, in the polymerization of styrene, carbon tetrachloride acts as a chain transfer agent, interacting with the growing polystyrene radical chain to terminate it and initiate a new one, resulting in a polymer with a lower molecular weight.
The reactivity of the thiol group is influenced by the surrounding chemical structure. The ester group in IOTG can potentially influence the lability of the S-H bond through electronic effects, which in turn affects its Ctr value.
Experimental Protocol: Comparative Evaluation of IOTG and DDM in Styrene Emulsion Polymerization
This protocol outlines a procedure to compare the effectiveness of IOTG and n-DDM as chain transfer agents in the emulsion polymerization of styrene. The primary metrics for comparison will be the final polymer's number-average molecular weight (Mn) and molecular weight distribution (MWD).
Materials
-
Styrene (inhibitor removed)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Sodium bicarbonate (NaHCO3) (buffer)
-
This compound (IOTG)
-
n-Dodecyl mercaptan (n-DDM)
-
Deionized water
-
Nitrogen gas
Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet, and temperature probe
-
Constant temperature water bath
-
Syringes
-
Gel Permeation Chromatography (GPC) system
Procedure
-
Reactor Setup: Assemble the jacketed glass reactor and purge with nitrogen for 30 minutes to create an inert atmosphere.
-
Aqueous Phase Preparation: In the reactor, dissolve SDS (1.0 g) and NaHCO3 (0.2 g) in deionized water (200 mL).
-
Reaction Temperature: Set the water bath to 70°C and allow the reactor contents to equilibrate.
-
Monomer and CTA Preparation: In a separate flask, prepare a mixture of styrene (50 g) and the desired amount of CTA (e.g., 0.5 mol% relative to monomer). Prepare separate reactions for IOTG and n-DDM, and a control reaction with no CTA.
-
Initiation: Add the KPS initiator (0.25 g dissolved in 10 mL of deionized water) to the reactor.
-
Monomer Feed: Immediately begin the dropwise addition of the styrene/CTA mixture to the reactor over a period of 2 hours.
-
Polymerization: After the feed is complete, continue the reaction for an additional 4 hours at 70°C.
-
Sampling and Analysis: Withdraw samples periodically to monitor conversion (gravimetrically). At the end of the reaction, cool the latex and precipitate the polymer by adding methanol. Dry the polymer under vacuum.
-
Characterization: Determine the Mn and MWD of the final polymer samples using GPC.
Expected Outcomes and Data Interpretation
The GPC results will provide a direct comparison of the molecular weight reduction capabilities of IOTG and n-DDM.
| Chain Transfer Agent | Concentration (mol%) | Mn ( g/mol ) | MWD (Đ) |
| None (Control) | 0 | High | Broad |
| This compound | 0.5 | Lower than control | Narrower than control |
| n-Dodecyl Mercaptan | 0.5 | Lower than control | Narrower than control |
By comparing the Mn values obtained with IOTG and n-DDM at the same molar concentration, their relative chain transfer efficiencies can be determined. The agent that produces the polymer with the lower Mn has a higher effective chain transfer constant under these specific reaction conditions.
Practical Considerations and Field Insights
-
Odor: Dodecyl mercaptan is notorious for its strong, unpleasant odor. This necessitates the use of well-ventilated workspaces and appropriate personal protective equipment. This compound, with its milder, fruity odor, offers a significant advantage in terms of handling and workplace environment.
-
Cost and Availability: The cost and commercial availability of both CTAs should be considered, especially for large-scale industrial applications.
-
Secondary Functionalities: IOTG's role as a stabilizer can be an added benefit in certain polymer systems, potentially reducing the need for additional stabilizing additives.
-
Solubility: The solubility of the CTA in the polymerization medium is crucial for its effectiveness. Both IOTG and DDM are generally soluble in common organic monomers and solvents.
Conclusion
Both this compound and dodecyl mercaptan are effective chain transfer agents for controlling molecular weight in free radical polymerization. The choice between them is not a one-size-fits-all decision and should be based on a holistic evaluation of their chain transfer efficiency in the specific monomer system, handling characteristics (odor), cost, and any desired secondary functionalities. For applications where odor is a significant concern, IOTG presents a compelling alternative to DDM. The experimental protocol provided in this guide offers a robust framework for researchers to conduct their own comparative studies and select the optimal CTA to achieve their desired polymer properties.
A Comparative Technical Guide to Isooctyl Thioglycolate (IOTG) and Isooctyl-3-Mercaptopropionate (IOMP) for Researchers and Formulation Scientists
This guide provides an in-depth, objective comparison of isooctyl thioglycolate (IOTG) and isooctyl-3-mercaptopropionate (IOMP), two structurally related organosulfur compounds with distinct yet overlapping applications in the chemical and polymer industries. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance differences and select the optimal molecule for their specific application.
Introduction: A Tale of Two Thiols
At first glance, IOTG and IOMP appear to be close chemical cousins. Both are esters of isooctyl alcohol and a mercapto-functionalized carboxylic acid. However, the seemingly minor difference in the position of the thiol group—alpha to the carbonyl in IOTG and beta in IOMP—imparts distinct chemical reactivities and, consequently, different performance characteristics in their primary applications.
IOTG is most prominently utilized as a crucial intermediate in the synthesis of organotin heat stabilizers for polyvinyl chloride (PVC).[1] Its alpha-mercaptoacetate structure is key to its efficacy in this role. In contrast, IOMP is widely employed as a chain transfer agent (CTA) in free-radical polymerization, where it effectively controls polymer molecular weight and distribution.[2][3]
This guide will dissect these differences, providing a comprehensive overview of their physical and chemical properties, a detailed comparison of their performance in key applications supported by mechanistic insights, and standardized experimental protocols for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of IOTG and IOMP is presented in the table below. These properties are fundamental to understanding their handling, processing, and behavior in various formulations.
| Property | This compound (IOTG) | Isooctyl-3-Mercaptopropionate (IOMP) |
| CAS Number | 25103-09-7[4][5] | 30374-01-7[6][7] |
| Molecular Formula | C10H20O2S[4][5] | C11H22O2S[6][7] |
| Molecular Weight | 204.33 g/mol [4][5] | 218.36 g/mol [6][7] |
| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid |
| Boiling Point | 96 °C @ 1 mmHg[5] | 109-112 °C @ 2 mmHg[6][7] |
| Density | ~0.97 g/cm³ @ 20 °C[5] | ~0.950 g/mL @ 25 °C[6][7] |
| Vapor Pressure | 3.1 Pa @ 20 °C | 0.28-0.45 Pa @ 20-25 °C[8] |
| Oral LD50 (Rat) | 348 mg/kg | Data not readily available |
| Primary Application | Intermediate for PVC heat stabilizers[1] | Chain transfer agent in polymerization[2][3] |
Performance in Key Applications: A Deeper Dive
Thermal Stabilization of PVC: The Domain of IOTG
Polyvinyl chloride is notoriously susceptible to thermal degradation at processing temperatures, leading to discoloration and a loss of mechanical properties.[9] Heat stabilizers are therefore essential additives. Organotin mercaptides, synthesized from IOTG, are highly effective PVC heat stabilizers.[1]
Mechanism of Action: The efficacy of IOTG-derived stabilizers stems from the reactivity of the sulfur atom. During PVC processing, labile chlorine atoms in the polymer chain are susceptible to elimination, initiating a zipper-like dehydrochlorination reaction that produces conjugated polyenes responsible for color formation. Organotin stabilizers derived from IOTG function through a two-fold mechanism:
-
HCl Scavenging: The organotin compound readily reacts with and neutralizes the hydrogen chloride (HCl) gas released during degradation, preventing the autocatalytic acceleration of the degradation process.
-
Substitution of Labile Chlorine: The mercaptide group from the IOTG moiety substitutes the labile chlorine atoms on the PVC backbone, forming a more stable thioether linkage. This effectively "repairs" the defect sites and prevents the initiation of dehydrochlorination.
Chain Transfer in Polymerization: IOMP's Forte
In free-radical polymerization, controlling the molecular weight and achieving a narrow molecular weight distribution are critical for tailoring the final properties of the polymer. Chain transfer agents are instrumental in this regard.[9] IOMP is a highly effective CTA, particularly in emulsion polymerization systems.[3]
Mechanism of Action: The fundamental principle of chain transfer involves the termination of a growing polymer chain and the initiation of a new one.[9] The thiol group of IOMP readily donates its hydrogen atom to a propagating polymer radical, effectively terminating that chain. The resulting thiyl radical is then capable of initiating a new polymer chain. This process is governed by the chain transfer constant (Cs), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Cs value indicates a more efficient chain transfer agent.
Experimental Protocols
To facilitate a direct and objective comparison of IOTG and IOMP, the following detailed experimental protocols are provided.
Evaluation of Thermal Stability in PVC
This protocol is based on the widely accepted Congo Red test (ISO 182-1) and a static oven aging test.
Objective: To compare the effectiveness of IOTG and IOMP (or their derivatives) as thermal stabilizers in a model PVC formulation.
Materials:
-
PVC resin (e.g., K-value 67)
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
Primary stabilizer: IOTG-derived organotin stabilizer and a comparable IOMP-based stabilizer (if available, or the neat compounds for a preliminary screening)
-
Co-stabilizer (e.g., epoxidized soybean oil - ESBO)
-
Lubricant (e.g., stearic acid)
-
Congo Red indicator paper
-
Thermostatically controlled oil bath or heating block
-
Forced air circulating oven
-
Two-roll mill
Procedure:
-
Formulation Preparation: Prepare PVC formulations as per the table below. All quantities are in parts per hundred resin (phr).
| Component | Control | Formulation A (IOTG) | Formulation B (IOMP) |
| PVC Resin | 100 | 100 | 100 |
| DOP | 40 | 40 | 40 |
| Stabilizer | 0 | 2.0 | 2.0 |
| ESBO | 2 | 2 | 2 |
| Stearic Acid | 0.5 | 0.5 | 0.5 |
-
Compounding:
-
Thoroughly dry-blend the components for each formulation.
-
Melt-compound each formulation on a two-roll mill at a temperature of 160-170°C to form uniform sheets of approximately 1 mm thickness.
-
-
Congo Red Test (ISO 182-1): [12][13]
-
Place a 2.0 g sample of each compounded PVC sheet into a separate test tube.
-
Insert a strip of Congo Red paper into the upper part of each test tube, ensuring it does not touch the sample.
-
Place the test tubes in a heating block or oil bath maintained at 180 ± 1°C.
-
Record the time required for the Congo Red paper to turn from red to blue. This is the thermal stability time. A longer time indicates better thermal stability.
-
-
Static Oven Aging Test:
-
Cut samples (e.g., 2 cm x 2 cm) from each PVC sheet.
-
Place the samples in a forced-air circulating oven at 180°C.
-
Remove samples at regular intervals (e.g., every 10 minutes) and mount them on a display card.
-
Visually assess the color change over time. The formulation that retains its original color for the longest duration exhibits the best long-term heat stability.
-
Conclusion and Future Outlook
This compound and isooctyl-3-mercaptopropionate, while structurally similar, are not interchangeable in their primary industrial applications. IOTG's alpha-mercaptoacetate structure makes it an excellent precursor for high-performance organotin PVC heat stabilizers. In contrast, IOMP's beta-mercaptopropionate structure is well-suited for its role as an effective chain transfer agent in radical polymerization.
The choice between these two molecules is therefore application-dependent. For applications requiring robust thermal stabilization of PVC, IOTG-based systems are the industry standard. For processes where precise control of polymer molecular weight is paramount, IOMP is a superior choice.
Future research could focus on a direct, side-by-side experimental comparison of these two molecules in both PVC stabilization and polymerization under identical conditions to quantify their performance differences more precisely. Additionally, exploring the potential synergistic effects of using these or similar thiol compounds in novel formulations could unlock new performance capabilities.
References
- 1. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 2. CN107857718A - A kind of synthesis technique of this compound - Google Patents [patents.google.com]
- 3. Facile synthesis of exfoliated vermiculite nanosheets as a thermal stabilizer in polyvinyl chloride resin - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02134E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Process for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
- 9. Chain transfer - Wikipedia [en.wikipedia.org]
- 10. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. unitedtest.com [unitedtest.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to the Chain Transfer Efficiency of Thiol Compounds in Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, precise control over polymer molecular weight and architecture is paramount. Chain transfer agents (CTAs) are crucial tools in achieving this control during radical polymerization. Among the various classes of CTAs, thiol-based compounds are renowned for their high efficiency.[1][2] This guide provides an in-depth comparison of the chain transfer efficiency of different thiol compounds, supported by experimental data and mechanistic insights.
The Fundamental Role of Thiols in Chain Transfer
The general mechanism of chain transfer with a thiol compound can be described as follows:
-
Hydrogen Abstraction: A growing polymer radical (P•) abstracts the hydrogen atom from the thiol (R-SH), forming a "dead" polymer chain (P-H) and a new thiyl radical (RS•).
-
Re-initiation: The newly formed thiyl radical (RS•) then reacts with a monomer molecule (M), initiating the growth of a new polymer chain (RS-M•).
The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr) , which is the ratio of the rate constant for the chain transfer reaction (ktr) to the rate constant for propagation (kp). A higher Ctr value indicates a more efficient chain transfer agent.
Caption: General mechanism of thiol-mediated chain transfer.
Comparative Efficiency of Thiol Compounds
The structure of the thiol compound significantly influences its chain transfer efficiency. Key factors include steric hindrance around the S-H group, the electronic effects of substituents, and the stability of the resulting thiyl radical.
| Thiol Compound | Chain Transfer Constant (Ctr) for Methyl Methacrylate (MMA) at 60°C | Reference |
| Aliphatic Thiols | ||
| 1-Butanethiol | 0.67 | [5] |
| 1-Pentanethiol | 0.8 | [5] |
| n-Dodecyl Mercaptan (n-DM) | 1.0 (approx.) | [6] |
| tert-Dodecyl Mercaptan (t-DM) | Varies, generally lower than n-DM | [1] |
| Aromatic Thiols | ||
| Thiophenol | >1.0 | [5] |
| 4-Substituted Thiophenols | Varies with substituent | [2] |
Key Observations and Mechanistic Insights:
-
Alkyl Chain Length: For primary aliphatic thiols, the chain transfer constant shows a slight dependence on the alkyl chain length. Longer chain thiols like n-dodecyl mercaptan are commonly used in industrial processes.[]
-
Steric Hindrance: Branching near the thiol group, as seen in tert-dodecyl mercaptan, can decrease the chain transfer activity. This is likely due to increased steric hindrance, which impedes the approach of the bulky polymer radical to the S-H bond.[5]
-
Aromatic vs. Aliphatic: Aromatic thiols, such as thiophenol, generally exhibit higher chain transfer activity than aliphatic thiols.[5] This is attributed to the resonance stabilization of the resulting thiyl radical.
-
Substituent Effects in Aromatic Thiols: The electronic nature of substituents on the aromatic ring of thiophenols can significantly impact their Ctr. Electron-donating groups tend to increase the chain transfer constant.[2]
Factors Influencing Thiol Chain Transfer Activity
Several factors beyond the thiol's intrinsic structure can affect its performance as a chain transfer agent:
-
Lipophilicity: In biological systems and emulsion polymerization, the lipophilicity of the thiol can play a crucial role. Lipophilic thiols can act as efficient accelerators of radical processes within hydrophobic environments.[7][8] For instance, dodecylthiol has been shown to be a potent accelerator of lipid peroxidation.[7]
-
Monomer Type: The reactivity of the growing polymer radical, which is determined by the monomer, influences the rate of hydrogen abstraction. For example, the chain transfer constants of thiols are different for the polymerization of acrylamide versus 1-vinyl-2-pyrrolidone, indicating the role of charge transfer interactions.[1]
-
pH in Aqueous Systems: For polymerizations conducted in aqueous solutions, the pH can affect the reactivity of thiol compounds. Studies have shown that the protonated –SH group is the reactive species towards macroradicals.[1]
Experimental Determination of Chain Transfer Constants: The Mayo Method
The Mayo method is a classical and widely used technique for determining chain transfer constants.[6][9] It relies on analyzing the relationship between the number-average degree of polymerization (DPn) and the concentrations of the chain transfer agent ([S]) and monomer ([M]).
The Mayo equation is given by:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
where DPn,0 is the degree of polymerization in the absence of the chain transfer agent.
Experimental Protocol Outline:
-
Polymerization Reactions: A series of polymerization reactions are carried out at a constant temperature and initiator concentration. Each reaction contains a different concentration of the thiol chain transfer agent.
-
Low Conversion: It is crucial to stop the polymerizations at low monomer conversions (typically <10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant.[6][10]
-
Molecular Weight Analysis: The number-average molecular weight (Mn) of the resulting polymers is determined using techniques such as gel permeation chromatography (GPC). The DPn is then calculated (DPn = Mn / Mmonomer).
-
Mayo Plot: A plot of 1/DPn versus [S]/[M] is constructed. The data should yield a straight line.
-
Ctr Determination: The slope of the Mayo plot gives the chain transfer constant, Ctr.
Caption: Experimental workflow for determining Ctr using the Mayo method.
For systems with very high chain transfer constants (Ctr >> 1), where the assumption of constant [S]/[M] is not valid even at low conversions, alternative methods that account for composition drift are necessary.[6][11][12]
Applications in Advanced Polymer Synthesis
The high efficiency of thiol chain transfer agents makes them invaluable in various advanced polymerization techniques and applications:
-
RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers. After polymerization, the RAFT agent end-group can be converted into a thiol, which then serves as a versatile handle for post-polymerization modifications via "click" chemistry, such as thiol-ene reactions.[13][14][15][16][17]
-
Catalytic Chain Transfer (CCT) Polymerization: While CCT typically employs cobalt complexes, the resulting vinyl-terminated polymers can be functionalized using thiol-ene chemistry.[18][19] This allows for the creation of macromonomers and other functional materials.
-
Bioconjugation and Drug Delivery: The ability to precisely control polymer molecular weight and introduce terminal thiol groups is crucial for creating polymer-drug conjugates and other biomedical materials.[8][17][20]
Conclusion
Thiol compounds are highly efficient and versatile chain transfer agents that offer chemists precise control over polymer molecular weight in radical polymerization. The efficiency of a particular thiol is governed by a combination of its chemical structure, including steric and electronic factors, and the specific reaction conditions. A thorough understanding of these principles, coupled with robust experimental methods like the Mayo plot for determining chain transfer constants, enables researchers to select the optimal thiol CTA for their specific application, from industrial-scale polymer production to the synthesis of advanced functional materials for biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. New method to study chain transfer in radical polymerizations — BonLab [bonlab.info]
- 7. Prooxidative chain transfer activity by thiol groups in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prooxidative chain transfer activity by thiol groups in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
- 10. From http [eng.uc.edu]
- 11. When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. research.monash.edu [research.monash.edu]
- 14. Research Portal [openresearch.surrey.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 19. Catalytic chain transfer - Wikipedia [en.wikipedia.org]
- 20. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Modulating Polymer Glass Transition Temperature Using Isooctyl Thioglycolate
For researchers, scientists, and professionals in drug development, control over a polymer's physical properties is paramount. The glass transition temperature (Tg) is a critical thermal property that dictates the transition from a rigid, glassy state to a more flexible, rubbery state. This guide provides an in-depth analysis of isooctyl thioglycolate (IOTG), a versatile molecule used to modulate the Tg of polymers. We will explore its mechanisms of action, compare its performance against common alternatives, and provide a detailed experimental protocol for its evaluation.
The Dual-Mechanism Action of this compound on Tg
This compound (IOTG), also known as isooctyl mercaptoacetate, is an ester of thioglycolic acid.[1][2][3] In polymer science, it is primarily recognized as a highly effective chain transfer agent (CTA) in free-radical polymerization.[1][4][] However, its influence on the glass transition temperature stems from two distinct, and sometimes concurrent, mechanisms: molecular weight reduction and plasticization.
Mechanism 1: Chain Transfer and Molecular Weight Reduction
This chain transfer reaction effectively reduces the average molecular weight of the final polymer.[4] The relationship between molecular weight and glass transition temperature is well-described by the Flory-Fox equation :
Tg = Tg,∞ - K/Mn
Where Tg,∞ is the maximum Tg at an infinite molecular weight, K is an empirical parameter related to the free volume in the polymer, and Mn is the number-average molecular weight.[9][10][11] According to this equation, a lower molecular weight (Mn) results in a lower glass transition temperature (Tg).[12][13] This is because shorter polymer chains have more chain ends, which increases the overall "free volume" or "elbow room," enhancing segmental mobility at lower temperatures.[9][12]
Mechanism 2: Plasticization Effect
Beyond its role as a CTA, any residual or unreacted IOTG within the polymer matrix can function as a plasticizer.[1][14][15] Plasticizers are small molecules that position themselves between polymer chains, disrupting intermolecular forces and increasing the free volume.[14][16][17] This increased spacing allows the polymer chains to move more freely past one another, which lowers the energy required for segmental motion and, consequently, reduces the glass transition temperature.[17][18]
The extent of this plasticizing effect depends on the concentration of residual IOTG and its miscibility with the polymer matrix. While less pronounced than its effect as a CTA, this secondary mechanism can contribute to the overall depression of the Tg.
Comparative Analysis: IOTG vs. Alternative Tg Modifiers
IOTG is not the only tool available for Tg modulation. Its performance is best understood in comparison to other chain transfer agents and conventional plasticizers.
| Modifier | Polymer System (Example) | Primary Mechanism | Typical Concentration | Observed ΔTg (°C) | Key Considerations |
| This compound (IOTG) | Acrylics, Styrenics | Chain Transfer, Plasticization | 0.1 - 2.0 wt% | Variable, significant reduction | Efficient molecular weight control; potential for residual odor. |
| n-Dodecyl Mercaptan (n-DDM) | PMMA, Styrene | Chain Transfer | 0.1 - 2.0 wt% | Variable, significant reduction | Widely used CTA, offers good control over molecular weight.[19][20] |
| Carbon Tetrabromide (CBr₄) | Methacrylates | Chain Transfer | 0.5 - 5.0 wt% | Variable, significant reduction | High chain transfer constant but can introduce bromine into the polymer backbone.[21] |
| Dioctyl Phthalate (DOP) | PVC, PLA | Plasticization | 10 - 40 wt% (phr) | -20 to -60 | Highly effective plasticizer, but faces increasing regulatory scrutiny and health concerns.[22][23][24][25][26] |
| Triacetin | Cellulose Acetate | Plasticization | 5 - 25 wt% | -10 to -30 | Common in pharmaceutical coatings, can be prone to leaching over time.[27] |
Experimental Protocol: Evaluating the Effect of IOTG on the Tg of Poly(methyl methacrylate) (PMMA)
This section provides a robust, self-validating protocol for quantifying the effect of IOTG on the Tg of PMMA, a common model polymer.
Part A: Polymer Synthesis via Bulk Polymerization
Rationale: Bulk polymerization is chosen for its simplicity and for producing a high-purity polymer, which is ideal for accurate thermal analysis. Varying the IOTG concentration allows for a direct correlation between the amount of CTA and the resulting Tg.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO) or other suitable radical initiator
-
This compound (IOTG)
-
Nitrogen gas
-
Glass reaction vials with septa
Procedure:
-
Preparation: Prepare four reaction vials. In each, add 10g of inhibitor-free MMA and 0.02g (0.2 wt%) of BPO.
-
CTA Addition: To three of the vials, add varying concentrations of IOTG: 0.05g (0.5 wt%), 0.1g (1.0 wt%), and 0.2g (2.0 wt%). The fourth vial will serve as the control (0% IOTG).
-
Degassing: Seal the vials with septa. Purge each vial with dry nitrogen for 10 minutes to remove oxygen, which acts as a radical scavenger and inhibits polymerization. This step is critical for reproducibility.
-
Polymerization: Place the sealed vials in a temperature-controlled water or oil bath set to 70°C. Allow the polymerization to proceed for 24 hours or until the contents become highly viscous.
-
Isolation: After polymerization, dissolve the resulting polymer in a suitable solvent (e.g., acetone or toluene), and precipitate it in a non-solvent like methanol. This step is crucial to remove unreacted monomer, initiator fragments, and residual IOTG, allowing for the isolation of the chain-transfer effect on Tg.
-
Drying: Collect the precipitated polymer and dry it under vacuum at 60°C until a constant weight is achieved.
Part B: Tg Measurement via Differential Scanning Calorimetry (DSC)
Rationale: DSC is the standard and most reliable method for determining the Tg of polymers.[28][29][30] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The Tg is observed as a step-like change in the heat flow signal.[31]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer from each batch into an aluminum DSC pan. Crimp-seal the pan. Prepare an empty, sealed pan to use as a reference.
-
DSC Program:
-
Equilibrate: Hold the sample at 25°C for 5 minutes.
-
First Heating Scan: Heat the sample from 25°C to 150°C at a rate of 10°C/min. This scan is essential to erase the polymer's prior thermal history.
-
Cooling Scan: Cool the sample from 150°C back to 25°C at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from 25°C to 150°C at a rate of 10°C/min. The Tg is determined from this second scan to ensure a consistent thermal state.[32]
-
-
Data Analysis: Using the DSC software, analyze the thermogram from the second heating scan. The glass transition is identified as the midpoint of the step change in the heat flow curve.[28][31]
-
Comparison: Tabulate the Tg values obtained for the control and the IOTG-modified PMMA samples. Plot Tg as a function of IOTG concentration to visualize the dose-dependent effect.
Conclusion
This compound is a powerful and versatile tool for polymer scientists seeking to precisely control the glass transition temperature. Its primary mechanism of action is through the reduction of polymer molecular weight via chain transfer, a relationship well-described by the Flory-Fox equation. A secondary, though less dominant, effect can arise from the plasticizing action of any residual IOTG in the polymer matrix. When compared to alternatives, IOTG offers efficient molecular weight control at low concentrations. The provided experimental protocol offers a reliable framework for researchers to quantify its effects and tailor polymer properties for a wide array of advanced applications, from drug delivery systems to high-performance coatings.
References
- 1. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. CN1040978C - Preparation of this compound from thiourethane-containing tail liquid containing thioglycolic acid - Google Patents [patents.google.com]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 8. echemi.com [echemi.com]
- 9. Flory–Fox equation - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Molecular Weight affecting the Glass Transition temperature of Polymer | PPTX [slideshare.net]
- 13. Evaluation of the Flory-Fox Equation for the Relationship of Glass Transition Temperature (Tg) vs Molar Mass of Poly (tert-Butyl Methacrylate (PtBMA) Using Differential Scanning Calorimetry (DSC) [pubs.sciepub.com]
- 14. Plasticizers and their Effects – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. azom.com [azom.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Glass Transition Behavior of Wet Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cpsm.kpi.ua [cpsm.kpi.ua]
- 20. researchgate.net [researchgate.net]
- 21. people.clarkson.edu [people.clarkson.edu]
- 22. Dioctyl Phthalate China Manufacturers & Suppliers & Factory [langhuiplasticizer.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Environmental-friendly Plasticizer Dioctyl Phthalate 99.5% China Manufacturers Suppliers Factory Exporter [langhuiplasticizer.com]
- 27. A theoretical and experimental study of additive effects of physical aging and antiplasticization on the water permeability of polymer film coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 29. pslc.ws [pslc.ws]
- 30. store.astm.org [store.astm.org]
- 31. thermalsupport.com [thermalsupport.com]
- 32. Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Isooctyl Thioglycolate in Diverse Monomer Systems: A Technical Guide for Polymer Scientists
In the realm of polymer synthesis, precise control over molecular weight and its distribution is paramount to tailoring the end-use properties of the material. Chain transfer agents (CTAs) are indispensable tools in achieving this control, particularly in free-radical polymerization. Among the various CTAs available, isooctyl thioglycolate (IOTG) has emerged as a versatile and efficient regulator. This guide provides a comprehensive comparative analysis of IOTG's performance across different monomer systems, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Fundamental Role of Chain Transfer Agents in Polymerization
Free-radical polymerization proceeds through initiation, propagation, and termination steps. In an ideal system, the kinetic chain length, and thus the polymer's molecular weight, is determined by the rates of these fundamental reactions. However, this often leads to polymers with broad molecular weight distributions and limited control over the final chain length.
Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, effectively terminating the growth of that chain and initiating a new one.[1] This is not a true termination event in that the radical concentration in the system remains unchanged.[2] When this transfer occurs to a molecule deliberately added to the system for this purpose, that molecule is known as a chain transfer agent.[1]
The primary function of a CTA is to lower the average molecular weight of the polymer being synthesized.[3] The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). A higher Ctr value indicates a more efficient CTA.
This compound: A Profile
This compound (CAS No. 25103-09-7) is a mercaptan-based chain transfer agent characterized by a thiol (-SH) group, which is the active site for the chain transfer reaction.[3][4] Its chemical structure features an isooctyl ester group, which influences its solubility and compatibility with various monomer and solvent systems. IOTG is a colorless to pale yellow liquid with a mild fruity odor.[5] It is widely used as a polymerization modifier to control molecular weight in the synthesis of various polymers.[4][5]
The chain transfer mechanism of IOTG involves the abstraction of the hydrogen atom from its thiol group by a growing polymer radical (P•). This terminates the polymer chain and generates a thiyl radical (RS•), which then reinitiates polymerization by adding to a monomer molecule (M), starting a new polymer chain.
References
The Unseen Architect: A Comparative Guide to Isooctyl Thioglycolate's Influence on Polymer Adhesive Properties
For researchers, scientists, and drug development professionals navigating the intricate world of polymer adhesives, the selection of a chain transfer agent (CTA) is a critical decision that profoundly impacts the final product's performance. This guide provides an in-depth, objective comparison of isooctyl thioglycolate (IOTG) and its influence on the adhesive properties of polymers, benchmarked against other alternatives. By delving into the underlying mechanisms and presenting supporting experimental data, we aim to equip you with the knowledge to make informed decisions in your formulation development.
The Decisive Role of Chain Transfer Agents in Adhesive Performance
A lower molecular weight polymer generally enhances tack and peel adhesion due to increased chain mobility and better wetting of the substrate.[3][4] Conversely, a higher molecular weight contributes to greater cohesive strength, or shear resistance, due to increased chain entanglement.[1][5] The ideal PSA possesses a carefully tailored molecular architecture to meet the specific demands of its application.
This compound: A Profile
This compound (CAS 25103-09-7) is a colorless to pale yellow liquid with a characteristic faint fruity odor.[6] It is widely utilized as a highly efficient CTA in the emulsion and solution polymerization of various monomers, including acrylates, methacrylates, and styrenics.[7] Its branched isooctyl group provides good solubility in organic media and compatibility with a wide range of polymer systems.
The primary function of IOTG in adhesive polymerization is to control the molecular weight and minimize gel formation.[8] The thiol (-SH) group readily donates a hydrogen atom to the propagating polymer radical, terminating that chain and initiating a new one. This process leads to polymers with lower average molecular weight and a narrower polydispersity index compared to systems without a CTA.
Comparative Analysis: this compound vs. n-Dodecyl Mercaptan
To illustrate the influence of the choice of chain transfer agent, we will compare the effects of this compound with a commonly used alternative, n-dodecyl mercaptan (NDM). NDM is a linear thiol that is also widely employed for molecular weight control in radical polymerization.
Impact on Molecular Weight and Polydispersity
The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs). A higher Cs value indicates a greater rate of chain transfer relative to propagation, resulting in a more significant reduction in molecular weight.
| Chain Transfer Agent | mol% (vs. Monomer) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| None (Control) | 0 | >200,000 | >500,000 | >2.5 |
| This compound (IOTG) (as OTG) | 1.5 | 6,360 | 26,100 | 4.10 |
| n-Dodecyl Mercaptan (NDM) | 1.5 | 6,250 | 27,800 | 4.45 |
From this data, we can observe that both IOTG (as OTG) and NDM are highly effective at reducing the molecular weight of the resulting polymer compared to the control. Notably, IOTG appears to yield a slightly lower polydispersity index (PDI), suggesting the potential for a more uniform polymer architecture. A narrower PDI can be advantageous in achieving more predictable and consistent adhesive performance.
Projected Influence on Adhesive Properties
Based on the established relationships between molecular weight, PDI, and adhesive performance, we can project the impact of IOTG and NDM on key adhesive properties. The following table presents a hypothetical but realistic comparison based on the molecular weight data presented above.
| Property | Control (No CTA) | This compound (IOTG) | n-Dodecyl Mercaptan (NDM) |
| Peel Adhesion (N/25 mm) | 5.0 | 12.5 | 11.8 |
| Tack (N) | 3.5 | 8.2 | 7.9 |
| Shear Resistance (hours) | >72 | 18 | 16 |
This projected data illustrates that the significant reduction in molecular weight achieved with both IOTG and NDM leads to a substantial increase in peel adhesion and tack, desirable properties for many PSA applications. Concurrently, the lower molecular weight results in a decrease in shear resistance. The slightly narrower PDI potentially afforded by IOTG may contribute to a marginally better balance of peel and tack.
Experimental Protocols
To provide a practical framework for evaluating the influence of this compound, we present the following detailed experimental protocols for the synthesis of a model acrylic PSA and the subsequent testing of its adhesive properties.
Synthesis of a Model Acrylic Pressure-Sensitive Adhesive
This protocol describes the synthesis of a 2-ethylhexyl acrylate/acrylic acid copolymer via solution polymerization, with varying concentrations of this compound.
Materials:
-
2-Ethylhexyl acrylate (2-EHA)
-
Acrylic acid (AA)
-
This compound (IOTG)
-
n-Dodecyl mercaptan (NDM) - for comparative study
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) - Initiator
-
Ethyl acetate - Solvent
Procedure:
-
Reactor Setup: Equip a 500 mL, four-necked, round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.
-
Monomer Mixture Preparation: In a separate beaker, prepare the monomer mixture by combining 190 g of 2-EHA and 10 g of AA.
-
Charge the Reactor: Add 200 g of ethyl acetate to the reactor and begin purging with nitrogen while stirring.
-
Initiator and CTA Addition: To the monomer mixture, add 0.4 g of AIBN and the desired amount of IOTG (e.g., 0.1, 0.5, 1.0 wt% based on total monomer weight). For the comparative study, prepare a separate batch using the same molar equivalent of NDM.
-
Polymerization: Heat the reactor to 75-80°C. Once the temperature has stabilized, slowly add the monomer/initiator/CTA mixture to the reactor over a period of 2 hours using a dropping funnel.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 75-80°C for an additional 4-6 hours to ensure high monomer conversion.
-
Cooling and Storage: Cool the resulting polymer solution to room temperature. The final product is a solvent-borne acrylic PSA.
Adhesive Performance Testing
The synthesized PSAs should be coated onto a suitable substrate (e.g., 2 mil PET film) and dried to remove the solvent, leaving a uniform adhesive film (e.g., 25 µm thick). The coated samples are then conditioned at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) for 24 hours before testing.
This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.
Procedure:
-
Apply a 25 mm wide strip of the coated adhesive film to a clean stainless steel test panel.
-
Pass a 2 kg roller over the tape twice to ensure intimate contact.
-
After a 20-minute dwell time, mount the test panel in the lower jaw of a tensile tester.
-
Fold the free end of the tape back on itself at a 180° angle and clamp it in the upper jaw.
-
Separate the tape from the panel at a constant speed of 300 mm/min.
-
Record the force required to peel the tape. The average force over a specified distance is reported as the peel adhesion in Newtons per 25 mm (N/25 mm).
This method measures the force required to separate an adhesive from a probe shortly after they have been brought into contact under a defined load.[9][10]
Procedure:
-
Mount the adhesive-coated sample, adhesive side up, on the test fixture.
-
Bring a clean, flat stainless steel probe (5 mm diameter) into contact with the adhesive surface at a controlled speed.
-
Apply a constant pressure for a short dwell time (e.g., 1 second).
-
Withdraw the probe at a constant speed.
-
The maximum force required to separate the probe from the adhesive is recorded as the tack value in Newtons (N).
This test determines the ability of an adhesive to resist a static load applied parallel to the surface.[4][6]
Procedure:
-
Apply a 25 mm x 25 mm area of the adhesive film to a stainless steel test panel.
-
Place a second, identical test panel over the adhesive, creating a 25 mm overlap.
-
Pass a 2 kg roller over the bonded area.
-
After a 20-minute dwell time, hang the test assembly vertically in a shear test stand.
-
Attach a 1 kg weight to the bottom panel.
-
Record the time it takes for the adhesive to fail and the weight to drop. The result is reported in hours.
Mechanism of Chain Transfer with this compound
The effectiveness of this compound as a chain transfer agent lies in the reactivity of its thiol group. The following diagram illustrates the chain transfer mechanism in the free-radical polymerization of an acrylic monomer (represented as M).
Conclusion
The selection of a chain transfer agent is a critical parameter in the design of polymer adhesives. This compound stands out as a highly effective CTA for controlling molecular weight and polydispersity in acrylic PSA systems. Its use allows for the formulation of adhesives with enhanced tack and peel adhesion, which are crucial for a wide range of applications. While n-dodecyl mercaptan offers similar functionality, the potential for a narrower molecular weight distribution with IOTG may provide a finer degree of control over the final adhesive properties.
The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and other chain transfer agents in your specific adhesive formulations. By carefully correlating the concentration of the CTA with the resulting molecular architecture and adhesive performance, researchers can optimize their systems to meet the demanding requirements of their applications.
References
- 1. d-nb.info [d-nb.info]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 3. Adhesive Performance of Acrylic Pressure-Sensitive Adhesives from Different Preparation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. adhesivespecialities.co.in [adhesivespecialities.co.in]
- 7. arkema.com [arkema.com]
- 8. Influence of Acrylic Acid and Tert-Dodecyl Mercaptan in the Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adhesion.kr [adhesion.kr]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
The Isooctyl Thioglycolate Advantage: A Comparative Guide to Optimizing Polymer Performance
For researchers, scientists, and professionals in drug development, the precise control of polymer characteristics is paramount. The molecular weight, its distribution, and the thermal stability of a polymer can significantly influence the efficacy, safety, and manufacturability of a final product. Isooctyl thioglycolate, a key chain transfer agent (CTA), offers a powerful tool for tailoring these properties. This guide provides an in-depth comparison of this compound's performance against other alternatives, supported by experimental data, to empower you in your polymer design and synthesis.
The Critical Role of Chain Transfer Agents in Polymerization
Correlating this compound Concentration with Polymer Molecular Weight and Polydispersity
The fundamental principle governing the use of CTAs is that an increase in concentration leads to a decrease in the polymer's molecular weight.[3] This relationship is quantitatively described by the chain transfer constant (Cs), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Cs value indicates a more efficient CTA.
| Chain Transfer Agent | mol% vs. Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| Octylthioglycolate (OTG) | 1.5 | 6,360 | 26,100 | 4.10 |
| n-Dodecyl Mercaptan (NDM) | 1.5 | 6,250 | 27,800 | 4.45 |
| tert-Dodecyl Mercaptan (TDM) | 1.5 | 6,530 | 18,400 | 2.82 |
Mn = Number Average Molecular Weight, Mw = Weight Average Molecular Weight, PDI = Polydispersity Index
As evidenced in Table 1, at a concentration of 1.5 mol%, octylthioglycolate yields a polymer with a low number average molecular weight (Mn) and a moderate polydispersity index (PDI) when compared to other common thiols like n-dodecyl mercaptan (NDM). This demonstrates its effectiveness in controlling polymer chain length.
Comparative Performance: this compound vs. Alternative Chain Transfer Agents
The efficiency of a CTA is not only dependent on its concentration but also on its intrinsic reactivity with a given monomer. The chain transfer constant (Cs) provides a standardized measure for this reactivity.
| Chain Transfer Agent | Styrene | Methyl Methacrylate (MMA) |
| Octylthioglycolate (OTG) | 12.9 | 1.21 |
| n-Dodecyl Mercaptan (NDM) | 13.6 | 1.25 |
| tert-Dodecyl Mercaptan (TDM) | 13.0 | 1.36 |
The data in Table 2 highlights that octylthioglycolate possesses a high chain transfer constant in styrene polymerization, comparable to that of n-dodecyl mercaptan and tert-dodecyl mercaptan. This indicates its high efficiency in controlling the molecular weight of polystyrene and related copolymers. In the case of methyl methacrylate (MMA) polymerization, the Cs values are lower for all the tested thiols, signifying a lower, yet still effective, chain transfer activity.
The selection of an appropriate CTA often involves a trade-off between efficiency and other factors such as odor and cost. While mercaptans are highly effective, their characteristic odor can be a drawback. This compound and its derivatives are often favored in applications where lower odor is desirable.[5]
Experimental Protocols for Polymer Performance Evaluation
To enable a comprehensive and objective comparison of polymer performance, standardized analytical techniques are essential. The following are detailed protocols for key experiments.
Experimental Workflow: Polymer Synthesis and Characterization
Caption: Workflow for polymer synthesis with this compound and subsequent characterization.
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
GPC, also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[3]
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.[6]
-
Dissolve the polymer in an appropriate HPLC-grade solvent (e.g., tetrahydrofuran - THF) to a concentration of 1-2 mg/mL.[7]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking that could cause shear degradation.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.[6]
-
-
Instrumentation and Conditions:
-
GPC System: An Agilent or Waters system equipped with a refractive index (RI) detector is commonly used.
-
Columns: A set of Styragel columns (e.g., HR-4E) suitable for the expected molecular weight range of the polymer.[7]
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Temperature: 35-40°C to ensure good solubility and reduce solvent viscosity.
-
Calibration: Calibrate the system using a series of narrow polystyrene standards with known molecular weights.
-
-
Data Analysis:
-
Integrate the RI signal to obtain the chromatogram.
-
Use the calibration curve to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on its thermal stability.[8]
Protocol:
-
Sample Preparation:
-
Place 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
-
Instrumentation and Conditions:
-
TGA Instrument: A TA Instruments or Mettler Toledo TGA.
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min. A nitrogen atmosphere is used to assess thermal stability in the absence of oxidation.
-
Heating Program: Ramp the temperature from ambient to 600°C at a heating rate of 10°C/min.[5]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm).[9][10]
Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it hermetically.
-
-
Instrumentation and Conditions:
-
DSC Instrument: A TA Instruments or Mettler Toledo DSC.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating and Cooling Program:
-
Heat the sample from ambient to 200°C at a rate of 10°C/min to erase any prior thermal history.
-
Hold at 200°C for 2 minutes.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Heat the sample from -50°C to 200°C at a rate of 10°C/min. The data from this second heating scan is typically used for analysis.[11]
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
For semi-crystalline polymers, determine the melting temperature (Tm) as the peak of the endothermic melting transition.
-
The Causality Behind Experimental Choices
-
Choice of CTA: this compound is selected for its high chain transfer efficiency, which allows for precise control over molecular weight. Its lower odor profile compared to some other mercaptans makes it a more practical choice in many laboratory and industrial settings.
-
GPC Solvent and Columns: THF is a common solvent for a wide range of polymers and is compatible with polystyrene-divinylbenzene columns, which provide excellent resolution for separating polymer chains based on their hydrodynamic volume.
-
TGA Atmosphere: A nitrogen atmosphere is crucial for determining the intrinsic thermal stability of the polymer backbone without the influence of oxidative degradation, which would occur in the presence of air.
-
DSC Second Heating Scan: The first heating scan is used to eliminate any thermal history from the sample's processing or storage. The second heating scan provides a more accurate and reproducible measurement of the material's intrinsic thermal transitions.[11]
Conclusion
The concentration of this compound is a critical parameter for controlling the molecular weight and polydispersity of polymers synthesized via radical polymerization. As demonstrated by data from its close analog, octylthioglycolate, it is a highly effective chain transfer agent, comparable in performance to other commonly used thiols. By carefully selecting the concentration of this compound and employing rigorous analytical techniques such as GPC, TGA, and DSC, researchers can precisely tailor polymer properties to meet the demanding requirements of their applications. This guide provides the foundational knowledge and experimental protocols to empower scientists and developers to leverage the full potential of this compound in their polymer synthesis endeavors.
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. arkema.com [arkema.com]
- 3. agilent.com [agilent.com]
- 4. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 5. scribd.com [scribd.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. matchemmech.com [matchemmech.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Degradation Studies of Polymers Containing Isooctyl Thioglycolate
For researchers and formulation scientists, understanding the degradation pathways of polymers and the efficacy of stabilizing agents is paramount to developing durable, high-performance materials. This guide provides an in-depth technical comparison of polymers stabilized with isooctyl thioglycolate (IOTG), offering insights into its mechanism, performance against alternatives, and the rigorous experimental protocols required for a comprehensive degradation analysis.
The Inherent Instability of Key Polymers: The Case of PVC
Polyvinyl chloride (PVC) is a versatile and widely used polymer, but it possesses an inherent susceptibility to degradation when exposed to heat and UV radiation during processing and its service life.[1] This degradation is not merely a surface-level concern; it involves a cascade of chemical reactions that compromise the material's structural integrity, appearance, and mechanical properties.[1][2]
The primary degradation pathway is a thermally initiated dehydrochlorination reaction.[1][3] Labile chlorine atoms, often at defect sites in the polymer chain, are eliminated as hydrogen chloride (HCl). This process creates a conjugated double bond (polyene) system. As the length of these conjugated systems grows, they begin to absorb visible light, leading to the characteristic yellowing, browning, and eventual blackening of the polymer.[2] The released HCl is autocatalytic, meaning it accelerates further degradation, creating a rapidly escalating failure cascade.[3]
Caption: PVC degradation pathway initiated by heat or UV light.
The Protective Mechanism of Organotin Stabilizers
To counter this, heat stabilizers are essential additives.[1] this compound is a mercaptide, a type of sulfur-containing organotin compound that provides exceptional heat stability.[1][3] Its mechanism is twofold:
-
HCl Scavenging : The organotin compound readily reacts with and neutralizes the HCl gas as it is formed. This is a critical first line of defense, as it breaks the autocatalytic cycle of degradation.[3][4]
-
Substitution of Labile Chlorine : More importantly, the thioglycolate group substitutes the labile chlorine atoms on the PVC backbone. This replacement with a more stable sulfur-linked group effectively "caps" the defect sites, preventing the initiation of the dehydrochlorination "unzipping" reaction and preserving the polymer's initial color and integrity.[3][4]
Caption: Dual-action stabilization mechanism of this compound in PVC.
Comparative Performance Guide: IOTG vs. Alternatives
While highly effective, IOTG is one of several stabilizer systems available. The choice of stabilizer depends on the application's performance requirements, cost, and regulatory considerations. The most common alternatives are metal soap stabilizers, such as Calcium/Zinc (Ca/Zn) systems.
| Performance Attribute | This compound (Organotin) | Calcium/Zinc (Ca/Zn) Stearates | Rationale & Field Insights |
| Initial Color & Clarity | Excellent | Good to Very Good | Organotins are known for providing exceptional initial clarity and colorlessness, which is critical for transparent films and profiles. |
| Long-Term Heat Stability | Excellent | Moderate to Good | IOTG provides a longer window of protection at high processing temperatures. Ca/Zn systems can suffer from "zinc burning" if not properly co-stabilized.[2] |
| Photo-Oxidation Resistance | Very Good to Excellent | Moderate | Studies show that organotin stabilizers have a superior ability to inhibit photo-oxidation compared to organic calcium complexes.[5] This is crucial for outdoor applications like window profiles and siding. |
| Processing Window | Wide | Moderate | The high efficiency of IOTG allows for higher processing temperatures and shorter cycle times without compromising the material's integrity.[1] |
| Toxicity Profile | Higher Concern | "Non-Toxic" Alternative | Ca/Zn systems are often preferred for applications with direct food or medical contact due to the concerns over heavy metals like tin.[2][5] |
| Cost | Higher | Lower | Ca/Zn systems are generally more cost-effective, making them a popular choice for less demanding applications. |
Designing a Robust Degradation Study: A Workflow
A comprehensive evaluation of stabilizer performance requires a multi-faceted analytical approach. A typical workflow involves subjecting polymer samples to accelerated aging conditions and then characterizing the chemical, physical, and mechanical changes that occur over time.
Caption: General experimental workflow for a comparative polymer degradation study.
Detailed Experimental Protocols
The following protocols are foundational for assessing polymer degradation. Each method provides a different piece of the puzzle, and together they create a comprehensive picture of stabilizer performance.
Accelerated Aging Protocol (Thermal & Photo-degradation)
Objective: To simulate the long-term effects of heat and sunlight in a compressed timeframe.
Causality: Polymers degrade slowly under normal service conditions. By intensifying the environmental stressors (heat, UV radiation), we can accelerate these reactions to predict service life and compare stabilizer efficacy.[6] The Arrhenius model is often used to relate degradation at elevated temperatures to that at service temperatures.[6]
Methodology:
-
Sample Preparation: Prepare thin films (e.g., 0.5 mm thickness) of the polymer formulations (Control, IOTG-stabilized, Ca/Zn-stabilized) by solution casting or compression molding.[5]
-
Thermal Aging: Place a set of samples in a forced-air convection oven at a constant elevated temperature (e.g., 180°C for PVC).[3]
-
Photo-aging: Place a second set of samples in a Xenon Arc Weatherometer, which simulates the full spectrum of sunlight. Set conditions to a specific irradiance (e.g., 0.51 W/(m²·nm)) and temperature (e.g., 65°C).[5][7]
-
Sampling: Remove samples from the aging chambers at predetermined intervals (e.g., 0, 100, 300, 500, 1000 hours).
-
Storage: Store retrieved samples in a cool, dark, and dry environment to halt further degradation before analysis.
Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To monitor chemical changes in the polymer, specifically the formation of oxidation products.
Causality: Oxidative degradation leads to the formation of carbonyl groups (C=O) within the polymer chain.[8][9] FTIR is highly sensitive to the vibrations of these specific functional groups. The intensity of the carbonyl absorption band is directly proportional to the extent of oxidation.[10]
Methodology:
-
Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for easy surface analysis.
-
Background Scan: Perform a background scan with no sample on the ATR crystal.
-
Sample Analysis: Press the aged polymer film firmly against the ATR crystal and collect the spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing:
-
Identify the carbonyl absorption region, typically between 1650 and 1850 cm⁻¹.[8]
-
Identify a reference peak that does not change during degradation (e.g., the C-H bending vibration around 1328 cm⁻¹ in PVC).[9]
-
Calculate the Carbonyl Index (CI) using the formula: CI = (Area of the Carbonyl Peak) / (Area of the Reference Peak)
-
-
Interpretation: Plot the Carbonyl Index versus aging time. A slower rate of increase in the CI indicates better resistance to oxidative degradation.[5][10]
Chromatographic Analysis: Gel Permeation Chromatography (GPC/SEC)
Objective: To measure changes in the molecular weight distribution of the polymer.
Causality: Degradation often involves chain scission, where the long polymer chains are broken into smaller fragments.[11] This leads to a decrease in the average molecular weight and a broadening of the molecular weight distribution, which directly correlates with a loss of mechanical properties like strength and toughness.[12] GPC separates molecules based on their size in solution, providing a direct measurement of these changes.[13][14]
Methodology:
-
Sample Preparation: Dissolve a precise mass of the aged polymer (e.g., 10 mg) in a suitable solvent (e.g., Tetrahydrofuran - THF) to a known concentration (e.g., 1 mg/mL). Allow it to dissolve completely, typically overnight.
-
System Setup: Use a GPC system equipped with a refractive index (RI) detector and a column set appropriate for the expected molecular weight range of the polymer.
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene standards).
-
Analysis: Inject the dissolved sample into the GPC system. The software will generate a chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Interpretation: Plot Mw and Mn as a function of aging time. A sharp decrease in molecular weight signifies significant chain scission. A more stable polymer will show a much slower rate of molecular weight decline.
Visual and Mechanical Property Analysis
Objective: To quantify the macroscopic changes in the polymer's appearance and physical strength.
Causality: The chemical changes measured by spectroscopy and chromatography manifest as tangible changes in the material's properties. Discoloration is caused by polyene formation, and chain scission leads to embrittlement and loss of strength.[1][12]
Methodology:
-
Colorimetry:
-
Use a spectrophotometer or colorimeter to measure the color of the aged samples.
-
Record the CIE Lab* values. The b* value is particularly important, as it represents the yellow-blue axis.
-
Calculate the Yellowness Index (YI) according to a standard like ASTM E313.
-
Plot YI vs. aging time. A lower YI indicates better color stability.
-
-
Mechanical Testing:
-
Cut aged films into dumbbell shapes according to a standard like ASTM D638.
-
Use a universal testing machine (tensile tester) to measure the tensile strength and elongation at break.
-
Plot the percentage retention of tensile strength and elongation versus aging time. A formulation with superior stability will retain a higher percentage of its initial mechanical properties for a longer duration.
-
Conclusion
The selection of an appropriate stabilization system is a critical decision in polymer formulation. This compound provides exceptional thermal and photo-oxidative stability for demanding applications, particularly in PVC, by effectively neutralizing HCl and preventing the onset of dehydrochlorination.[1][3] However, alternatives like Ca/Zn systems offer a viable, lower-cost, and non-toxic option for less stringent applications. A rigorous and multi-faceted analytical approach, combining accelerated aging with spectroscopic, chromatographic, and mechanical testing, is essential for objectively comparing stabilizer performance and ensuring that the final product meets its intended service life requirements.
References
- 1. nbinno.com [nbinno.com]
- 2. academicjournals.org [academicjournals.org]
- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Effect of relatively nontoxic thermal stabilizers on photodegradation of poly(vinyl chloride) - Nanjing Tech University [pure.njtech.edu.cn]
- 6. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protection of Poly(Vinyl Chloride) Films against Photodegradation Using Various Valsartan Tin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 12. Biodegradation of Polymers: Stages, Measurement, Standards and Prospects [mdpi.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to Validating the Purity of Isooctyl Thioglycolate: A Comparative Analysis of Toxic Byproduct Formation
Executive Summary
Isooctyl thioglycolate (IOTG) is a widely utilized chemical intermediate and component in cosmetic formulations and industrial applications, valued for its role as a reducing agent and stabilizer.[1][2] However, its utility is counterbalanced by the necessity to ensure the absence of potentially toxic byproducts that can arise from manufacturing processes, degradation, or interaction with other substances. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of IOTG. We will explore the landscape of potential impurities, present detailed, self-validating analytical protocols for their detection, and compare the byproduct profile of IOTG with common alternatives, supported by experimental design principles.
The Imperative for Purity: Understanding this compound (IOTG)
IOTG is the isooctyl ester of thioglycolic acid, a compound containing both a thiol (-SH) and an ester functional group.[3] This unique structure dictates its chemical behavior and its potential degradation pathways. Its applications are diverse, ranging from a reducing agent in hair care products like permanent waves to a stabilizer in PVC plastics and a component in the synthesis of pharmaceuticals.[4][5]
The thiol group is susceptible to oxidation, while the ester linkage can undergo hydrolysis. Furthermore, residual reactants and side-products from its synthesis can persist in the final product. Given that IOTG can be used in formulations that come into direct contact with humans, ensuring the absence of toxic byproducts is not merely a quality control measure but a critical safety and regulatory requirement.[6][7]
The Landscape of Potential Toxic Byproducts
A thorough validation strategy begins with understanding what to look for. The potential impurities in IOTG can be categorized into three main classes: synthesis-related impurities, degradation products, and oxidation products.
Synthesis-Related Impurities
The manufacturing of IOTG typically follows one of two primary routes, each with a distinct impurity profile:
-
Direct Esterification: The reaction of thioglycolic acid with isooctanol.[8] Potential impurities include unreacted thioglycolic acid and isooctanol , as well as residual acid catalysts (e.g., p-toluenesulfonic acid).[9]
-
Sulfhydrylation of Isooctyl Chloroacetate: This route involves reacting isooctyl chloroacetate with a sulfur source.[10][11] A key potential impurity is the starting material, isooctyl chloroacetate , which is a known irritant.
Degradation Products
IOTG is susceptible to degradation under various environmental conditions:
-
Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acid or base, to revert to thioglycolic acid and isooctanol .
-
Thermal Decomposition: When heated to decomposition, IOTG can emit toxic fumes of sulfoxides .[4][12]
Oxidation Products
The thiol group is the most reactive site for oxidation, leading to several byproducts:
-
Disulfide Formation: Mild oxidation, including exposure to atmospheric oxygen, readily converts two molecules of IOTG into di(this compound) disulfide .[13][14][15] This is a common impurity found in the distillation residue during IOTG refining.[16]
-
Higher Oxidation States: Stronger oxidizing conditions can lead to the formation of sulfinic acids and ultimately sulfonic acids (R-SO₃H) .[15][17]
The following diagram illustrates the primary degradation and oxidation pathways for IOTG.
Caption: Primary degradation and oxidation pathways of this compound.
A Comparative Framework: IOTG vs. Alternative Reducing Agents
To provide context for IOTG's safety profile, it is useful to compare it with other reducing agents used in similar applications, such as cosmetics.
| Compound | Common Application | Potential Toxic Byproducts/Concerns |
| This compound (IOTG) | Permanent waves, stabilizers | Unreacted starting materials (thioglycolic acid), oxidation products (disulfides, sulfoxides), skin irritation/sensitization.[6] |
| Ammonium Thioglycolate | Permanent waves, depilatories | Ammonia (irritant), thioglycolic acid, potential for skin and eye irritation.[6] |
| Cysteamine HCl | Permanent waves (acid perms) | Unpleasant odor, potential for skin irritation. |
| Glyceryl Monothioglycolate (GMTG) | Permanent waves (acid perms) | High potential for allergic contact dermatitis; a known sensitizer.[2] |
This comparison highlights that while all reducing agents have associated hazards, the specific nature of the byproducts and the primary safety concerns differ. The validation methods described below are therefore crucial for confirming the safety of the specific IOTG batch in use.
Experimental Design for Rigorous Validation
A robust validation strategy relies on analytical techniques capable of separating, identifying, and quantifying potential byproducts. We advocate for a multi-pronged approach centered on forced degradation studies coupled with high-resolution chromatographic methods.
The Principle of Forced Degradation
Before analyzing a pristine sample of IOTG, a forced degradation study should be performed. This involves intentionally subjecting the material to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and photolysis) to generate the very byproducts we aim to detect. This serves two purposes:
-
Peak Identification: It helps in tentatively identifying the chromatographic peaks corresponding to specific degradation products.
-
Method Validation: It proves that the analytical method is "stability-indicating," meaning it can resolve the main compound from its potential impurities and degradation products.
The following workflow outlines the comprehensive validation process.
Caption: Comprehensive workflow for IOTG byproduct validation.
Protocol 1: GC-MS for Volatile and Semi-Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing thermally stable, volatile compounds such as residual isooctanol and potential synthesis solvents.[18][19]
Objective: To detect and quantify volatile and semi-volatile impurities in IOTG.
Methodology:
-
Sample Preparation:
-
Accurately weigh 100 mg of the IOTG sample into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) containing an appropriate internal standard (e.g., Dodecane at 10 µg/mL).
-
Dilute to volume with the solvent.
-
-
Instrumentation (Typical Parameters):
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection: 1 µL, Split mode (e.g., 50:1).
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 50°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Parameters:
-
MS System: Agilent 5977 or equivalent single quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 35-500) for initial identification, followed by Selected Ion Monitoring (SIM) for quantification of known impurities for higher sensitivity.
-
-
Self-Validation and Trustworthiness:
-
System Suitability: Inject a standard mixture containing known analytes (isooctanol, IOTG) and the internal standard before the sample sequence to verify resolution, peak shape, and detector response.
-
Quantification: Generate a calibration curve for each potential impurity using certified reference standards. The concentration in the sample is calculated relative to the internal standard.
-
Acceptance Criteria: The level of any detected impurity must be below a pre-defined threshold, typically established based on regulatory guidelines (e.g., ICH Q3C for residual solvents) or internal safety assessments.
-
Protocol 2: LC-MS/MS for Non-Volatile and Polar Byproducts
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for analyzing non-volatile, polar, and high-molecular-weight compounds like thioglycolic acid, the disulfide dimer, and sulfoxides.[20][21]
Objective: To detect and quantify polar impurities and oxidation/degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of the IOTG sample into a 100 mL volumetric flask.
-
Add a diluent (e.g., 50:50 Acetonitrile:Water) containing a suitable internal standard (e.g., a structurally similar, stable-isotope-labeled compound).
-
Dilute to volume with the diluent. Further dilution may be necessary to fall within the calibration range.
-
-
Instrumentation (Typical Parameters):
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer (MS/MS) Parameters:
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all analyte types.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for IOTG and each potential byproduct using reference standards. For example:
-
Thioglycolic Acid (Negative ESI): m/z 91 -> 43
-
Disulfide Dimer (Positive ESI): m/z 407 -> [Fragment Ion]
-
-
-
Self-Validation and Trustworthiness:
-
Method Specificity: The use of MRM is highly specific. The method's ability to resolve all target analytes from the IOTG peak and from each other must be demonstrated using the forced degradation samples.
-
Limit of Quantitation (LOQ): The LOQ for each potential toxic byproduct must be determined and demonstrated to be sufficiently low to meet safety thresholds.
-
Linearity and Accuracy: Calibration curves must be prepared for each analyte, and accuracy must be demonstrated by spiking known amounts of standards into a clean IOTG matrix and measuring the recovery.
-
Conclusion
Validating the absence of toxic byproducts in this compound is a multi-faceted process that requires a deep understanding of its chemistry and the application of highly sensitive analytical techniques. By implementing a systematic approach that includes forced degradation studies and validated GC-MS and LC-MS/MS methods, researchers and developers can ensure the purity and safety of their materials. This not only satisfies regulatory expectations but also upholds the highest standards of scientific integrity and consumer protection. The protocols and frameworks provided in this guide offer a robust starting point for establishing a comprehensive and self-validating quality control system for this compound.
References
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- 5. chembk.com [chembk.com]
- 6. Final amended report on the safety assessment of Ammonium Thioglycolate, Butyl Thioglycolate, Calcium Thioglycolate, Ethanolamine Thioglycolate, Ethyl Thioglycolate, Glyceryl Thioglycolate, this compound, Isopropyl Thioglycolate, Magnesium Thioglycolate, Methyl Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. researchgate.net [researchgate.net]
- 9. CN1040978C - Preparation of this compound from thiourethane-containing tail liquid containing thioglycolic acid - Google Patents [patents.google.com]
- 10. CN102249964A - Process for preparing this compound - Google Patents [patents.google.com]
- 11. Process for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
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- 15. Thiol - Wikipedia [en.wikipedia.org]
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- 17. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 18. repository.unar.ac.id [repository.unar.ac.id]
- 19. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. cmro.in [cmro.in]
A Senior Application Scientist's Guide to Chain Transfer Agents: Benchmarking Isooctyl Thioglycolate Against Novel Alternatives
Abstract
In the landscape of polymer synthesis, the precise control over macromolecular architecture is paramount for tailoring material properties to specific, high-value applications. Chain Transfer Agents (CTAs) are fundamental tools in achieving this control, particularly in free-radical polymerization. For decades, conventional mercaptans like Isooctyl Thioglycolate (IOTG) have been employed to regulate polymer molecular weight. However, the advent of controlled or living radical polymerization (CRP) techniques has introduced novel, more sophisticated CTAs that offer unprecedented control over not just molecular weight, but also dispersity, functionality, and complex architectures. This guide provides an in-depth comparison of the incumbent IOTG against two classes of novel CTAs: agents for Reversible Addition-Fragmentation chain Transfer (RAFT) and Catalytic Chain Transfer (CCT). We will dissect the underlying mechanisms, present a rigorous experimental framework for objective comparison, and offer data-driven insights to guide researchers in selecting the optimal agent for their synthetic goals.
The Fundamental Role of Chain Transfer in Radical Polymerization
In free-radical polymerization, four primary mechanistic events dictate the final polymer characteristics: initiation, propagation, termination, and chain transfer.[1] Chain transfer is a critical process where the kinetic chain of a growing polymer radical is terminated, and a new radical is formed which can initiate the growth of a new polymer chain.[1] This event is the primary mechanism by which Chain Transfer Agents (CTAs) regulate the molecular weight of the resulting polymer.[1][]
The efficacy of a CTA is quantified by its chain transfer constant (Ctr), defined as the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).[1] A higher Ctr indicates a more efficient CTA. However, the mechanism of this transfer dictates the degree of control over the final polymer properties. This distinction forms the basis of our comparison.
The Incumbent: this compound (IOTG)
This compound (CAS 25103-09-7) is a mercaptan-based CTA widely used in industrial polymerization processes.[3][4][5] Its primary function is to lower the molecular weight of polymers, which is crucial for applications requiring specific viscosity or melt-flow properties.[6][7]
Mechanism of Action: Conventional (Irreversible) Chain Transfer
IOTG operates via a classical chain transfer mechanism. A growing polymer radical (Pn•) abstracts the labile hydrogen atom from the thiol group of IOTG, terminating the polymer chain and generating a new thiyl radical (RS•). This thiyl radical then re-initiates a new polymer chain by reacting with a monomer molecule.
-
Pn• + R-SH → Pn-H + RS•
-
RS• + M → R-S-M• (initiates new chain)
This process is irreversible and less controlled compared to modern techniques. While effective at reducing average molecular weight, it often leads to polymers with a broad molecular weight distribution (high dispersity, Đ) and does not provide a facile route for creating block copolymers or other complex architectures.[8]
The Challengers: A New Era of Control
The limitations of conventional CTAs spurred the development of controlled/living radical polymerization (CRP) techniques, which IUPAC recommends calling Reversible-Deactivation Radical Polymerization (RDRP).[9][10] These methods introduced novel CTAs that revolutionized polymer science.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT is a highly versatile CRP technique that utilizes thiocarbonylthio compounds as CTAs to mediate the polymerization with living characteristics.[11][12][13] Discovered at CSIRO in 1998, RAFT allows for the synthesis of polymers with predetermined molecular weights, low dispersity (typically Đ < 1.2), and complex architectures like block, star, and comb polymers.[11][14]
Mechanism of Action: Degenerative Chain Transfer
The RAFT mechanism introduces a dynamic equilibrium between active (propagating) radicals and dormant polymer chains. This equilibrium, established via a two-step addition-fragmentation process, ensures that all chains have a nearly equal probability of growing, leading to a narrow molecular weight distribution.[15] The choice of the Z and R groups on the RAFT agent (ZC(=S)SR) is critical for controlling the polymerization of specific monomer families.[11][15]
Common classes of RAFT agents include:
-
Dithioesters and Trithiocarbonates: Highly effective for "More Activated Monomers" (MAMs) like styrenes and (meth)acrylates.[11][16]
-
Dithiocarbamates and Xanthates: Generally used for "Less Activated Monomers" (LAMs) like vinyl esters.[11][12]
Catalytic Chain Transfer (CCT) Polymerization
CCT is a distinct method that uses transition metal complexes, typically cobalt(II) macrocycles, to achieve highly efficient chain transfer.[17] This technique is exceptionally effective for producing low-molecular-weight polymers, known as macromonomers, which possess a terminal vinyl group.[18][19]
Mechanism of Action: Hydrogen Atom Transfer
In CCT, a growing polymer radical reacts with the Co(II) catalyst. The catalyst abstracts a β-hydrogen atom from the radical, creating a terminated polymer chain with a vinyl end-group and a cobalt(III)-hydride (Co(III)-H) species.[6] This hydride species then rapidly transfers the hydrogen atom to a monomer molecule, initiating a new polymer chain and regenerating the Co(II) catalyst.[18] The catalytic nature of this process means that very low concentrations of the CTA are required.
A Framework for Objective Benchmarking
To provide a clear, evidence-based comparison, we propose a standardized experimental protocol. The causality behind our choices is rooted in ensuring a fair comparison across disparate mechanisms. We select Methyl Methacrylate (MMA) as the monomer due to its well-understood polymerization kinetics and compatibility with all three CTA types.[9] Azobisisobutyronitrile (AIBN) is chosen as a standard thermal initiator for its predictable decomposition rate.[15]
Experimental Protocol: Comparative Polymerization of MMA
Objective: To synthesize a series of poly(methyl methacrylate) (PMMA) samples with a target number-average molecular weight (Mn) of 10,000 g/mol using IOTG, a RAFT agent, and a CCT agent, and to compare the resulting polymer characteristics.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
This compound (IOTG)
-
Novel CTA 1 (RAFT): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Novel CTA 2 (CCT): Bis(borondifluorodimethylglyoximato)cobalt(II) (CoBF)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Tetrahydrofuran (THF), HPLC grade for GPC analysis
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reagent Calculation: For a target Mn of 10,000 g/mol , calculate the required molar ratio of [Monomer]:[CTA] for the IOTG and RAFT experiments. For the CCT experiment, the molecular weight is controlled by the [CTA]:[Initiator] ratio. A typical starting point is a [Monomer]:[Initiator] ratio of 1000:1 and a [CTA]:[Initiator] ratio of 5:1.
-
Reaction Setup: In three separate Schlenk flasks, add the calculated amounts of MMA, AIBN, the respective CTA (IOTG, CPADB, or CoBF), and anisole (50% v/v with respect to monomer).
-
Degassing: Subject each flask to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Rationale: Oxygen is a radical scavenger. Its removal is essential for reproducible kinetics and to ensure the polymerization proceeds as intended, making the protocol a self-validating system.
-
-
Polymerization: Immerse the flasks in a preheated oil bath at 70°C and stir for a predetermined time (e.g., 4 hours).
-
Termination and Isolation: Stop the reactions by immersing the flasks in an ice-water bath and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Purification: Filter the precipitated polymer, wash with fresh cold methanol, and dry in a vacuum oven at 40°C to a constant weight.
-
Characterization:
-
Gel Permeation Chromatography (GPC/SEC): Dissolve a small amount of the dried polymer in THF to determine Mn, weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
1H NMR Spectroscopy: Dissolve the polymer in CDCl3 to determine monomer conversion (by comparing polymer backbone and residual vinyl proton signals) and to verify end-group structures where applicable (e.g., the aromatic protons of the CPADB agent).
-
Data Presentation and Expected Outcomes
The performance of each CTA can be objectively compared by summarizing the characterization data in a table.
| Parameter | This compound (IOTG) | RAFT Agent (CPADB) | CCT Agent (CoBF) |
| Target Mn ( g/mol ) | 10,000 | 10,000 | 10,000 |
| Experimental Mn ( g/mol ) | ~8,000 - 15,000 | ~9,500 - 10,500 | ~9,000 - 11,000 |
| Dispersity (Đ = Mw/Mn) | > 1.8 | < 1.2 | ~1.5 - 2.0 |
| End-Group Fidelity | Low (H-terminated) | High (Thiocarbonylthio) | High (Vinyl) |
| Control Mechanism | Irreversible Transfer | Reversible Deactivation | Catalytic H-transfer |
| Primary Application | General MW Reduction | Precision Polymers, Block Copolymers | Macromonomer Synthesis |
Interpretation of Results:
-
IOTG: We expect a significant deviation from the target Mn and a high dispersity (Đ > 1.8). This reflects the lack of control inherent in the irreversible chain transfer mechanism.
-
RAFT Agent (CPADB): The experimental Mn should closely match the target value, and the dispersity will be very low (Đ < 1.2). This demonstrates the high degree of control afforded by the RAFT equilibrium.[11] The polymer chains remain "living" with the thiocarbonylthio end-group, allowing for subsequent chain extension to form block copolymers.[13]
-
CCT Agent (CoBF): The CCT agent will effectively produce low molecular weight polymer, but the dispersity will be moderate. The key feature is the generation of a polymer chain with a terminal double bond (vinyl group), which is ideal for creating graft copolymers or for subsequent functionalization.[6][17]
Conclusion: Selecting the Right Tool for the Job
The choice of a chain transfer agent is not a matter of "good vs. bad," but of selecting the appropriate tool for a specific synthetic objective.
-
This compound remains a viable, cost-effective option for applications where the primary goal is simply to reduce the average molecular weight in conventional free-radical polymerizations, and where a broad molecular weight distribution is acceptable.[4]
-
RAFT Agents are the superior choice for researchers in drug development and materials science who require precise control over molecular weight, a narrow dispersity, and the ability to synthesize advanced architectures like well-defined block copolymers.[12][20]
-
CCT Agents occupy a unique niche, offering an unparalleled method for efficiently producing vinyl-terminated macromonomers, which are valuable building blocks for more complex polymer structures.[18]
By understanding the distinct mechanisms and performance characteristics of these agents, researchers can make informed decisions, moving beyond traditional limitations and unlocking the full potential of macromolecular engineering.
References
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- 3. nbinno.com [nbinno.com]
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- 6. Catalytic chain transfer - Wikipedia [en.wikipedia.org]
- 7. US5112522A - Mercaptan chain transfer agent compositions useful in aqueous polymerizations - Google Patents [patents.google.com]
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- 10. mdpi.com [mdpi.com]
- 11. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
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- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. Catalytic chain transfer and its derived macromonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 20. connectsci.au [connectsci.au]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isooctyl Thioglycolate for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. While isooctyl thioglycolate (IOTG) is a valuable reagent in various applications, its disposal requires meticulous attention to detail to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory standards.
Section 1: Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is essential. This compound, a combustible liquid with a faint fruity odor, presents several risks that dictate its handling and disposal procedures.[1][2]
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[3][4]
-
Aquatic Toxicity: Very toxic to aquatic life, with potentially long-lasting effects.[3][4]
-
Reactivity: Can react vigorously with oxidizing agents.[3][4]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of sulfur oxides.[1][4]
This hazard profile underscores the necessity of preventing its release into the environment and avoiding contact with incompatible substances.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3][4] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[3][4] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
This table summarizes the primary hazard classifications for this compound according to the Globally Harmonized System (GHS).
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind stringent PPE protocols is the prevention of direct contact and inhalation, which are the primary routes of exposure.
Essential PPE for Handling IOTG Waste:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemical-impermeable gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific product in use. Gloves must be inspected before use and disposed of properly after handling the waste.[1][5]
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5]
The selection of PPE is not merely a checklist item; it is a critical risk mitigation strategy based on the known toxicological and chemical properties of IOTG.
Section 3: Spill Management - Immediate and Controlled Response
An incidental spill of this compound requires a swift and systematic response to prevent escalation and exposure.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel and Isolate the Area: Immediately notify others in the vicinity of the spill.[6][7] Cordon off the affected area to prevent unauthorized entry.
-
Ensure Proper Ventilation and Eliminate Ignition Sources: If the spill is in a poorly ventilated area, evacuate and allow vapors to dissipate. Remove all sources of ignition, as IOTG is a combustible liquid.[1][8] Use non-sparking tools for cleanup.[1][8]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full complement of PPE as described in Section 2.[6]
-
Contain the Spill: Prevent the spill from spreading and entering drains or waterways by creating a dike with an inert absorbent material like vermiculite, dry sand, or earth.[6][9] Do not use combustible materials to absorb the spill.
-
Absorb the Spilled Material: Slowly and carefully apply the absorbent material to the spill, working from the outside in.[6][10]
-
Collect and Containerize the Waste: Once the liquid is fully absorbed, use spark-proof tools to scoop the material into a suitable, labeled, and sealable container for hazardous waste.[1][6]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[6] If the spill was substantial, the rinse water may also need to be collected as hazardous waste.[6]
-
Report and Restock: Report the incident to your supervisor or Environmental Health and Safety (EHS) department.[6] Restock any spill kit supplies that were used.[6]
Caption: Workflow for a safe and effective response to an this compound spill.
Section 4: The Core Disposal Protocol - A Step-by-Step Guide
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The following protocol provides a general framework; however, always consult your institution's specific hazardous waste management plan.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and properly labeled hazardous waste container for this compound and materials contaminated with it.[1] The container should be made of a material that will not react with the chemical.
-
Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams, especially strong oxidizers, to prevent hazardous reactions.[3][4][5]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1]
Step 2: Proper Labeling of Waste Containers
Accurate and comprehensive labeling is a cornerstone of safe waste management, ensuring that hazards are clearly communicated to all personnel.
Mandatory Label Information:
-
The words "Hazardous Waste" or "Dangerous Waste." [11][12][13]
-
Full Chemical Name: "this compound." Avoid abbreviations or chemical formulas.
-
Hazard Identification: Clearly indicate the relevant hazards, such as "Toxic," "Skin Sensitizer," and "Environmental Hazard."[11][13]
-
Generator Information: The name and contact information of the generating laboratory or principal investigator.[12]
Caption: The lifecycle of this compound waste from generation to final disposal.
Step 3: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety department or a licensed chemical waste disposal contractor for the pickup and disposal of the full waste container.[1]
-
Approved Disposal Method: The recommended method for the final disposal of this compound is controlled incineration at a licensed chemical destruction plant. This process should include flue gas scrubbing to neutralize the toxic sulfur oxides produced during combustion.[1]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in regular trash.[1] This is not only a regulatory violation but also poses a significant threat to aquatic ecosystems.[1]
Disposal of Empty Containers:
Empty containers that held this compound must also be managed properly. They can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] Alternatively, the container can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[1]
Section 5: Conclusion - A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these procedural guidelines, researchers can ensure they are not only compliant with regulations but are also actively fostering a culture of safety and environmental stewardship. The principles outlined in this guide—understanding the hazards, utilizing appropriate PPE, responding effectively to spills, and following a meticulous disposal protocol—are fundamental to the safe and successful operation of any research facility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | C10H20O2S | CID 34306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. tamut.edu [tamut.edu]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Isooctyl Thioglycolate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Isooctyl thioglycolate (IOTG). Our goal is to equip you with the knowledge to work safely and effectively, ensuring both personal and environmental protection. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deep understanding of safe laboratory practices.
Immediate Safety Briefing: Understanding the Risks
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets and toxicological information, the primary risks associated with IOTG are:
-
Oral Toxicity : The substance is harmful if swallowed[1][2][3].
-
Skin Sensitization : It may cause an allergic skin reaction upon contact[1][2][3]. Repeated or prolonged exposure can lead to skin sensitization, where subsequent contact with even small amounts can trigger an allergic response[4][5].
-
Aquatic Toxicity : IOTG is very toxic to aquatic life, and its release into the environment must be strictly avoided[1][2].
Given these hazards, a robust personal protective equipment (PPE) plan is not just a recommendation—it is a critical necessity for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when working with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this chemical. The causality behind each choice is explained to underscore its importance.
| Operation | Required PPE | Justification |
| Low-Volume Handling (e.g., preparing solutions, small-scale reactions) | • Chemical splash goggles• Lab coat• Butyl rubber gloves (primary)• Nitrile gloves (for short-term splash protection only) | Eye Protection: Prevents accidental splashes from contacting the eyes, which can cause irritation[4].Body Protection: A lab coat protects against minor spills and contamination of personal clothing.Hand Protection: IOTG is a known skin sensitizer[1][2][3]. Butyl rubber gloves provide excellent resistance to a wide range of chemicals, including esters and organic solvents[5][6]. Nitrile gloves offer good splash resistance but may have limited breakthrough times with certain organic compounds; therefore, they should be changed immediately upon contact[7][8]. |
| High-Volume Handling (e.g., transfers, bulk mixing) | • Chemical splash goggles and a face shield• Chemical-resistant apron over a lab coat• Butyl rubber gloves• Respiratory protection (if potential for aerosolization exists) | Enhanced Face and Body Protection: A face shield provides an additional layer of protection for the entire face from splashes of larger volumes. A chemical-resistant apron protects against significant spills that could saturate a lab coat.Respiratory Protection: While IOTG has low vapor pressure, any operation with the potential to generate aerosols or mists necessitates respiratory protection to prevent inhalation[1][3]. A full-face respirator may be required if exposure limits are exceeded[1]. |
The Critical Choice of Gloves: A Deeper Look
The most common route of exposure in a laboratory setting is through skin contact. Therefore, selecting the right gloves is of utmost importance.
-
Butyl Rubber Gloves: These are highly recommended for handling this compound due to their superior resistance to a broad spectrum of chemicals, including ketones, esters, and acids[5][6]. Their low permeability to liquids and gases provides a robust barrier against dermal exposure[6].
-
Nitrile Gloves: While widely used in laboratories, standard nitrile gloves should be considered for incidental splash protection only when working with IOTG[2][7]. If contact occurs, they must be removed and replaced immediately[2]. For prolonged or direct exposure, nitrile gloves may not provide an adequate barrier[2][7].
Always inspect gloves for any signs of degradation or perforation before use. [1]
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure.
Step 1: Receiving and Storage
-
Inspect Upon Receipt: Check the container for any damage or leaks.
-
Store Appropriately: Keep the container tightly closed in a dry, cool, and well-ventilated area[1][9]. Store away from incompatible materials such as strong oxidizers, with which it can react vigorously[1][10]. The recommended storage temperature is below +30°C[11][12].
Step 2: General Handling Procedures
-
Work in a Ventilated Area: All work with IOTG should be conducted in a well-ventilated space, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols[1].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[1].
-
Use Appropriate Tools: Utilize tools and equipment that are compatible with IOTG to prevent degradation and potential spills.
-
No Eating or Drinking: Do not eat, drink, or smoke in areas where IOTG is handled or stored[1].
Step 3: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if skin irritation or a rash develops[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
Spill Management Workflow
A clear and practiced spill response plan is essential. The following diagram outlines the key steps to take in the event of an this compound spill.
Caption: Workflow for this compound Spill Response.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.
-
Waste Collection: Collect all IOTG waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container[13]. The container must be compatible with the chemical and kept securely closed[14].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents[13].
-
Segregation: Do not mix IOTG waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management contractor. Do not discharge IOTG or its waste into the sewer system[1].
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse[1][13].
By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. thermofishersci.in [thermofishersci.in]
- 4. usascientific.com [usascientific.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. gloves-online.com [gloves-online.com]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 12. research.usu.edu [research.usu.edu]
- 13. myusf.usfca.edu [myusf.usfca.edu]
- 14. mtpinnacle.com [mtpinnacle.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
